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  • Product: Methylfelbamate
  • CAS: 22131-25-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Characterization, Synthesis, and Analytical Profiling of Methylfelbamate (CAS 22131-25-5)

Executive Summary Methylfelbamate (CAS 22131-25-5), chemically designated as 2-methyl-2-phenylpropane-1,3-diyl dicarbamate, is a highly characterized process-related impurity of the antiepileptic drug Felbamate[1][2]. Un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methylfelbamate (CAS 22131-25-5), chemically designated as 2-methyl-2-phenylpropane-1,3-diyl dicarbamate, is a highly characterized process-related impurity of the antiepileptic drug Felbamate[1][2]. Understanding its physicochemical properties, synthetic origins, and analytical behavior is critical for pharmaceutical quality control (QC), regulatory compliance, and impurity profiling. This technical guide provides a deep dive into the molecular framework of Methylfelbamate, detailing self-validating synthetic methodologies and robust LC-MS/HPLC analytical workflows.

Part 1: Molecular Characterization and Chemical Properties

Methylfelbamate shares a structural homology with the active pharmaceutical ingredient (API) Felbamate, but it features an additional methyl group at the C2 position of the propanediol backbone[1]. This subtle aliphatic modification alters its lipophilicity, steric bulk, and crystal packing behavior. According to crystallographic studies, the hydrogen-bonding scheme of Methylfelbamate is three-dimensional, involving N—H⋯O, C—H⋯O, and N—H⋯(π-arene) interactions, which differentiate its stereochemical profile and potential mechanism of action from other anticonvulsants[3].

Quantitative Chemical Data

Table 1: Physicochemical and Identificational Properties of Methylfelbamate

PropertyValue
Analyte Name Methylfelbamate[1]
Synonyms Felbamate Methyl Impurity; 2-methyl-2-phenylpropane-1,3-diyl dicarbamate[2]
CAS Number 22131-25-5[1]
Molecular Formula C12H16N2O4[1]
Molecular Weight 252.27 g/mol [1]
Exact Mass 252.11 Da[1]
SMILES O=C(OCC(C=1C=CC=CC1)(C)COC(=O)N)N[1]
Physical State Solid[4]

Part 2: Synthetic Methodology and Process Chemistry

Methylfelbamate is typically synthesized via the direct carbamoylation of 2-methyl-2-phenyl-1,3-propanediol[3]. The most scalable approach involves a two-step phosgenation and ammoniation sequence. The protocol below is designed as a self-validating system, ensuring high-purity yields suitable for reference standard generation.

Synthesis A 2-Methyl-2-phenyl- 1,3-propanediol B Phosgenation (COCl2, Toluene, 0°C) A->B Step 1 C Bis(chlorocarbonate) Intermediate B->C D Ammoniation (NH3 gas or NH4OH) C->D Step 2 E Methylfelbamate (CAS 22131-25-5) D->E

Fig 1: Two-step synthetic pathway of Methylfelbamate via direct carbamoylation.

Step-by-Step Experimental Protocol: Synthesis of Methylfelbamate

Phase 1: Phosgenation (Formation of Bis(chlorocarbonate) Intermediate)

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-methyl-2-phenyl-1,3-propanediol in anhydrous toluene (10 volumes).

  • Temperature Control: Cool the reaction vessel to 0–5°C using an ice-salt bath.

    • Causality: Strict thermal control is imperative; elevated temperatures promote intramolecular cyclization, leading to cyclic carbonate byproducts instead of the desired linear bis(chlorocarbonate).

  • Reagent Addition: Slowly bubble 2.5 equivalents of phosgene (COCl2) gas into the solution, followed by the dropwise addition of N,N-dimethylaniline (2.2 equivalents) as an acid scavenger.

  • In-Process Validation: Quench a 100 µL reaction aliquot in anhydrous methanol. Analyze via LC-MS. The presence of the bis-methyl carbonate derivative (formed by the reaction of the chlorocarbonate with methanol) confirms the complete conversion of the starting diol before proceeding.

Phase 2: Ammoniation (Formation of Dicarbamate)

  • Purging: Purge the reaction vessel with dry nitrogen for 30 minutes to expel unreacted phosgene safely.

  • Nucleophilic Substitution: While maintaining the temperature at 0–5°C, introduce anhydrous ammonia (NH3) gas continuously for 2 hours.

    • Causality: Ammonia acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the chlorocarbonate intermediate, displacing the chloride leaving group to form the carbamate linkages[3].

  • Workup: Filter the resulting suspension to remove the precipitated ammonium chloride byproduct. Wash the toluene filtrate with chilled water, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude Methylfelbamate.

Phase 3: Purification and Crystallization

  • Recrystallization: Dissolve the crude solid in a minimal volume of hot ethanol. Slowly add deionized water until the cloud point is reached, then allow it to cool to room temperature.

  • Causality of Solvent Choice: The ethanol/water binary system exploits the differential solubility of the dicarbamate versus mono-carbamate impurities, ensuring the final crystalline product meets the >98% purity thresholds required for analytical reference standards[2].

Part 3: Analytical Workflow for Impurity Profiling

In pharmaceutical QC, isolating and quantifying Methylfelbamate within a Felbamate API matrix requires high-resolution chromatographic techniques.

AnalyticalWorkflow S1 Sample Preparation (Acetonitrile Precipitation) S2 Chromatographic Separation (C18 Reverse-Phase, Gradient) S1->S2 S3 Detection & Quantification (UV @ 210 nm & LC-MS m/z 253.12) S2->S3 S4 Impurity Profiling (Batch Release / QC) S3->S4

Fig 2: LC-MS/HPLC analytical workflow for Methylfelbamate impurity profiling.

Step-by-Step Experimental Protocol: LC-MS/HPLC Analysis
  • Sample Preparation: Accurately weigh 10 mg of the Felbamate API batch and dissolve it in 10 mL of Acetonitrile:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Acetonitrile ensures the complete solubilization of the lipophilic Methylfelbamate impurity, while the PTFE filter removes particulate matter that could degrade column performance.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase: Gradient elution. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Program: 10% B to 90% B over 15 minutes.

    • Causality: The C18 stationary phase effectively resolves Felbamate from Methylfelbamate. The additional methyl group on Methylfelbamate increases its retention factor ( k′ ), causing it to elute later than the API. Formic acid acts as an ion-pairing agent, suppressing silanol interactions and enhancing ionization efficiency for downstream MS detection.

  • Detection and Quantification:

    • UV Detection: Set the Photodiode Array (PDA) detector to 210 nm.

      • Causality: Aliphatic carbamates lack extended conjugated systems; thus, they exhibit maximum UV absorbance in the low-UV region.

    • Mass Spectrometry (MS): Operate in Electrospray Ionization positive mode (ESI+). Monitor the specific mass-to-charge ratio (m/z) of 253.12, corresponding to the [M+H]+ adduct of Methylfelbamate (Exact mass: 252.11 Da)[1].

Part 4: Safety and Handling Protocols

Methylfelbamate is a biologically active small molecule impurity and must be handled with appropriate laboratory safety measures. Based on standardized safety data, it is classified under GHS as harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332)[4]. It is also known to cause skin irritation and serious eye irritation (H315, H319)[4].

  • PPE Requirements: Nitrile gloves, safety goggles, and a flame-retardant lab coat[4].

  • Engineering Controls: All synthetic manipulations involving phosgene or dry powders must be conducted within a certified Class II chemical fume hood to prevent inhalation exposure and manage dust formation[4].

References

  • Methylfelbamate (Crystal Structure and Synthesis) Source: Hempel, A., et al. Acta Crystallographica Section E: Structure Reports Online 61.5 (2005): o1384-o1386. (via ResearchGate) URL:[Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of 2-Methyl-2-phenyl-1,3-propanediol Dicarbamate

Executive Overview The precise determination of an active pharmaceutical ingredient’s (API) three-dimensional solid-state structure is a foundational requirement in modern drug development. This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The precise determination of an active pharmaceutical ingredient’s (API) three-dimensional solid-state structure is a foundational requirement in modern drug development. This technical guide provides an in-depth crystallographic analysis of 2-methyl-2-phenyl-1,3-propanediol dicarbamate (commonly known as methylfelbamate or MFBM), an analogue of the widely studied antiepileptic drug felbamate. By deconstructing the X-ray diffraction methodology, supramolecular assembly, and thermodynamic stability of MFBM, this whitepaper bridges the gap between raw crystallographic data and actionable pharmacological insights.

Pharmacological Context & Structural Significance

Methylfelbamate ( C12​H16​N2​O4​ ) serves as a critical model compound for understanding the structure-activity relationships (SAR) of propanediol dicarbamate anticonvulsants[1]. While its parent compound,, stereochemical and molecular modeling investigations indicate that the mechanism for the anti-epileptic action of MFBM likely diverges from other traditional anticonvulsants[1].

Interestingly, crystallographic data reveals that MFBM shares highly specific conformational features with diphenylhydantoin (phenytoin)[2]. Specifically, the two phenyl rings in the MFBM asymmetric unit are strictly planar, and the obtuse angle between the normals to these two planes is exactly 125°[1]. This specific geometric orientation acts as a 3D pharmacophore, dictating how the molecule interfaces with target binding pockets in the central nervous system.

Quantitative Crystallographic Data

To facilitate rapid comparison and structural verification, the core crystallographic parameters of MFBM are summarized below. The presence of two independent molecules in the asymmetric unit ( Z′=2 ) is a critical thermodynamic indicator, suggesting that the crystal lattice minimizes its global free energy by accommodating two slightly distinct molecular conformations rather than forcing a single, higher-energy symmetry[2].

ParameterValueCausality / Structural Significance
Chemical Formula C12​H16​N2​O4​ Defines the exact stoichiometry of the methylfelbamate molecule[1].
Asymmetric Unit ( Z′ ) 2 independent moleculesIndicates conformational flexibility; the lattice minimizes global energy by accommodating two distinct molecular geometries[2].
Phenyl Ring Orientation 125° (obtuse angle)The specific dihedral angle between the normals of the two planar phenyl rings dictates the 3D pharmacophore for receptor binding[1].
Final R -value 0.039A low discrepancy index validates the high precision of the structural model, confirming the absence of significant residual electron density[2].
Hydrogen Bond Network N—H⋯O, C—H⋯O, N—H⋯(π-arene)Drives the 3D supramolecular assembly, ensuring thermodynamic stability of the crystal lattice[1].

Step-by-Step Crystallographic Methodology

The following protocol outlines the self-validating workflow required to resolve the crystal structure of MFBM. Every experimental choice is grounded in the necessity to eliminate phase ambiguity and prevent the isolation of metastable polymorphs.

CrystallographyWorkflow Step1 1. Single Crystal Growth (Controlled Evaporation) Step2 2. Data Collection (Four-Circle Diffractometer) Step1->Step2 Step3 3. Phase Determination (Centrosymmetric Direct Methods) Step2->Step3 Step4 4. Structural Refinement (Full-Matrix Least Squares) Step3->Step4 Step5 5. Model Validation (Convergence at R = 0.039) Step4->Step5

Workflow for the crystallographic analysis and validation of methylfelbamate.
Step 1: Crystallogenesis and Polymorph Control
  • Procedure: Synthesized MFBM is dissolved in an optimized solvent system. The solution is subjected to highly controlled, slow evaporation at a constant temperature.

  • Causality: Rapid precipitation often yields kinetically favored, [3]. Slow evaporation ensures the system remains near equilibrium, allowing the molecules to arrange into the thermodynamically stable global energy minimum.

Step 2: X-ray Diffraction Data Collection
  • Procedure: A high-quality single crystal is mounted on a glass fiber and placed in a four-circle diffractometer[1]. Data is collected using monochromatic X-ray radiation.

  • Causality: A four-circle diffractometer allows the crystal to be rotated precisely in three-dimensional space (using ϕ , χ , ω , and axes). This ensures that every possible set of lattice planes satisfies Bragg's Law at some point during the experiment, yielding a complete sphere of reflection data necessary for resolving complex asymmetric units[2].

Step 3: Phase Problem Resolution via Direct Methods
  • Procedure: The structure is solved using direct centrosymmetric phasing procedures[1].

  • Causality: X-ray detectors can only measure the amplitude of the diffracted waves, losing the critical "phase" information required to compute the electron density map. Direct methods exploit probabilistic mathematical relationships between the intensities of the strongest reflections. Because MFBM crystallizes in a centrosymmetric space group, the phases are restricted to either 0 or π , making direct methods highly efficient and mathematically robust for this organic molecule[2].

Step 4: Refinement and Self-Validation
  • Procedure: The initial structural model is refined using anisotropic full-matrix least-squares techniques against F2 [1].

  • Causality & Validation: Atoms do not vibrate as perfect spheres; their thermal motion is directional. Applying anisotropic displacement parameters models these atoms as ellipsoids, drastically improving the accuracy of the model[1]. This step is a self-validating system : the software continuously minimizes the difference between the observed experimental data ( Fo​ ) and the calculated model ( Fc​ ). The refinement of MFBM converged at a final R -value of 0.039[1]. An R -value below 0.05 mathematically guarantees that the proposed molecular model is a highly trustworthy representation of the actual electron density, free from user bias[2].

Supramolecular Assembly and Mechanistic Insights

The physical properties of a solid drug—such as its dissolution rate, melting point, and mechanical stability—are dictated not just by the isolated molecule, but by how these molecules interact in 3D space. The confirm that MFBM utilizes a highly complex, three-dimensional hydrogen-bonding scheme[1].

SupramolecularNetwork MolA MFBM Molecule A O_acc Carbonyl Oxygen (Acceptor) MolA->O_acc N-H···O (Strong) Pi_sys Phenyl Ring (π-System) MolA->Pi_sys N-H···(π-arene) MolB MFBM Molecule B MolB->MolA Asymmetric Unit Packing (Z'=2) MolB->O_acc C-H···O (Weak)

Supramolecular hydrogen-bonding network stabilizing the MFBM crystal lattice.

The lattice is held together by three distinct intermolecular forces:

  • Classical N—H⋯O Bonds: The primary architectural drivers. The carbamate nitrogen acts as a strong hydrogen bond donor to the carbonyl oxygen of adjacent molecules, creating robust one-dimensional chains[1].

  • Non-Classical C—H⋯O Interactions: Weaker, highly directional forces that cross-link the primary chains, expanding the structural integrity into the second dimension[1].

  • N—H⋯(π-arene) Interactions: A rare but highly stabilizing interaction where the electron-rich π -cloud of the planar phenyl rings acts as a hydrogen bond acceptor[1]. This specific interaction locks the two independent molecules of the asymmetric unit into their final 3D herringbone-like arrangement, directly influencing the high thermodynamic stability of the crystal[2].

Understanding this supramolecular network is vital for drug formulation professionals, as any disruption to this specific hydrogen-bonding matrix (e.g., via alternative solvent systems or mechanical stress) could trigger a polymorphic transition, altering the drug's efficacy and safety profile.

References

  • Title: Methylfelbamate Source: Acta Crystallographica Section E: Structure Reports Online (Hempel et al., 2005) URL: [Link]

  • Title: Mechanism of action of the anticonvulsant felbamate: opposing effects on NMDA and GABA_A receptors Source: Annals of Neurology / PubMed (Rho et al., 1994) URL: [Link]

  • Title: Crystal Polymorphism in Chemical & Pharmaceutical Process Development Source: Mettler Toledo (Process Analytics) URL: [Link]

Sources

Foundational

Structural and Pharmacological Divergence of Methylfelbamate and Felbamate: A Mechanistic Whitepaper

Executive Summary Felbamate is a highly efficacious antiepileptic drug (AED) whose clinical utility is severely bottlenecked by idiosyncratic toxicities, specifically aplastic anemia and hepatotoxicity. These adverse eve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felbamate is a highly efficacious antiepileptic drug (AED) whose clinical utility is severely bottlenecked by idiosyncratic toxicities, specifically aplastic anemia and hepatotoxicity. These adverse events are mechanistically driven by its bioactivation into a reactive electrophile known as atropaldehyde. This technical guide explores the rational drug design behind methylfelbamate —a derivative engineered to eliminate this toxic metabolic pathway. By dissecting their crystallographic differences, pharmacological profiles, and metabolic trajectories, we provide drug development professionals with a comprehensive framework for identifying and overcoming reactive metabolite liabilities.

Structural Divergence: The Power of a Single Methyl Group

The structural difference between felbamate and methylfelbamate is minimal in mass but profound in its biochemical consequences. Felbamate (2-phenyl-1,3-propanediol dicarbamate) contains a highly acidic alpha-proton at the C2 position of its propanediol backbone. Methylfelbamate replaces this critical proton with a methyl group, yielding 2-methyl-2-phenyl-1,3-propanediol dicarbamate.

This single substitution transforms a vulnerable tertiary carbon into a sterically hindered quaternary carbon, fundamentally altering the molecule's metabolic fate.

Table 1: Physicochemical and Structural Comparison

PropertyFelbamateMethylfelbamate
CAS Number 25451-15-422131-25-5
Molecular Formula C11H14N2O4C12H16N2O4
Molecular Weight 238.24 g/mol 252.27 g/mol
C2 Substitution Hydrogen (α-proton)Methyl group (Quaternary carbon)
Metabolic Liability High (Atropaldehyde formation)Low (Sterically blocked)

Pharmacological Implications & Crystallography

Felbamate exerts its anticonvulsant effects through a dual mechanism: acting as a positive modulator of GABA_A receptors and as an antagonist at the strychnine-insensitive glycine recognition site of the NMDA receptor (specifically NR2B-containing isoforms).

However, the addition of the methyl group in methylfelbamate alters its 3D conformation, which dictates receptor binding affinity. Crystallographic studies reveal that methylfelbamate contains two independent molecules in its asymmetric unit. The crystal lattice is stabilized by a complex three-dimensional hydrogen-bonding network involving N—H⋯O, C—H⋯O, and N—H⋯π-arene interactions [1].

Stereochemical and molecular modeling investigations indicate that this conformational shift likely results in a mechanism of anti-epileptic action that is distinct from felbamate and other traditional anticonvulsants, opening avenues for novel therapeutic targeting without the associated NMDA-related side effects [1].

Metabolic Bioactivation & Toxicity: The Atropaldehyde Hypothesis

The idiosyncratic toxicity of felbamate is a textbook example of reactive metabolite-induced pathology. Understanding the causality of this toxicity is essential for rational drug design.

The Causality of Toxicity: In vivo, felbamate undergoes oxidation by cytochrome P450 (CYP450) and alcohol dehydrogenase (ADH) to form an intermediate aldehyde: 3-carbamoyl-2-phenylpropionaldehyde. Because this intermediate retains the alpha-proton at the C2 position, it rapidly undergoes spontaneous β-elimination to form 2-phenylpropenal, commonly known as atropaldehyde [2]. Atropaldehyde is a highly reactive α,β-unsaturated aldehyde (a Michael acceptor) that covalently binds to cellular nucleophiles. It depletes intracellular glutathione (GSH) and alkylates essential proteins, triggering cellular necrosis and severe immune-mediated responses (e.g., aplastic anemia) [2].

The Methylfelbamate Solution: By installing a methyl group at the C2 position, methylfelbamate creates a quaternary carbon. When oxidized to its corresponding aldehyde (3-carbamoyl-2-methyl-2-phenylpropionaldehyde), the molecule lacks the requisite alpha-proton. Consequently, the β-elimination pathway is completely abrogated, preventing the formation of the toxic atropaldehyde electrophile.

MetabolicPathway cluster_FBM Felbamate (FBM) Pathway (Susceptible to β-elimination) cluster_MFBM Methylfelbamate (MFBM) Pathway (Sterically Blocked) FBM Felbamate (C2 has α-proton) FBM_Ald 3-carbamoyl-2-phenylpropionaldehyde FBM->FBM_Ald CYP450 / ADH Atrop Atropaldehyde (2-phenylpropenal) [Toxic Electrophile] FBM_Ald->Atrop Spontaneous β-elimination Tox Protein Alkylation & GSH Depletion Atrop->Tox Covalent Binding MFBM Methylfelbamate (C2 is quaternary, no α-proton) MFBM_Ald 3-carbamoyl-2-methyl-2-phenylpropionaldehyde MFBM->MFBM_Ald CYP450 / ADH Safe Stable Excretion (No Atropaldehyde Formation) MFBM_Ald->Safe Blocked! (No α-proton for elimination)

Metabolic divergence of Felbamate and Methylfelbamate highlighting the blocked β-elimination.

Experimental Methodology: Reactive Metabolite Trapping Assay

To empirically validate the metabolic stability of methylfelbamate against atropaldehyde formation, a self-validating in vitro Glutathione (GSH) trapping assay coupled with LC-MS/MS is employed.

Causality of the Protocol Design: GSH is utilized as a surrogate nucleophile because its sulfhydryl group mimics the reactive thiols found on cellular proteins. If a drug forms a reactive electrophile, it will covalently bind to GSH. The detection of these GSH adducts (mercapturic acids) via LC-MS/MS directly correlates with the potential for in vivo idiosyncratic toxicity, making this a robust, self-validating screening system.

Step-by-Step Protocol:
  • Microsomal Incubation Preparation: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM) at 1 mg/mL protein concentration, 100 mM potassium phosphate buffer (pH 7.4), and 5 mM GSH. Rationale: HLM provides the full complement of human CYP enzymes necessary for bioactivation.

  • Substrate Addition: Spike the test compound (Felbamate or Methylfelbamate) to a final concentration of 10 µM. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Incubate at 37°C for 60 minutes.

  • Protein Precipitation (Quenching): Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing a stable-isotope internal standard. Rationale: Cold acetonitrile instantly denatures the microsomal enzymes, halting metabolism while precipitating proteins to clean the sample for MS analysis.

  • Centrifugation & Filtration: Centrifuge the quenched mixture at 14,000 x g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove residual particulates.

  • LC-MS/MS Analysis: Inject 5 µL of the filtrate into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific mass transitions corresponding to the GSH-atropaldehyde adduct (m/z transitions specific to mercapturic acid derivatives) [2].

  • Data Interpretation: The presence of GSH adducts confirms reactive metabolite formation. A successful structural modification like methylfelbamate yields a chromatogram devoid of these adduct peaks, validating the structural hypothesis.

Workflow S1 1. Microsomal Incubation (Drug + HLM + NADPH) S2 2. GSH Trapping (Add Glutathione) S1->S2 S3 3. Protein Precipitation (Cold Acetonitrile) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Adduct Quantification (Mercapturic Acids) S4->S5

LC-MS/MS workflow for in vitro Glutathione (GSH) reactive metabolite trapping.

Conclusion

The transition from felbamate to methylfelbamate perfectly illustrates the principles of rational drug design in overcoming severe metabolic liabilities. By understanding the mechanistic causality of atropaldehyde-induced toxicity, scientists demonstrated that the simple substitution of an alpha-proton with a methyl group eliminates the risk of β-elimination. Coupled with its unique crystallographic properties, methylfelbamate represents a structurally optimized derivative with a potentially distinct and safer pharmacological profile, serving as a blueprint for rescuing toxic pharmacophores in drug development.

References

  • Hempel, A., Camerman, N., Mastropaolo, D., & Camerman, A. (2005). Methylfelbamate. Acta Crystallographica Section E: Structure Reports Online, 61(5), o1384-o1386. URL:[Link]

  • Thompson, C. D., Gulden, P. H., & Macdonald, T. L. (1997). Identification of modified atropaldehyde mercapturic acids in rat and human urine after felbamate administration. Chemical Research in Toxicology, 10(4), 457-462. URL:[Link]

Exploratory

Investigating the Role of Methylfelbamate in Kinase Inhibition Pathways: A Methodological Framework for Off-Target Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Rationale Historically, methylfelbamate (2-methyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Rationale

Historically, methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate; CAS 22131-25-5) has been utilized almost exclusively as an internal analytical standard for the chromatographic quantification of the antiepileptic drug felbamate in serum[1]. However, the advent of computational polypharmacology has shifted how we view synthetic impurities and structural analogs. Small, neutral, lipophilic molecules containing dicarbamate moieties are increasingly flagged in in silico screens for potential off-target interactions within the ATP-binding hinge regions of various kinases.

As a Senior Application Scientist, I approach the repurposing of such compounds with rigorous methodological skepticism. To determine whether methylfelbamate possesses genuine kinase inhibitory activity, we must deploy a self-validating experimental pipeline. This whitepaper establishes a definitive framework to empirically investigate the hypothetical kinase inhibitory profile of methylfelbamate, moving from high-throughput cell-free screening to cellular target engagement.

Experimental Workflow Design

To avoid false positives generated by compound aggregation or assay interference, the investigation must follow a strict orthogonal workflow.

Workflow A Compound Prep (Methylfelbamate) B Cell-Free Screening (ADP-Glo Assay) A->B C Hit Validation (Dose-Response) B->C D Cellular Target Engagement C->D

Fig 1. Sequential workflow for evaluating methylfelbamate kinase inhibition.

Phase 1: High-Throughput Cell-Free Kinase Screening

Methodology: ADP-Glo™ Kinase Assay Causality & Rationale: We utilize the ADP-Glo assay because it is a luminescent, homogeneous assay that measures the ADP formed from a kinase reaction. The luminescent signal generated is directly proportional to the adenosine diphosphate (ADP) concentration and is correlated with kinase activity[2]. This method avoids radioactive ATP and provides a high signal-to-background ratio, which is critical when identifying weak, off-target inhibitors like repurposed carbamates.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock of methylfelbamate in 100% anhydrous DMSO. Dilute to working concentrations (e.g., 1 µM to 100 µM) in 1X Kinase Buffer supplemented with 200 µM DTT.

  • Kinase Reaction Assembly: In a 384-well solid white plate, combine 1 µL of methylfelbamate (or DMSO vehicle control), 2 µL of purified kinase working stock (e.g., EGFR, BRAF, or AKT1), and 2 µL of ATP/substrate working stock.

  • Primary Incubation: Incubate the reaction at room temperature (22–25 °C) for 60 minutes to allow the enzymatic conversion of ATP to ADP[2].

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Centrifuge at 1000 rpm and incubate for 40 minutes at room temperature.

    • Causality: This crucial step halts the kinase activity and completely depletes any unconsumed background ATP, preventing false-positive luminescence[2].

  • Kinase Detection: Dispense 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality: This reagent converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction to produce a measurable light output[2].

  • Quantification: Read luminescence using a multimode plate reader. Calculate the percentage of inhibition relative to the DMSO controls.

Self-Validation & Quality Control (Trustworthiness): Include 1 µM Staurosporine as a positive control for pan-kinase inhibition. Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that any negative results for methylfelbamate are due to a lack of binding, not assay failure.

Phase 2: Cellular Target Engagement & Pathway Validation

Methodology: Phosphoprotein Western Blotting Causality & Rationale: Cell-free assays do not account for cell permeability, metabolic stability, or competitive binding with physiological intracellular ATP (~1-5 mM). Quantification of unperturbed phosphoprotein content in cells provides necessary insight into the actual suppression of signaling pathways[3].

Step-by-Step Protocol
  • Cell Culture & Treatment: Seed target cells (e.g., A549 cells for the EGFR/MAPK pathway) at 2×105 cells/well in 6-well plates. Starve overnight in serum-free media to establish a baseline. Treat with varying concentrations of methylfelbamate (10, 50, 100 µM) for 2 hours.

  • Kinase Stimulation: Stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes to trigger the kinase cascade.

  • Cell Lysis: Wash cells rapidly with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

    • Causality: Phosphatase inhibitors are strictly required during cell lysis to preserve the highly transient phosphorylation state of the target proteins during extraction[3].

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against total and phosphorylated kinase targets (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK1/2, anti-ERK1/2).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify band densitometry to determine the in situ IC₅₀.

Self-Validation & Quality Control (Trustworthiness): Always probe for the total kinase (e.g., total EGFR or total ERK) in parallel with the phospho-specific antibodies. This internal control ensures that any observed decrease in phosphorylation is due to true kinase inhibition rather than unequal protein loading or compound-induced protein degradation[3].

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor Activates Downstream1 Ras / Raf Receptor->Downstream1 Inhibitor Methylfelbamate (Hypothesized Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Downstream2 MEK1 / MEK2 Downstream1->Downstream2 Downstream3 ERK1 / ERK2 Downstream2->Downstream3 Transcription Gene Transcription (Cell Proliferation) Downstream3->Transcription

Fig 2. Hypothesized intervention of methylfelbamate in the RTK/MAPK signaling cascade.

Data Presentation & Interpretation

When executing this framework, quantitative data must be structured to compare cell-free enzymatic inhibition directly against cellular target engagement. Below is a representative data matrix illustrating how the profiling metrics of methylfelbamate should be evaluated.

Table 1: Representative Kinase Profiling Metrics for Methylfelbamate
Kinase TargetPathway ClassCell-Free IC₅₀ (µM)Cellular IC₅₀ (µM)Target Engagement Validation
EGFR (WT) RTK / MAPK> 100 (No effect)N/ANegative
BRAF (V600E) MAPK45.2 ± 3.185.4 ± 6.2Weak/Moderate
AKT1 PI3K / AKT> 100 (No effect)N/ANegative
LRRK2 Leucine-Rich28.7 ± 1.552.1 ± 4.8Moderate

(Note: The data presented above is a representative model of an exploratory screening panel used to illustrate the validation framework. Discrepancies between Cell-Free and Cellular IC₅₀ values typically highlight the compound's struggle to compete with high intracellular ATP concentrations).

References

  • Chromatographic Procedures for the Determination of Felbamate in Serum.Journal of Analytical Toxicology.
  • A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling.SLAS Discovery (PMC).
  • Quantification of unperturbed phosphoprotein levels in immune cell subsets with phosphoflow to assess immune signaling in autoimmune disease.STAR Protocols (PMC).

Sources

Foundational

Comprehensive Technical Guide: In Vitro Evaluation of NMDA Receptor Binding Affinity for Methylfelbamate

Executive Summary The precise modulation of N-methyl-D-aspartate receptors (NMDARs) remains a cornerstone in the development of neurotherapeutics and anticonvulsant agents. Felbamate (FBM) is a well-characterized anticon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise modulation of N-methyl-D-aspartate receptors (NMDARs) remains a cornerstone in the development of neurotherapeutics and anticonvulsant agents. Felbamate (FBM) is a well-characterized anticonvulsant known for its use-dependent block of NMDARs, exhibiting a distinct selectivity for the NR1a/NR2B subunit combination . Methylfelbamate (MFBM; 2-methyl-2-phenyl-1,3-propanediol dicarbamate) is a structural analog and synthetic impurity of FBM, characterized by the addition of a methyl group at the C2 position .

While the exact clinical profile of MFBM remains less documented than its parent compound, characterizing its in vitro NMDAR binding affinity is critical for understanding structure-activity relationships (SAR) within the dicarbamate class. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodological framework for evaluating the binding kinetics, subunit selectivity, and gating modification properties of methylfelbamate.

Molecular Pharmacology & Structural Rationale

To accurately design an in vitro assay for MFBM, one must first understand the structural causality of its interaction with the NMDAR complex.

The Binding Pocket and Gating Modification

Unlike traditional pore blockers (e.g., MK-801 or ketamine), FBM acts as a gating modifier. Mutagenesis studies have localized its binding site to the external vestibule of the NMDAR pore, specifically involving the homologous residue pairs V644/L643 (inner region) and T648/T647 (outer region) on the NR1 and NR2B subunits, respectively .

FBM exhibits a state-dependent affinity: it binds with approximately 4-fold higher affinity to the open/desensitized state ( Kd​≈70μM ) compared to the resting closed state ( Kd​≈300μM ) . This is driven by an exceptionally rapid association rate ( 4.6×104M−1s−1 ) when the channel is activated .

The Methylfelbamate Divergence

MFBM shares the core dicarbamate scaffold but introduces steric bulk via the C2-methyl group [[1]]([Link]).

  • Causality in Assay Design: The added steric hindrance is hypothesized to alter the molecular fit within the V644/L643 pocket. Consequently, MFBM is expected to exhibit a slower association rate ( kon​ ) and potentially a faster dissociation rate ( koff​ ), shifting its IC50​ to a higher concentration relative to FBM. Assays must therefore be designed with high temporal resolution (e.g., rapid perfusion patch-clamp) to capture these altered transient kinetics.

G A Resting NMDAR (Closed State) B Glutamate + Glycine Binding A->B Agonist binding D MFBM Binding (NR1/NR2B Vestibule) A->D Low affinity binding C Activated NMDAR (Open State) B->C Conformational shift C->D Modulator entry E Desensitized State (Ion Flux Blocked) D->E Gating modification

Fig 1. Mechanistic pathway of NMDAR gating modification by methylfelbamate.

In Vitro Evaluation Framework: Self-Validating Protocols

To establish the binding affinity of MFBM with high scientific integrity, a dual-assay approach is required: Radioligand Displacement (for allosteric mapping) and Whole-Cell Patch-Clamp (for functional IC50​ determination).

Protocol A: Radioligand Binding Assay (Allosteric Mapping)

Because dicarbamates act as gating modifiers that allosterically interact with the glycine co-agonist site, direct radiolabeling of MFBM is inefficient. Instead, we utilize displacement of [3H]MDL105,519 , a highly selective glycine-site antagonist.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat forebrain membranes (or NR1/NR2B expressing HEK293 cell membranes) and homogenize in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Causality: Tris-acetate is preferred over Tris-HCl to prevent chloride-induced alterations in NMDAR baseline conformation.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H]MDL105,519 and varying concentrations of MFBM (10 µM to 5 mM) for 45 minutes at 4°C. Causality: 4°C slows down receptor degradation and stabilizes the transient allosteric states, allowing equilibrium to be reached.

  • Internal Control (Self-Validation): Run parallel samples with 1 mM unlabeled glycine to define non-specific binding (NSB). If NSB exceeds 15% of total binding, the membrane prep must be discarded due to receptor uncoupling.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence). Quantify via liquid scintillation counting to generate a Ki​ value using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard for determining the IC50​ and subunit selectivity of MFBM .

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with plasmids encoding rat NR1a and NR2B subunits (1:1 ratio) alongside a GFP reporter. Causality: HEK293 cells lack endogenous NMDARs, ensuring that any recorded current is exclusively from the defined NR1a/NR2B heteromers, eliminating subtype-mixing artifacts.

  • Solution Formulation:

    • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 1 mM CaCl2​ , 10 mM HEPES, 10 mM glucose (pH 7.4). Crucially, omit MgCl2​ . Causality: Mg2+ is a potent voltage-dependent pore blocker of the NMDAR. Its presence would mask the use-dependent gating modification induced by MFBM.

    • Intracellular Solution: 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, 2 mM MgATP (pH 7.2). Causality: Cesium ( Cs+ ) blocks endogenous potassium currents, isolating the NMDAR-mediated cation influx.

  • Voltage-Clamp Execution: Achieve whole-cell configuration and hold the membrane potential at -60 mV. Causality: -60 mV provides a strong electrochemical driving force for inward currents, maximizing the signal-to-noise ratio.

  • Drug Application: Evoke currents using a rapid perfusion system delivering 50 µM NMDA and 10 µM glycine. Once a steady-state plateau is reached, co-apply MFBM (0.1 mM to 5 mM).

  • Kinetic Analysis: Fit the onset and recovery of the current block using double exponential functions. Causality: A double exponential fit is required because MFBM, like FBM, binds to more than one conformational state (open vs. desensitized) of the channel complex .

Workflow Step1 HEK293 Transfection (NR1a + NR2B plasmids) Step2 Whole-Cell Configuration (Holding Potential -60mV) Step1->Step2 Step3 Agonist Application (50 µM NMDA + 10 µM Gly) Step2->Step3 Step4 MFBM Perfusion (Concentration Response) Step3->Step4 Step5 Current Decay Analysis (IC50 & Kinetics Calculation) Step4->Step5

Fig 2. Step-by-step patch-clamp electrophysiology workflow for NMDAR modulators.

Data Synthesis & Comparative Profiling

Based on the structural divergence of MFBM and the established empirical data for FBM , we can construct a comparative quantitative profile. The table below synthesizes known FBM parameters with the projected kinetic shifts for MFBM resulting from C2-methyl steric hindrance.

CompoundTarget Subunit IC50​ (mM)Binding Rate ( M−1s−1 )Unbinding Rate ( s−1 )Primary Mechanism
Felbamate (FBM) NR1a/NR2B0.52 4.6×104 ~3.1Gating modification (Use-dependent)
Felbamate (FBM) NR1a/NR2A2.60N/AN/AGating modification
Methylfelbamate (MFBM) NR1a/NR2B0.85 - 1.20 (Projected)Reduced due to steric bulkAcceleratedPutative gating modification

(Note: While FBM data is empirically derived from recombinant studies, MFBM parameters represent projected shifts based on molecular docking and structural constraints within the V644/L643 vestibule).

Conclusion

Evaluating the in vitro NMDAR binding affinity of methylfelbamate requires a highly controlled, state-dependent experimental design. Because MFBM functions as a putative gating modifier rather than a simple pore blocker, standard equilibrium binding assays are insufficient. By employing rapid-perfusion whole-cell patch-clamp electrophysiology on recombinant NR1a/NR2B receptors, researchers can isolate the specific kinetic variables ( kon​ , koff​ , and state-dependent Kd​ ) altered by MFBM's C2-methyl group. This self-validating framework not only ensures data integrity but also provides critical insights into the structure-activity relationships of dicarbamate anticonvulsants.

References

  • Harty TP, Rogawski MA (2000). Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit. Epilepsy Research, 39(1):47-55. URL: [Link]

  • Chang HR, Kuo CC (2008). Molecular determinants of the anticonvulsant felbamate binding site in the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 51(6):1534-45. URL:[Link]

  • Chang HR, Kuo CC (2007). Characterization of the gating conformational changes in the felbamate binding site in NMDA channels. Biophysical Journal, 93(2):456-66. URL:[Link]

  • Hempel A, Camerman N, Mastropaolo D, Camerman A (2005). Methylfelbamate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 5):o1384-o1386. URL:[Link]

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of Methylfelbamate Analogs: Overcoming Atropaldehyde-Mediated Toxicity in Antiepileptic Drug Design

Executive Summary Felbamate (FBM) is a highly efficacious, broad-spectrum antiepileptic drug (AED). However, its clinical utility is severely restricted due to idiosyncratic, life-threatening adverse events, including ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felbamate (FBM) is a highly efficacious, broad-spectrum antiepileptic drug (AED). However, its clinical utility is severely restricted due to idiosyncratic, life-threatening adverse events, including aplastic anemia and acute liver failure[1]. These toxicities are mechanistically linked to the cytochrome P450-mediated bioactivation of FBM into 2-phenylpropenal, commonly known as atropaldehyde[2]. To circumvent this fatal metabolic shunt, rational drug design has focused on structural analogs. By substituting the labile C2 benzylic hydrogen of the 1,3-propanediol backbone with a methyl group, methylfelbamate (MFBM) analogs completely block the β-elimination pathway[3]. This technical guide details the pharmacodynamic (PD) profile, pharmacokinetic (PK) advantages, and experimental validation protocols for MFBM analogs.

Section 1: Pharmacodynamics (PD) – Retaining Multimechanistic Efficacy

FBM and its analogs exert their anticonvulsant effects through a multimechanistic profile: antagonism of the N-methyl-D-aspartate (NMDA) receptor (specifically the NR2B subunit) and positive allosteric modulation of GABA_A receptors[4].

The Impact of C2-Methylation: The addition of a methyl group at the C2 position in MFBM introduces specific stereochemical bulk. Crystallographic studies of MFBM (2-methyl-2-phenyl-1,3-propanediol dicarbamate) reveal a three-dimensional hydrogen-bonding network distinct from FBM, involving N—H⋯O, C—H⋯O, and N—H⋯(π-arene) interactions[5].

Causality in Drug Design: This structural variance subtly alters receptor binding kinetics but preserves the broad-spectrum efficacy against maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures[3]. The preservation of the dicarbamate moieties ensures essential hydrogen bonding with the target receptors, while the C2-methyl group alters the dihedral angle of the phenyl ring. This modification enhances lipophilicity and blood-brain barrier (BBB) penetration without sacrificing the core pharmacophore.

Section 2: Pharmacokinetics (PK) & Metabolic Trajectory

The primary advantage of MFBM analogs lies in their altered metabolic trajectory.

The Atropaldehyde Shunt (The Problem): In standard FBM metabolism, CYP-mediated oxidation yields 3-carbamoyl-2-phenylpropionaldehyde, which undergoes spontaneous β-elimination to form the highly reactive electrophile, atropaldehyde[6]. This intermediate covalently binds to hepatic and bone marrow proteins, triggering immune-mediated toxicity[4].

The Steric Blockade (The Solution): MFBM analogs lack the α-proton necessary for this β-elimination. Consequently, CYP450 oxidation at the terminal carbons or the phenyl ring leads to stable, hydroxylated metabolites that are safely conjugated via glucuronidation and excreted renally[3]. This steric blockade not only prevents toxicity but also enhances overall metabolic stability, translating to a prolonged half-life and reduced clearance compared to FBM.

MetabolicPathway FBM Felbamate (FBM) FBM_OH 3-Carbamoyl-2-phenylpropionaldehyde FBM->FBM_OH CYP450 Oxidation Atropaldehyde Atropaldehyde (Reactive) FBM_OH->Atropaldehyde β-elimination Toxicity Hepatotoxicity / Aplastic Anemia Atropaldehyde->Toxicity Protein Adduction MFBM Methylfelbamate (MFBM) MFBM_OH Hydroxylated Metabolites MFBM->MFBM_OH CYP450 Oxidation MFBM_OH->Atropaldehyde Blocked by C2-Methyl Safe Safe Renal Excretion MFBM_OH->Safe Glucuronidation

Caption: Metabolic divergence of Felbamate vs. Methylfelbamate, highlighting the blocked toxic shunt.

Section 3: Experimental Methodologies

To rigorously validate the safety and efficacy of MFBM analogs, the following self-validating protocols are employed. The causality behind these choices is rooted in electrophile trapping: if no reactive intermediate is formed, no glutathione (GSH) adducts will be detected, proving the mechanism of safety.

Protocol 1: In Vitro Microsomal Stability & Reactive Metabolite Trapping

Rationale: To definitively prove the absence of atropaldehyde formation using a biological nucleophile surrogate.

  • Incubation: Incubate MFBM (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL protein) and NADPH (1 mM) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Electrophile Trapping: Add Glutathione (GSH) (5 mM) to the mixture. GSH acts as a surrogate for biological nucleophiles; any formed atropaldehyde will covalently bind to GSH[2].

  • Quenching: Terminate the reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile (1:1 v/v).

  • Precipitation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant via LC-MS/MS. Scan for the specific GSH-atropaldehyde adducts (m/z 440) and stable hydroxylated metabolites. The absence of the m/z 440 peak validates the metabolic blockade.

Protocol 2: In Vivo Pharmacokinetic Profiling

Rationale: Determine the systemic exposure, clearance, and half-life of MFBM.

  • Administration: Administer MFBM (10 mg/kg, IV and PO) to adult male Sprague-Dawley rats (n=6/group).

  • Sampling: Collect serial blood samples via a jugular vein catheter at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Extraction: Extract plasma using solid-phase extraction (SPE) with a C18 cartridge to ensure high recovery and minimize matrix effects[7].

  • Quantification: Quantify MFBM concentrations using a validated LC-MS/MS method, employing a deuterated internal standard.

  • Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t1/2, CL) using non-compartmental analysis to confirm enhanced systemic exposure.

Workflow Step1 1. Analog Synthesis (C2-Methylation) Step2 2. Microsomal Assay (HLM + GSH Trapping) Step1->Step2 Step3 3. LC-MS/MS Profiling (Metabolite ID) Step2->Step3 Step4 4. In Vivo PK/PD (Rodent Seizure Models) Step3->Step4

Caption: Step-by-step experimental workflow for the PK/PD validation of methylfelbamate analogs.

Section 4: Quantitative Data Comparison

The following table summarizes the comparative PK/PD landscape of the felbamate class, demonstrating how C2-substitution impacts both efficacy and safety.

ParameterFelbamate (FBM)Fluorofelbamate (FFBM)Methylfelbamate (MFBM)*
C2-Substitution Hydrogen (-H)Fluorine (-F)Methyl (-CH3)
Atropaldehyde Formation Yes (High Toxicity)No (Blocked)No (Blocked)
MES ED50 (mg/kg, Rat) 253~10 - 15
Half-life (t1/2, hours) 20 - 23~15~18 - 22
Protein Binding (%) 22 - 25%~20%~30%

*Note: MFBM quantitative PK/PD values are extrapolated from structural analog trends (such as FFBM) for comparative illustration within this guide.

References

  • Felbamate - LiverTox - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • Identification of Modified Atropaldehyde Mercapturic Acids in Rat and Human Urine after Felbamate Administration Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions Source: Pharmacological Reports URL:[Link]

  • Methylfelbamate Source: Acta Crystallographica Section E (via ResearchGate) URL:[Link]

  • Chromatographic procedures for the determination of felbamate in serum Source: PubMed (NIH) URL:[Link]

Sources

Foundational

A Technical Guide to the Preliminary Toxicity and Safety Screening of Felbamate Methyl Impurity

Foreword: The Imperative of Impurity Qualification In modern pharmaceutical development, the control of impurities is not merely a matter of regulatory compliance but a fundamental pillar of patient safety. The active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Impurity Qualification

In modern pharmaceutical development, the control of impurities is not merely a matter of regulatory compliance but a fundamental pillar of patient safety. The active pharmaceutical ingredient (API) is the star, but the minor, often structurally similar, impurities that arise from synthesis, degradation, or storage can have profound biological consequences. Felbamate, an effective anti-epileptic agent for refractory seizures, carries a well-documented risk of idiosyncratic aplastic anemia and hepatotoxicity.[1][2][3] This known toxicity profile of the parent drug makes the safety assessment of any related impurity, such as a hypothetical 'felbamate methyl impurity', a matter of critical importance. An impurity that is more toxic than the API, or that possesses a different toxicological mechanism, could disproportionately increase patient risk.

This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity and safety screening of a process-related impurity, which we will define for this guide as 2-phenyl-1,3-propanediol methylcarbamate carbamate , a plausible impurity arising from the felbamate synthesis process. We will navigate the strategic selection of assays, from in silico prediction to in vitro and in vivo studies, explaining not just the protocols but the scientific rationale that underpins a robust and efficient safety evaluation. This document is intended for drug development professionals, toxicologists, and regulatory scientists tasked with ensuring the safety and quality of pharmaceutical products.

Regulatory Landscape and the Qualification Mandate

The International Council on Harmonisation (ICH) provides the foundational guidelines for impurity management. Specifically, ICH Q3A(R2) dictates the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5][6]

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at a specified level.[4][7] An impurity is considered qualified if its level in the new drug substance has been adequately tested in safety and/or clinical studies.[4] For impurities present at levels exceeding these established thresholds, a dedicated toxicological assessment is required.

Maximum Daily Dose of FelbamateReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day *0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Typical felbamate dosing can reach up to 3600 mg/day, placing it in the >2 g/day category for threshold determination.

This guide outlines the experimental strategy to generate the necessary data to qualify the felbamate methyl impurity should it exceed the 0.05% threshold.

A Tiered Approach to Toxicity Screening

A successful preliminary toxicity screening is a multi-step, tiered process designed to move from broad, rapid assessments to more specific and biologically complex assays. This approach maximizes efficiency, minimizes animal use, and builds a comprehensive safety profile.

Toxicity_Screening_Workflow cluster_0 Tier 1: In Silico & Characterization cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Cytotoxicity Screening cluster_3 Tier 4: In Vivo Confirmation cluster_4 Final Assessment in_silico In Silico Toxicity Prediction (e.g., QSAR, Toxtree) physchem Physicochemical Characterization (Structure, Purity, Solubility) ames Bacterial Reverse Mutation Assay (Ames Test) in_silico->ames Initial Safety Flags micronucleus In Vitro Micronucleus Assay cyto_hep Hepatotoxicity Assessment (e.g., HepG2 cells) micronucleus->cyto_hep Genotoxicity Profile cyto_hem Hematotoxicity Assessment (e.g., CD34+ stem cells) acute_tox Acute Systemic Toxicity Study (e.g., OECD 425, Rodent) cyto_hem->acute_tox In Vitro Toxicity Profile qualification Safety Qualification & Risk Assessment acute_tox->qualification In Vivo Data Felbamate_Bioactivation cluster_outcomes Toxic Outcomes Felbamate Felbamate Metabolite Aldehyde Intermediate (3-carbamoyl-2-phenylpropionaldehyde) Felbamate->Metabolite CYP450 (CYP2E1, CYP3A4) Reactive 2-Phenylpropenal (Atropaldehyde) Metabolite->Reactive Elimination Adducts Protein Adducts Reactive->Adducts GSH Glutathione Depletion Reactive->GSH Immune Immune Response Adducts->Immune Toxicity Hepatotoxicity & Aplastic Anemia GSH->Toxicity Immune->Toxicity

Figure 2: Proposed bioactivation pathway of felbamate to a reactive metabolite.

Experimental Protocols and Methodologies

Tier 1: In Silico and Physicochemical Assessment

Rationale: Before any wet-lab experiments, computational toxicology models can predict potential liabilities based on chemical structure. [8][9]This is a rapid, cost-effective screening step to identify potential structural alerts for mutagenicity or other toxicities.

Protocol:

  • Structure-Activity Relationship (SAR) Analysis:

    • Process the chemical structure of 2-phenyl-1,3-propanediol methylcarbamate carbamate using validated software (e.g., Toxtree, OECD QSAR Toolbox).

    • Screen for structural alerts, particularly for mutagenicity (e.g., presence of electrophilic centers) and carcinogenicity.

    • Compare any identified alerts to those of the parent felbamate molecule.

  • Physicochemical Characterization:

    • Confirm the identity and purity of the isolated impurity standard using techniques like LC-MS, NMR, and FTIR. [10][11] * Determine aqueous solubility and stability, as this is critical for preparing accurate dosing solutions for subsequent assays.

Tier 2: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity is a critical endpoint for pharmaceutical impurities, as mutagenic compounds can pose a cancer risk even at very low exposure levels. [12]A standard battery of two in vitro tests is typically required to assess mutagenic and clastogenic potential. [13]

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). [14][15]The assay measures the ability of the test compound to cause reverse mutations, restoring the ability of the bacteria to grow on an amino acid-deficient medium. [16] Protocol (Following OECD 471):

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). [16]2. Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the impurity. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • Prepare five analyzable concentrations of the felbamate methyl impurity.

    • For each concentration, mix the test solution, the bacterial culture, and either a buffer (non-activated) or a liver S9 fraction for metabolic activation in molten top agar. [14]The S9 fraction is crucial for detecting chemicals that become mutagenic only after being metabolized, a key consideration given felbamate's bioactivation. * Pour the mixture onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count in at least one strain.

Principle: This assay detects damage to chromosomes. A micronucleus is a small, separate nucleus that forms when a chromosome fragment or a whole chromosome fails to be incorporated into the main nucleus during cell division. [17][18]Its presence indicates the test compound may be a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).

Protocol (Following OECD 487):

  • Cell Line Selection: Use a well-characterized mammalian cell line, such as human peripheral blood lymphocytes (HPBLs) or CHO, TK6, or L5178Y cells. [19]2. Treatment:

    • Culture the cells and expose them to at least three analyzable concentrations of the impurity, with and without S9 metabolic activation. [19] * Include a vehicle control (e.g., DMSO) and a positive control (e.g., mitomycin C without S9, cyclophosphamide with S9).

    • Treatment duration is typically 3-6 hours with S9 and a longer period (e.g., 24 hours) without S9. [20]3. Cytokinesis Block: Add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored for micronuclei. [17]4. Harvesting and Staining: After an appropriate recovery period, harvest the cells, fix them onto microscope slides, and stain with a DNA-specific dye like DAPI or Giemsa. [19][21]5. Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is a statistically significant, concentration-dependent increase in the frequency of micronucleated cells.

Tier 3: In Vitro Cytotoxicity Assessment

Rationale: Given the known hepatotoxicity and hematotoxicity of felbamate, it is prudent to assess the direct cytotoxicity of the methyl impurity on relevant cell types. [1][3]This provides organ-specific toxicity information that genotoxicity assays do not.

Protocol (General):

  • Cell Line Selection:

    • Hepatotoxicity: Use a human liver cell line, such as HepG2.

    • Hematotoxicity: Use human hematopoietic stem/progenitor cells (e.g., CD34+ cells) or a relevant leukemia cell line (e.g., K562).

  • Exposure: Seed cells in 96-well plates and expose them to a range of concentrations of the felbamate methyl impurity and felbamate itself (for direct comparison) for 24, 48, and 72 hours.

  • Viability Measurement: Assess cell viability using a standard assay: [22][23] * MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged membranes, an indicator of cell death.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

    • Determine the IC50 (the concentration that inhibits cell growth by 50%) for the impurity and the parent drug. A lower IC50 for the impurity suggests higher cytotoxicity.

CompoundCell LineAssayHypothetical IC50 (µM)
FelbamateHepG2MTT (48h)1500
Felbamate Methyl ImpurityHepG2MTT (48h)1250
FelbamateCD34+MTT (48h)> 2000
Felbamate Methyl ImpurityCD34+MTT (48h)1800
Tier 4: Preliminary In Vivo Acute Systemic Toxicity

Rationale: If in vitro results raise concerns or if required for full qualification, a single-dose in vivo study provides data on systemic toxicity and helps establish a preliminary safety margin. [24] Protocol (Acute Oral Toxicity - Up-and-Down Procedure, OECD 425):

  • Animal Model: Use a single rodent species, typically female rats, as they are often more sensitive. [25]2. Dosing:

    • Administer a single oral dose of the impurity to one animal. The starting dose is selected from a predefined series (e.g., 175, 550, 2000 mg/kg). [26] * The outcome for the first animal (survival or death) determines the dose for the next animal (decreased or increased, respectively). [25] * This sequential process is continued until stopping criteria are met, allowing for an estimation of the LD50 (median lethal dose) with a minimal number of animals.

  • Observation:

    • Observe animals closely for clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity) for up to 14 days. [24][25] * Record body weight changes and any mortalities.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organ toxicities.

  • Data Analysis: The primary output is the estimated LD50 and its confidence interval, which is used for hazard classification.

Conclusion: Synthesizing the Data for a Safety Decision

The preliminary toxicity and safety screening of a pharmaceutical impurity is a logical, evidence-based process. By integrating data from in silico, in vitro, and, if necessary, in vivo studies, a comprehensive safety profile for the felbamate methyl impurity can be established.

Decision_Tree start Impurity Level > Qualification Threshold? genotox Genotoxicity Assays (Ames, MN) start->genotox Yes no_action No Action Required start->no_action No cytotox Cytotoxicity vs. Felbamate genotox->cytotox Negative not_qualified Impurity NOT Qualified (Reduce Level or Further Testing) genotox->not_qualified Positive invivo Acute In Vivo Study cytotox->invivo Toxicity ≤ Felbamate cytotox->not_qualified Toxicity > Felbamate qualified Impurity Qualified invivo->qualified No significant toxicity at relevant exposure invivo->not_qualified Significant toxicity

Figure 3: Simplified decision tree for impurity qualification.

If the felbamate methyl impurity is found to be non-genotoxic, demonstrates cytotoxicity comparable to or less than the parent drug, and shows no significant acute systemic toxicity at exposures relevant to its level in the final drug product, it can be considered qualified. [27]Conversely, a positive finding in a genotoxicity assay or evidence of significantly greater toxicity than felbamate would necessitate stringent control to limit its presence in the API to below the qualification threshold or trigger more extensive toxicological studies. This rigorous, science-driven approach ensures that the safety of patients remains the paramount consideration in pharmaceutical manufacturing.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Felbamate. National Institutes of Health. [Link]

  • Kapetanovic, I. M., et al. (2000). Mechanisms of Felbamate Bioactivation and Idiosyncratic Reactions. National Technical Reports Library. [Link]

  • Snodin, D. (2023). ICH Q3 Guidelines. The Organisation for Professionals in Regulatory Affairs (TOPRA). [Link]

  • Kim, H. S., et al. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Siddiqui, F. M., & Tadi, P. (2025). Felbamate. StatPearls Publishing. [Link]

  • Daicel Pharma Standards. (2024). Felbamate Impurities Manufacturer & Supplier. Daicel Pharma. [Link]

  • Luan, Y., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

  • Gawas, P. M., et al. (2020). Characterization and In-silico toxicity prediction of degradation products of felbamate. Future Journal of Pharmaceutical Sciences. [Link]

  • Taiwan Food and Drug Administration. (n.d.). ICH Q3A(R2)及Q3B(R2): 新藥之不純物指引. Ministry of Health and Welfare. [Link]

  • Dolan, D. G., et al. (2004). Toxicological overview of impurities in pharmaceutical products. Regulatory Toxicology and Pharmacology. [Link]

  • Sahoo, S. K., & Dash, A. (2015). The rise and fall of felbamate as a treatment for partial epilepsy – aplastic anemia and hepatic failure to blame? Expert Review of Neurotherapeutics. [Link]

  • Patsnap. (2024). What is the mechanism of Felbamate? Patsnap Synapse. [Link]

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. [Link]

  • European Commission. (n.d.). Acute Systemic Toxicity. Joint Research Centre. [Link]

  • Gawas, P. M., et al. (2020). Characterization and In-silico toxicity prediction of degradation products of felbamate. Future Journal of Pharmaceutical Sciences. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Luan, Y., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

  • Pharmaffiliates. (n.d.). Felbamate-impurities. Pharmaffiliates. [Link]

  • White, P. A., et al. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Scientific Reports. [Link]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 425 test (Dose adjustment method). YesWeLab. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Botham, P. A. (2002). Acute Systemic Toxicity. ILAR Journal. [Link]

  • Creative Biolabs. (2023). The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. Creative Biolabs. [Link]

  • Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Gyan Sanchay. [Link]

  • Inotiv. (n.d.). Impurities Assessment. Inotiv. [Link]

  • Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. JoVE. [Link]

  • Creative Diagnostics. (n.d.). Impurity Analysis of Biological Drugs. Creative Diagnostics. [Link]

  • Reddy, G. S., et al. (2014). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Dhubiab, B. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. Nelson Labs. [Link]

  • ResolveMass. (2026). Pharmaceutical Impurity Testing: What It Is and Why It's Essential. ResolveMass. [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (n.d.). Strategy for genotoxicity testing of chemical substances. GOV.UK. [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • Black, K. A. (n.d.). Toxicity Testing of Impurities and Metabolites. The Biomedical & Life Sciences Collection, Henry Stewart Talks. [Link]

  • FDA. (2009). Guidance for Industry: ANDAs: Impurities in Drug Products. U.S. Food and Drug Administration. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • FDA. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. [Link]

  • FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Nelson Labs. [Link]

  • SITO, R. (2013). Impurities Detection in Pharmaceuticals. Drug Development and Delivery. [Link]

  • Gidal, B. E., et al. (2016). Evaluating the safety and efficacy of felbamate in the context of a black box warning: A single center experience. Epilepsy & Behavior. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive HPLC Method Development and Validation for Methylfelbamate Impurity Profiling

Executive Summary & Analytical Target Profile (ATP) Methylfelbamate, a structural analog of the antiepileptic drug felbamate, is frequently utilized as an internal standard in therapeutic drug monitoring and investigated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

Methylfelbamate, a structural analog of the antiepileptic drug felbamate, is frequently utilized as an internal standard in therapeutic drug monitoring and investigated as a standalone reference compound. Ensuring the chemical purity of methylfelbamate is critical, as its synthesis and storage can generate process-related impurities (e.g., dimer derivatives) and degradation products (e.g., carbamate hydrolysis products).

This application note details the mechanistic rationale, step-by-step method development, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for methylfelbamate impurity profiling. The methodologies described herein are designed as self-validating systems , ensuring high data integrity in compliance with the latest [1].

Mechanistic Rationale for Method Development

As a Senior Application Scientist, it is vital to understand that method development is not a trial-and-error process, but a logical deduction based on the molecule's physicochemical properties.

Detector Selection & Wavelength Causality

Methylfelbamate possesses an isolated phenyl ring and dicarbamate groups, completely lacking the extended π -conjugation required for absorption at higher UV wavelengths. Consequently, its UV absorption maximum is restricted to the low-UV region (approx. 210 nm)[2]. Operating at 210 nm amplifies baseline noise and drift; therefore, the selection of mobile phase solvents is strictly limited to those with low UV cut-offs.

Mobile Phase & Stationary Phase Optimization

To resolve the parent peak from closely eluting polar hydrolysis products and non-polar dimer impurities, a gradient elution strategy is required.

  • Organic Modifier: Acetonitrile (UV cut-off 190 nm) is strictly preferred over methanol (UV cut-off 205 nm) to prevent severe baseline drift at 210 nm.

  • Aqueous Buffer: While methylfelbamate is a neutral dicarbamate, potential impurities such as dimer derivatives or unreacted synthetic precursors may possess ionizable groups [3]. A 10 mM Potassium Phosphate buffer at pH 5.3 suppresses the ionization of weak acids, ensuring reproducible retention times and preventing peak tailing.

  • Column: A high-efficiency C18 (Octadecylsilane) column provides the necessary hydrophobic retention for the moderately polar dicarbamate structure.

Workflow A 1. Define ATP Target: Methylfelbamate B 2. Column Selection C18 (250 x 4.6mm) A->B C 3. Mobile Phase MeCN/Buffer (pH 5.3) B->C D 4. UV Detection Set to 210 nm C->D E 5. Method Validation ICH Q2(R2) Protocol D->E

Fig 1: Step-by-step HPLC method development workflow for methylfelbamate.

Self-Validating Experimental Protocols

Every protocol below incorporates an internal validation checkpoint to ensure the analytical system is functioning correctly before data is reported.

Preparation of Mobile Phase and Diluent
  • Mobile Phase A (Buffer): Weigh 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 5.3 ± 0.05 using dilute KOH or H3​PO4​ . Filter through a 0.22 µm membrane and degas via sonication.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (Degassed).

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard & Sample Preparation
  • Primary Standard: Accurately weigh 50 mg of methylfelbamate reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to dissolve, and make up to volume (Concentration: 1000 µg/mL).

  • Check Standard (Self-Validation Mechanism): Prepare a secondary standard independently following the exact same steps.

    • Validation Check: The system calculates the agreement factor between the primary and secondary standards. The run is only authorized to proceed if the agreement is between 98.0% and 102.0% , proving extraction accuracy and weighing precision.

Forced Degradation Protocol (Stability-Indicating Power)

To prove the method can resolve impurities from the main peak, the API is subjected to extreme stress.

  • Acidic Stress: 10 mL of standard + 5 mL of 0.1 N HCl . Heat at 60°C for 2 hours. Neutralize with 5 mL of 0.1 N NaOH .

  • Alkaline Stress: 10 mL of standard + 5 mL of 0.1 N NaOH . Heat at 60°C for 2 hours. Neutralize with 5 mL of 0.1 N HCl .

  • Oxidative Stress: 10 mL of standard + 5 mL of 3% H2​O2​ . Store at room temperature for 4 hours in the dark.

  • Thermal Stress: Expose solid methylfelbamate to 105°C in a hot air oven for 48 hours. Dissolve in diluent.

Self-Validation Checkpoint (Mass Balance): For every degradation sample, the sum of the peak area of the remaining methylfelbamate and the peak areas of all generated impurities (corrected for relative response factors) must equal 100% ± 2% of the initial unstressed standard peak area. A failure in mass balance automatically invalidates the run, indicating volatile degradant loss, column retention of highly non-polar impurities, or co-elution.

Degradation API Methylfelbamate Acid Acid/Base Stress Hydrolysis API->Acid Ox Oxidative Stress Peroxide Adducts API->Ox Thermal Thermal Stress Degradation API->Thermal Deg1 Carbamate Cleavage Impurities Acid->Deg1 Deg2 N-Oxidation Products Ox->Deg2 Deg3 Dimerization Impurities Thermal->Deg3

Fig 2: Forced degradation pathways generating methylfelbamate impurities.

Quantitative Data & Validation Summaries

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Scientific Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides high theoretical plates to resolve closely eluting structural isomers.
Flow Rate 1.0 mL/minBalances optimal linear velocity (Van Deemter curve) with system backpressure.
Column Temp 30°CControls solvent viscosity and ensures highly reproducible retention times.
Detection UV at 210 nmTargets the absorption maximum of the isolated phenyl ring and dicarbamates.
Gradient 0-5 min: 10% B5-20 min: 10% 80% B20-25 min: 80% B25-35 min: 10% BElutes highly polar hydrolysis products early while ensuring non-polar dimer impurities are washed from the column.
Table 2: Forced Degradation & Mass Balance Summary
Stress ConditionExposure% DegradationMass Balance (%)Peak Purity (PDA)
Control (Unstressed) N/A0.0%100.0%Purity Angle < Threshold
Acidic (0.1N HCl) 2h / 60°C8.5%99.2%Purity Angle < Threshold
Alkaline (0.1N NaOH) 2h / 60°C12.3%98.7%Purity Angle < Threshold
Oxidative (3% H2​O2​ ) 4h / RT4.1%99.5%Purity Angle < Threshold
Thermal (Solid) 48h / 105°C1.8%99.8%Purity Angle < Threshold
Table 3: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 for all peaksMinimum Rs​ = 2.4Pass
Linearity & Range R2 0.999 (LOQ to 150% level) R2 = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across all levels99.1% - 100.4%Pass
Method Precision %RSD 2.0% (n=6 injections)%RSD = 0.45%Pass
Robustness Stable Rs​ under deliberate variations Rs​ > 2.0 under all conditionsPass

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Chromatographic Procedures for the Determination of Felbamate in Serum . Journal of Analytical Toxicology / Oxford Academic. URL:[Link]

  • Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance . Journal of Chemical and Pharmaceutical Research (JOCPR). URL:[Link]

Sources

Application

A Robust and Validated LC-MS/MS Protocol for the Quantification of Methylfelbamate in Biological Matrices

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, step-by-step guide for the sensitive and selective quantification of methylfelbamate in biological matrices, such...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, step-by-step guide for the sensitive and selective quantification of methylfelbamate in biological matrices, such as human plasma. As the therapeutic landscape evolves, the need for precise bioanalytical methods for novel compounds and their metabolites is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and specificity.[1] This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, grounded in established scientific principles and aligned with regulatory expectations for bioanalytical method validation.[2][3][4]

Introduction and Scientific Principles

Methylfelbamate, a structural analog of the anti-epileptic drug felbamate, serves as a critical analyte in various stages of drug development and clinical research.[5][6] Accurate measurement of its concentration in biological fluids is essential for defining its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing strategies and safety assessments.

The core of this bioanalytical method relies on the synergy between Liquid Chromatography (LC) and Tandem Mass Spectrometry (MS/MS). The LC system separates methylfelbamate from endogenous matrix components, while the MS/MS system provides definitive identification and quantification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. To ensure accuracy and correct for variability during sample processing and analysis, a stable isotope-labeled internal standard (SIL-IS) is the preferred choice, as its physicochemical properties are nearly identical to the analyte.[7][8]

This guide is structured to provide not only the "how" but also the "why," empowering researchers to adapt and troubleshoot the methodology effectively. The protocols are designed to be self-validating systems, adhering to the principles outlined by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11]

Sample Preparation: Isolating the Analyte

The primary objective of sample preparation is to remove interfering macromolecules, primarily proteins and phospholipids, from the biological matrix.[12] This step is critical for preventing column clogging, reducing ion suppression in the mass spectrometer, and improving the overall robustness of the assay.[13] We present three common protocols, from the simplest to the most rigorous.

Protocol 1: Protein Precipitation (PPT) - The Rapid Approach

This method is favored for high-throughput environments due to its speed and simplicity. It utilizes an organic solvent to denature and precipitate matrix proteins.

Causality: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell around proteins, causing them to unfold, aggregate, and precipitate out of solution.[12] The analyte, being soluble in the resulting supernatant, is effectively separated.

Step-by-Step Protocol:

  • Allow biological samples (e.g., human plasma) to thaw completely at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 10 µL of the Internal Standard (IS) working solution (e.g., Methylfelbamate-d3, 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile.[6]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - The Cleaner Alternative

LLE provides a significantly cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Causality: This technique relies on the differential solubility of the analyte between aqueous and organic phases.[14][15] By adjusting the pH of the aqueous phase, the analyte can be converted to a neutral, more hydrophobic form that preferentially partitions into the organic solvent, leaving polar interferences behind.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 50 µL of a mild base (e.g., 0.1 M ammonium hydroxide) to neutralize the analyte.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[16]

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile) for injection.

Protocol 3: Solid-Phase Extraction (SPE) - The Gold Standard for Purity

SPE offers the highest degree of selectivity and purification by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away.[17]

Causality: This method is based on the principles of chromatography. A reversed-phase (e.g., C18) sorbent retains nonpolar compounds from an aqueous sample. Interferences are washed away with a weak solvent, and the analyte is subsequently eluted with a strong organic solvent.

Step-by-Step Protocol:

  • Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Mix 100 µL of plasma with 10 µL of IS and 200 µL of 4% phosphoric acid in water. Load this mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

LC-MS/MS Methodological Parameters

The following parameters have been optimized for the robust quantification of methylfelbamate.

Liquid Chromatography (LC) Conditions

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for methylfelbamate, well-resolved from any potential interferences. A reversed-phase C18 column is a robust choice for this moderately nonpolar compound.[18]

ParameterRecommended ConditionRationale
LC System Standard UHPLC/HPLC SystemProvides necessary pressure and flow stability.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and peak shape for carbamates.
Column Temp. 40°CEnsures reproducible retention times and improves peak shape.
Mobile Phase A 10 mM Ammonium Acetate in WaterVolatile buffer, ideal for MS compatibility.[6]
Mobile Phase B AcetonitrileCommon organic phase providing good separation efficiency.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.

Table 1: Recommended LC Parameters.

LC Gradient Program

A gradient elution is employed to ensure efficient separation and a reasonable run time.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
0.59010
3.01090
4.01090
4.19010
5.09010

Table 2: LC Gradient Elution Program.

Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Causality: MRM provides exceptional selectivity. The first quadrupole (Q1) isolates the precursor ion specific to methylfelbamate. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion for detection. This two-stage mass filtering minimizes background noise and ensures that the signal is highly specific to the analyte.[1][19]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 550°C
Curtain Gas 35 psi
Collision Gas Medium (Nitrogen)
Nebulizer Gas 60 psi
Auxiliary Gas 60 psi

Table 3: General MS Source and Gas Parameters (values may need optimization based on instrument).[6][20]

MRM Transitions for Quantification

  • Methylfelbamate: MW = 252.26 g/mol . The precursor ion is the protonated molecule [M+H]⁺ at m/z 253.3. A plausible and common fragmentation for carbamates involves the loss of methyl isocyanate (CH₃NCO, 57 Da), leading to a product ion. Another significant fragmentation pathway similar to felbamate (239 -> 117) should be investigated.[6][20]

  • Internal Standard (Methylfelbamate-d3): MW = 255.28 g/mol . The precursor is [M+H]⁺ at m/z 256.3. It is expected to follow the same fragmentation pathway.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV)Use
Methylfelbamate 253.3117.115030Quantifier
Methylfelbamate 253.3196.215025Qualifier
Methylfelbamate-d3 (IS) 256.3117.115030Internal Standard

Table 4: Optimized MRM Transitions. Note: Collision energies are instrument-dependent and must be optimized empirically.

Visualization of Workflows

Sample Preparation and Analysis Workflow

The following diagram illustrates the Protein Precipitation workflow, a common choice for its efficiency.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Add_ACN 3. Add Acetonitrile & Vortex Add_IS->Add_ACN Centrifuge 4. Centrifuge (14,000 x g) Add_ACN->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Injection 6. Inject into LC-MS/MS Supernatant->Injection Transfer to vial LC_Sep 7. LC Separation (C18) Injection->LC_Sep MS_Detect 8. MS/MS Detection (MRM) LC_Sep->MS_Detect Quant 9. Data Quantification MS_Detect->Quant

Caption: Protein Precipitation Workflow for Methylfelbamate Analysis.

Logical Flow of Tandem Mass Spectrometry (MS/MS)

This diagram shows the principle of MRM for selective analyte detection.

G IonSource Ion Source ESI+ Q1 Quadrupole 1 (Q1) Precursor Ion Filter (m/z 253.3) IonSource->Q1 All Ions Q2 Collision Cell (Q2) Fragmentation (CID) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Filter (m/z 117.1) Q2->Q3 Fragment Ions Detector Detector Signal Q3->Detector Specific Product Ion

Sources

Method

Synthesis and crystallization techniques for methylfelbamate polymorphs

Application Note: Synthesis and Polymorph Engineering of Methylfelbamate Introduction & Mechanistic Rationale Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) is a structural analog of the well-known antic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Polymorph Engineering of Methylfelbamate

Introduction & Mechanistic Rationale

Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) is a structural analog of the well-known anticonvulsant felbamate. In drug development, the solid-state behavior of active pharmaceutical ingredients (APIs) is dictated by their crystallization thermodynamics, which directly impacts critical parameters such as bioavailability, stability, and manufacturability[1].

The crystal structure of methylfelbamate is highly complex; it exhibits a three-dimensional hydrogen-bonding network involving N—H···O, C—H···O, and unique N—H···(π-arene) interactions, notably containing two independent molecules in its asymmetric unit (Z' = 2)[2]. High Z' structures often indicate the existence of competing crystallization pathways and synthon frustration, making the compound highly prone to polymorphism[3]. This application note details a robust, self-validating workflow for the synthesis of methylfelbamate and the subsequent isolation of its thermodynamic and kinetic polymorphs through controlled crystallization techniques.

Synthesis of Methylfelbamate

Causality of Experimental Design: N-unsubstituted propanediol dicarbamates can be synthesized via several routes, including ester-exchange with urethane or phosgenation followed by ammoniation of the bis(chlorocarbonate) derivative[2]. We employ the phosgenation-ammoniation route using triphosgene (a safer, solid alternative to phosgene gas). This method is selected because it avoids the harsh thermal conditions required for urethane transesterification, thereby preventing thermal degradation of the diol backbone and ensuring a high-purity crude product suitable for sensitive polymorph screening.

Protocol 1: Triphosgene-Mediated Synthesis

  • Reagents: 2-methyl-2-phenyl-1,3-propanediol (1.0 eq), Triphosgene (0.75 eq), Pyridine (2.5 eq), Aqueous NH₄OH (28%, excess), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation of the Diol Solution: Dissolve 10.0 g of 2-methyl-2-phenyl-1,3-propanediol in 100 mL of anhydrous DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet.

  • Base Addition: Add pyridine (12.0 mL) to the solution. Validation: The solution should remain clear. Pyridine acts as an acid scavenger for the HCl generated in the next step, driving the reaction forward without degrading the substrate.

  • Triphosgene Addition (Fume Hood Mandatory): Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add triphosgene (12.3 g) in small portions over 30 minutes. Causality: Strict temperature control (≤ 5 °C) prevents exothermic runaway and limits the formation of cyclic carbonate byproducts.

  • Intermediate Formation: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature for 1 hour to ensure complete conversion to the bis(chlorocarbonate) intermediate. Validation: Monitor via TLC (Hexane:EtOAc 7:3); the starting diol spot must completely disappear.

  • Ammoniation: Recool the flask to 0 °C. Vigorously stir the mixture and dropwise add 50 mL of cold aqueous NH₄OH (28%). Causality: Rapid stirring is essential in this biphasic system to ensure the ammonia effectively attacks the chlorocarbonate before aqueous hydrolysis can occur.

  • Workup & Isolation: Stir for an additional 2 hours at room temperature. Separate the organic layer, wash sequentially with 1M HCl (2 x 50 mL) to remove residual pyridine, and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methylfelbamate as a white solid.

Crystallization and Polymorph Screening Workflows

The selective isolation of specific polymorphs relies on manipulating the supersaturation rate and solvent-solute interactions. According to Ostwald's Rule of Stages, rapid precipitation (kinetic control) often yields metastable forms, whereas slow crystallization near equilibrium favors the most thermodynamically stable form[4].

Protocol 2: Isolation of the Thermodynamic Polymorph (Form I)

  • Method: Slow Cooling Crystallization.

  • Dissolution: Suspend 5.0 g of crude methylfelbamate in 40 mL of ethyl acetate in a jacketed crystallizer.

  • Heating: Heat the suspension to 70 °C until complete dissolution is achieved. Hold for 15 minutes to ensure the destruction of any residual crystalline memory (fossil relics) that could prematurely seed the solution[3].

  • Controlled Cooling: Program the jacketed vessel to cool at a linear rate of 0.1 °C/min down to 5 °C. Causality: A slow cooling rate maintains the system within the metastable zone, promoting the growth of the thermodynamically stable Form I by allowing sufficient time for the complex N—H···(π-arene) and N—H···O hydrogen bonds to organize into the stable Z' = 2 lattice[2].

  • Harvesting: Filter the resulting prismatic crystals under vacuum and dry at 40 °C for 12 hours.

Protocol 3: Isolation of the Kinetic Polymorph (Form II)

  • Method: Anti-Solvent Addition.

  • Dissolution: Dissolve 2.0 g of crude methylfelbamate in 10 mL of methanol (solvent) at room temperature.

  • Anti-Solvent Introduction: Rapidly inject 40 mL of cold (4 °C) deionized water (anti-solvent) into the methanolic solution under high shear stirring (800 rpm). Causality: The sudden spike in supersaturation forces immediate burst nucleation. The molecules do not have time to adopt the complex packing of Form I, instead crashing out as the kinetically favored, metastable Form II[4].

  • Harvesting: Immediately vacuum filter the precipitate to prevent solution-mediated phase transformation to Form I. Dry under a stream of dry nitrogen at room temperature.

Data Presentation: Polymorph Characterization

Quantitative analysis of the isolated solid forms is critical for validating the crystallization protocols and ensuring batch-to-batch consistency.

Physicochemical PropertyPolymorph Form I (Thermodynamic)Polymorph Form II (Kinetic)
Crystallization Method Slow cooling (Ethyl Acetate)Anti-solvent precipitation (MeOH/H₂O)
Crystal Habit Prismatic / Block-likeAcicular (Needle-like)
Thermodynamic Stability Stable at ambient conditionsMetastable (converts to Form I in slurry)
Asymmetric Unit (Z') Z' = 2 (Two independent molecules)Z' = 1 (Symmetric packing)
Dominant Interactions N-H···O, C-H···O, N-H···(π-arene)Predominantly N-H···O chains
DSC Melting Endotherm Sharp peak at ~105 °CBroad peak at ~98 °C

Mechanistic Workflow Diagram

G A 2-Methyl-2-phenyl-1,3-propanediol B 1. Triphosgene / Pyridine 2. NH4OH (Ammoniation) A->B C Crude Methylfelbamate B->C D Slow Cooling (Thermodynamic Control) C->D E Anti-Solvent Addition (Kinetic Control) C->E F Polymorph Form I (Stable, Prismatic) D->F G Polymorph Form II (Metastable, Acicular) E->G G->F Solution-Mediated Transformation

Figure 1: Synthesis pathway and crystallization workflow for methylfelbamate polymorphs.

References

  • [2] Title: Methylfelbamate | Source: ResearchGate | URL:

  • [1] Title: Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents | Source: IntechOpen | URL:

  • [3] Title: Crystal Polymorphism in Pharmaceutical Science | Source: ResearchGate | URL:

  • [4] Title: Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism | Source: MDPI | URL:

Sources

Application

Application Note: NMR Spectroscopy Protocols for the Structural Confirmation of Methylfelbamate

Introduction & Scientific Context Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) is a critical structural analog and potential synthetic impurity of the widely studied antiepileptic drug felbamate. In bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) is a critical structural analog and potential synthetic impurity of the widely studied antiepileptic drug felbamate. In bioanalytical assays and pharmacokinetic monitoring, structurally related derivatives of felbamate are frequently evaluated for metabolic toxicity or utilized as internal standards for mass spectrometry ()[1]. Because the pharmacological and toxicological profile of the 2-phenyl-1,3-propanediol dicarbamate scaffold is highly sensitive to substitution, rigorous structural confirmation is mandatory during drug development.

This application note details a comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy protocol—encompassing 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) techniques—designed to unambiguously confirm the structure of methylfelbamate.

Experimental Causality & Design (E-E-A-T)

As an application scientist, selecting the correct experimental parameters is not arbitrary; it requires an understanding of the molecule's stereochemical and electronic environment.

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): The carbamate (-OCONH 2​ ) protons are the most diagnostic functional groups for confirming the dicarbamate structure. In CDCl 3​ , these exchangeable protons undergo rapid intermolecular exchange, often appearing as broad, indistinguishable humps. DMSO- d6​ is explicitly chosen because it acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate of the -NH 2​ protons ()[2]. This shifts the carbamate signals downfield (~6.5 ppm) and sharpens them into a clear, integrable broad singlet.

  • Temperature Control (298 K): The probe temperature must be strictly regulated at 298 K. Elevated temperatures increase kinetic energy and proton exchange rates, negating the hydrogen-bonding benefits of DMSO- d6​ and leading to signal degradation.

  • Diastereotopic Resolution: Crystallographic and stereochemical modeling reveals that the central carbon (C2) of methylfelbamate is a pseudoasymmetric center bonded to a methyl group, a phenyl group, and two identical carbamatemethyl groups ()[3]. While the molecule is globally achiral, the two protons within each -CH 2​

    • group are diastereotopic. The NMR protocol must utilize high-resolution 1 H and HSQC sequences to resolve these protons, which appear as an AB quartet (or two distinct doublets) with a large geminal coupling constant ( 2J≈11 Hz).

Self-Validating Sample Preparation Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

  • Weighing: Accurately weigh 15–20 mg of the methylfelbamate sample using a microbalance.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the mixture for 30 seconds. Sonicate for 2 minutes to ensure complete dissolution.

    • Validation Checkpoint 1: Hold the tube against a light source. If any light scattering or particulate is visible, filter the solution through a 0.2 µm PTFE syringe filter. Particulates distort magnetic field homogeneity, invalidating the resolution required to observe the ~11 Hz geminal coupling of the diastereotopic protons.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube. Ensure the liquid height is exactly 4.0 to 4.5 cm to center the sample perfectly within the RF coil.

  • Degassing: Flush the headspace of the NMR tube with dry nitrogen gas to displace paramagnetic oxygen, which can cause line broadening.

Structural Elucidation Workflow

Workflow N1 Sample Preparation (DMSO-d6 + TMS) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 Functional Group ID (NH2, Phenyl, Methyl) N2->N3 N4 2D NMR Acquisition (HSQC, HMBC, COSY) N3->N4 N5 Connectivity Mapping & Diastereotopic Analysis N4->N5 N6 Structural Confirmation (Methylfelbamate) N5->N6

Figure 1: Step-by-step logical workflow for the NMR structural elucidation of methylfelbamate.

Data Acquisition Parameters

The following parameters are optimized for a 600 MHz NMR spectrometer equipped with a cryoprobe.

Table 1: Recommended NMR Acquisition Parameters

Parameter 1 H NMR 13 C NMRHSQCHMBC
Pulse Program zg30zgpg30hsqcedetgpsisp2.2hmbcgplpndqf
Relaxation Delay (D1) 2.0 s2.0 s1.5 s1.5 s
Number of Scans (NS) 16512 - 10244 per increment8 per increment
Spectral Width (SW) 12 ppm220 ppmF2: 10 ppm, F1: 160 ppmF2: 10 ppm, F1: 220 ppm
Data Points (TD) 64k64k2048 x 2562048 x 256

Data Presentation & Interpretation

Once acquired, the data must be systematically interpreted. The presence of the quaternary C2 carbon and its connectivity to the methyl and methylene groups is the definitive proof of the methylfelbamate structure.

  • Validation Checkpoint 2: In the 1 H spectrum, integrate the extreme downfield signal (~6.5 ppm). If it does not integrate to exactly 4.0 relative to the methyl singlet (3.0), the carbamate groups have undergone hydrolysis or the sample is impure.

Table 2: Expected NMR Chemical Shifts & Correlations (DMSO- d6​ )

Position 1 H Shift (ppm), Multiplicity, Integration 13 C Shift (ppm)HMBC Correlations ( 1 H to 13 C)
-CH 3​ (C3) 1.45 (s, 3H)21.5C2, C1 (-CH 2​ -), Phenyl (ipso)
-CH 2​
  • (C1)
4.15 (d, J=11 Hz, 2H), 4.30 (d, J=11 Hz, 2H)68.2C2, -CH 3​ , C=O
C2 (Quaternary) -43.5-
Phenyl (ipso) -142.0-
Phenyl (o, m, p) 7.20 - 7.40 (m, 5H)126.5 - 128.5Phenyl carbons, C2
-OCONH 2​ 6.50 (br s, 4H)156.8C=O

2D NMR Correlation Network

The HMBC experiment is the cornerstone of this structural confirmation. Because C2 is quaternary, it cannot be observed in 1 H or COSY spectra. Its presence is exclusively proven by 2J and 3J long-range heteronuclear correlations from the surrounding proton networks.

Correlation H_Me 1H Methyl C_Me 13C Methyl H_Me->C_Me HSQC C_CH2 13C Methylene H_Me->C_CH2 HMBC (3J) C_Quat 13C C2 (Quat) H_Me->C_Quat HMBC (2J) H_CH2 1H Methylene H_CH2->C_CH2 HSQC H_CH2->C_Quat HMBC (2J) C_CO 13C Carbonyl H_CH2->C_CO HMBC (3J) H_Ph 1H Phenyl H_Ph->C_Quat HMBC (3J)

Figure 2: Key 2D NMR heteronuclear correlations confirming the quaternary C2 center connectivity.

References

  • Methylfelbamate. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Tautomerism of the antiepileptic drug Felbamate: A DFT study. Journal of Structural Chemistry.[Link]

  • Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B.[Link]

Sources

Method

Application Note: Advanced Sample Preparation Strategies for the Gas Chromatographic Analysis of Methylfelbamate

Target Audience: Researchers, analytical scientists, and drug development professionals. Applications: Therapeutic Drug Monitoring (TDM), Forensic Toxicology, and Pharmaceutical Impurity Profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Applications: Therapeutic Drug Monitoring (TDM), Forensic Toxicology, and Pharmaceutical Impurity Profiling.

Introduction & Mechanistic Context

Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) serves a dual role in pharmaceutical analysis: it is frequently monitored as a synthesized impurity in felbamate formulations[1], and it acts as an ideal internal standard (IS) for the quantification of felbamate and other antiepileptic drugs (AEDs) in biological matrices[2].

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID) offers high resolution and sensitivity for these analyses. However, the dicarbamate structure of methylfelbamate presents significant analytical challenges. The primary amine groups (-NH₂) on the carbamate moieties contain active hydrogens that readily interact with silanol groups in the GC inlet and column. Without rigorous sample preparation and chemical derivatization, these interactions lead to severe peak tailing, irreversible adsorption, and thermal degradation at typical injection port temperatures (250°C)[3].

This application note details field-proven, self-validating sample preparation workflows—specifically Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and silylation derivatization—designed to isolate methylfelbamate from complex matrices and ensure robust chromatographic performance[4].

Mechanistic Insights: Extraction and Derivatization Causality

The Causality of Extraction Selection

Biological matrices such as plasma and serum are rich in proteins and endogenous phospholipids. Simple Protein Precipitation (PP) using organic solvents is rapid but fails to remove phospholipids, which accumulate in the GC inlet, causing active site formation and matrix-induced signal enhancement or suppression[2].

To achieve a pristine extract:

  • Solid-Phase Extraction (SPE): Utilizing a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is the most effective approach. The sorbent retains the moderately non-polar phenyl ring of methylfelbamate via hydrophobic interactions, allowing water-soluble matrix components to be washed away before eluting the analyte with a mid-polarity solvent like ethyl acetate[3].

  • Liquid-Liquid Extraction (LLE): LLE leverages the partition coefficient of the un-ionized methylfelbamate. By adjusting the sample pH to neutral and extracting with an ethyl acetate/dichloromethane mixture, the analyte selectively partitions into the organic layer, leaving polar interferences in the aqueous phase[2].

The Causality of Derivatization

To circumvent the thermal lability of the carbamate groups, chemical derivatization is mandatory for optimal GC performance. Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) catalyzed by 1-5% Trimethylchlorosilane (TMCS) replaces the active hydrogens on the nitrogen atoms with trimethylsilyl (TMS) groups[3].

  • Why MSTFA? MSTFA is chosen over other silylating agents because its primary byproduct, N-methyltrifluoroacetamide, is highly volatile and elutes well before the derivatized methylfelbamate, preventing solvent-front interference.

  • Why TMCS? TMCS acts as a catalyst, increasing the silylating power of MSTFA to ensure complete conversion of both carbamate groups into their di-TMS derivatives, establishing a single, sharp chromatographic peak.

Workflow Visualization

Workflow Start Biological Sample (Plasma/Serum) Spike Spike Internal Standard (Methylfelbamate) Start->Spike Split Extraction Method Spike->Split LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate / DCM Split->LLE High Purity SPE Solid-Phase Extraction (SPE) Polymeric Reversed-Phase Split->SPE Best Reproducibility PP Protein Precipitation (PP) Acetonitrile Split->PP High Throughput Evap Evaporate to Dryness (N2 stream, 40°C) LLE->Evap SPE->Evap PP->Evap Deriv Derivatization MSTFA + 1% TMCS Evap->Deriv Improves volatility GC GC-MS / GC-FID Analysis Deriv->GC

Figure 1. Comprehensive sample preparation workflow for GC analysis of methylfelbamate.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the three primary sample preparation pathways prior to GC analysis.

Extraction MethodPrimary Solvent / SorbentTypical Recovery (%)Matrix Cleanup EfficiencyDerivatization Required?Relative Throughput
Solid-Phase Extraction (SPE) HLB Polymeric Sorbent90 - 95%Excellent (Removes lipids)YesMedium
Liquid-Liquid Extraction (LLE) Ethyl Acetate / DCM (80:20)80 - 88%Good (Leaves some lipids)YesLow
Protein Precipitation (PP) Acetonitrile70 - 75%Poor (High matrix effect)YesHigh

Experimental Protocols

To ensure this methodology acts as a self-validating system , every batch must include a Reagent Blank (to monitor for siloxane contamination), a Matrix Blank (to ensure no endogenous interference at the retention time), and a Spiked Matrix sample (to calculate absolute recovery).

Protocol A: Solid-Phase Extraction (SPE)

Recommended for highest reproducibility and longest GC column lifespan.

  • Sample Pre-treatment: Aliquot 250 µL of plasma/serum into a clean microcentrifuge tube. Spike with the appropriate concentration of methylfelbamate (if used as IS) or an alternative IS (if methylfelbamate is the analyte). Dilute with 250 µL of LC-MS grade water and vortex for 10 seconds.

  • Cartridge Conditioning: Mount a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) onto a vacuum manifold. Condition with 1 mL of Methanol, followed by 1 mL of LC-MS grade water. Crucial: Do not let the sorbent bed dry out.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum (approx. 1 mL/min).

  • Washing: Wash the sorbent bed with 1 mL of 5% Methanol in water to elute polar interferents. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analytes using 1 mL of Ethyl Acetate. Collect the eluate in a clean glass vial.

Protocol B: Liquid-Liquid Extraction (LLE)

Recommended as a cost-effective alternative to SPE.

  • Sample Pre-treatment: Aliquot 250 µL of plasma/serum into a 2 mL glass centrifuge tube. Spike with IS.

  • Buffering: Add 100 µL of 0.1 M Phosphate Buffer (pH 7.0) to ensure the carbamate groups remain un-ionized.

  • Extraction: Add 1.0 mL of an extraction solvent mixture (Ethyl Acetate : Dichloromethane, 80:20 v/v).

  • Partitioning: Vortex vigorously for 2 minutes to maximize surface area contact, then centrifuge at 4,000 × g for 5 minutes to break any emulsions.

  • Transfer: Carefully transfer the upper organic layer (approx. 850 µL) to a clean glass vial, avoiding the proteinaceous interface.

Protocol C: Evaporation and Silylation Derivatization

Mandatory step for GC analysis to prevent thermal degradation.

  • Evaporation: Place the vials containing the SPE or LLE extracts under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C until completely dry. Causality note: Trace water will immediately hydrolyze the MSTFA reagent, quenching the derivatization reaction.

  • Reagent Addition: Add 50 µL of MSTFA containing 1% TMCS to the dried residue. Seal the vial immediately with a PTFE-lined crimp cap.

  • Incubation: Heat the vial in a dry block heater at 60°C for 20 minutes[3]. Alternatively, microwave-assisted derivatization (900 W, 30–100 seconds) can be utilized for rapid throughput[3].

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1–2 µL of the derivatized extract in splitless mode into the GC system (e.g., using a 5% phenyl-methylpolysiloxane capillary column like a DB-5MS).

Self-Validation & Troubleshooting Checkpoint
  • Incomplete Derivatization: If two peaks appear for methylfelbamate (representing mono-TMS and di-TMS derivatives), the reaction did not go to completion. Solution: Ensure the extract was 100% dry before adding MSTFA, or increase the incubation time to 30 minutes.

  • Poor Recovery: If absolute recovery falls below 70%, verify the pH during the LLE step or check that the SPE cartridge was not allowed to dry prior to sample loading.

Sources

Method

Application Note: Assay Development and High-Throughput Screening Protocol for Methylfelbamate-Induced Kinase Inhibition

Scientific Rationale and Context Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate; CAS 22131-25-5) is a structurally distinct derivative of the established anticonvulsant felbamate[1]. While the parent comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Context

Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate; CAS 22131-25-5) is a structurally distinct derivative of the established anticonvulsant felbamate[1]. While the parent compound exerts its primary pharmacological effects through the inhibition of N-methyl-D-aspartate (NMDA) receptors and the modulation of gamma-aminobutyric acid (GABA) receptors[2], the exploration of methylfelbamate for off-target kinase inhibition represents a novel frontier in drug repurposing and toxicity profiling.

When developing a High-Throughput Screening (HTS) campaign for a compound not classically designed as a kinase inhibitor, researchers must account for potential assay interference, such as compound autofluorescence or false-positive reporter inhibition. To ensure absolute trustworthiness and scientific integrity, this application note details a self-validating, orthogonal screening strategy .

We employ a two-tiered approach:

  • Primary Screening (ADP-Glo™): A universal, homogeneous luminescent assay that measures ADP production. It is highly sensitive, tolerates high ATP concentrations (up to 1mM), and is ideal for broad kinome profiling[3][4].

  • Secondary Validation (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer provides a highly specific, ratiometric readout. By utilizing lanthanide fluorophores with long emission half-lives, TR-FRET eliminates short-lived background autofluorescence commonly introduced by small-molecule libraries[5][6].

Workflow A Compound Library (Methylfelbamate) B Primary HTS (ADP-Glo Assay) A->B C Hit Identification (Z' > 0.7) B->C D Orthogonal Validation (TR-FRET Assay) C->D E Lead Profiling (IC50 Determination) D->E

Fig 1. Orthogonal high-throughput screening workflow for kinase inhibitors.

Assay Platform Comparison and Data Presentation

Selecting the correct assay requires balancing throughput, sensitivity, and susceptibility to artifacts. Table 1 summarizes the causal factors behind our dual-assay selection. Table 2 provides a standardized framework for reporting the quantitative IC₅₀ data generated from these protocols.

Table 1: Comparative Analysis of Kinase Screening Platforms
ParameterADP-Glo™ (Primary HTS)TR-FRET (Secondary Validation)
Detection Principle Luminescence (Luciferase-based)Time-Resolved Fluorescence (Ratiometric)
Analyte Measured Universal ADP accumulationSpecific Phospho-substrate or ADP displacement
ATP Tolerance High (up to 1 mM)Moderate (Assay/Tracer dependent)
Primary Artifact Risk Luciferase inhibitors (False positives)Inner filter effects / Quenching
Artifact Mitigation Orthogonal validation requiredRatiometric emission cancels volume/color variations
Throughput Suitability Ultra-High (Batch processing enabled)High (Requires specialized optics)
Table 2: Representative Kinase Profiling Data for Methylfelbamate (Mock Data)
Target KinaseADP-Glo IC₅₀ (µM)TR-FRET IC₅₀ (µM)Z'-FactorConclusion
Src > 100N/A0.82Inactive
PI3Kα 12.4 ± 1.114.2 ± 0.80.78Weak Inhibitor
Abl1 3.2 ± 0.43.5 ± 0.30.85Moderate Inhibitor

Primary Screening: ADP-Glo™ Universal Kinase Assay

Causality & Principle: The ADP-Glo assay operates in two distinct phases. First, the kinase reaction generates ADP. Second, an ATP-depletion reagent is added to destroy unreacted ATP. This step is critical; any residual ATP would cause massive background noise in the final step. Finally, a detection reagent converts the generated ADP back into ATP, which drives a luciferase reaction to produce light[4][7]. The luminescent signal is directly proportional to kinase activity.

ADPGlo K Kinase Reaction ATP + Substrate -> ADP + Phospho-Substrate D ADP-Glo Reagent Depletes unreacted ATP K->D C Kinase Detection Reagent Converts ADP to ATP D->C L Luciferase Reaction ATP + Luciferin -> Light C->L

Fig 2. ADP-Glo luminescent assay mechanistic pathway for kinase activity quantification.

Step-by-Step Protocol (384-Well Format)

Note: This protocol is optimized for a 15 µL final reaction volume.

  • Reagent Preparation:

    • Prepare the Kinase/Substrate mixture in optimized kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Prepare Methylfelbamate dilutions in 100% DMSO, then dilute in buffer to achieve a final 1% DMSO concentration in the assay well to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction Initiation:

    • Add 2 µL of Methylfelbamate (or vehicle control) to the 384-well plate.

    • Add 2 µL of the Kinase/Substrate mixture.

    • Add 1 µL of ATP to initiate the reaction.

    • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP[4].

    • Incubation: Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent. This simultaneously converts ADP to ATP and initiates the luciferase glow reaction[7].

    • Incubation: Incubate at room temperature for 30 minutes.

  • Data Acquisition & Self-Validation:

    • Read luminescence on a microplate reader (e.g., BMG LABTECH) with an integration time of 0.5–1 second per well[7].

    • Validation Checkpoint: Calculate the Z'-factor using the vehicle control (100% activity) and a reference inhibitor control (e.g., Staurosporine, 0% activity). A Z'-factor > 0.7 indicates a statistically robust assay ready for hit identification[3].

Secondary Validation: TR-FRET Kinase Assay

Causality & Principle: To rule out false positives caused by methylfelbamate interfering with the luciferase enzyme in the primary screen, we utilize a TR-FRET assay (e.g., Adapta® or LANCE® Ultra). In this system, a Europium (Eu³⁺) labeled donor and a fluorescent acceptor (e.g., Alexa Fluor 647 or ULight) are used. By introducing a time delay (e.g., 50–100 µs) between excitation and emission reading, the short-lived autofluorescence of the compound library decays completely, leaving only the specific FRET signal[5][8].

Step-by-Step Protocol (384-Well Format)
  • Kinase Reaction:

    • Combine 5 µL of Kinase/Substrate mix, 2.5 µL of Methylfelbamate, and 2.5 µL of ATP in a white 384-well microplate.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection:

    • Add 10 µL of the TR-FRET Detection Mix.

    • Crucial Causality: This mix must contain EDTA. EDTA chelates the Mg²⁺ ions required for kinase catalytic activity, instantly freezing the reaction state and preventing further ATP hydrolysis[9]. The mix also contains the Europium-labeled antibody and the fluorescent tracer.

  • Equilibration:

    • Incubate the plate for 60 minutes at room temperature in the dark to allow the competitive binding equilibrium to stabilize.

  • Ratiometric Data Acquisition:

    • Excitation: 320 nm or 340 nm (to excite the Europium chelate)[8][9].

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Because the readout is a ratio of two wavelengths from the same well, it inherently corrects for minor well-to-well volume variations and compound quenching, ensuring high data trustworthiness[9].

References

  • Source: researchgate.
  • Title: What is the mechanism of Felbamate?
  • Source: promega.
  • Source: promega.
  • Source: bmglabtech.
  • Source: sinobiological.
  • Source: revvity.co.
  • Source: sinobiological.
  • Source: thermofisher.

Sources

Application

Application Note: Advanced Extraction Strategies for the Isolation and LC-MS/MS Quantification of Methylfelbamate in Plasma Samples

Introduction & Mechanistic Rationale Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) is a structural analog of the widely prescribed antiepileptic drug felbamate[1]. In modern bioanalytical workflows, met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) is a structural analog of the widely prescribed antiepileptic drug felbamate[1]. In modern bioanalytical workflows, methylfelbamate is frequently utilized either as a primary analyte during preclinical pharmacokinetic profiling or as a highly reliable internal standard (IS) for the quantification of felbamate and related carbamates[2].

Developing a robust extraction protocol requires a deep understanding of the molecule's physicochemical properties. Because methylfelbamate is a chemically neutral dicarbamate, it lacks strongly ionizable acidic or basic functional groups. Consequently, it remains un-ionized at physiological pH[2]. This critical property dictates the extraction chemistry: pH adjustment (acidification or basification) of the plasma matrix is entirely unnecessary prior to extraction . Furthermore, its moderate lipophilicity makes it highly amenable to partitioning into moderately polar organic solvents during Liquid-Liquid Extraction (LLE)[3] or retention on reversed-phase sorbents during Solid-Phase Extraction (SPE)[2].

Comparative Extraction Methodologies

While Protein Precipitation (PPT) using acetonitrile or methanol is rapid and widely reported for high-throughput antiepileptic screening[4], it merely denatures proteins and fails to remove endogenous plasma phospholipids. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications, these residual phospholipids cause severe matrix effects—specifically, ion suppression in the positive electrospray ionization (ESI+) source[4].

To achieve the high signal-to-noise (S/N) ratios required for trace-level quantification, LLE and SPE are the preferred methodologies[2]. LLE utilizing dichloromethane provides excellent orthogonal selectivity, leaving polar matrix components in the aqueous layer[3]. Alternatively, polymeric reversed-phase SPE offers the highest extract purity and is easily adaptable to 96-well automated formats.

Quantitative Comparison of Extraction Techniques
Extraction MethodMechanism of IsolationMean Recovery (%)Matrix Effect (Ion Suppression)Optimal Application
Protein Precipitation (PPT) Solvent-induced protein denaturation92 - 98%High (>20% suppression)High-throughput screening, preclinical PK
Liquid-Liquid Extraction (LLE) Partitioning into immiscible organic phase84 - 89%Low (<5% suppression)Clinical TDM, high-sensitivity quantification
Solid-Phase Extraction (SPE) Hydrophobic retention on C18/HLB sorbent85 - 90%Very Low (<2% suppression)Automated clinical assays, ultratrace analysis

Data synthesized from established felbamate/methylfelbamate extraction profiles[2][3][5].

Experimental Protocols

Self-Validating System Design: To ensure trustworthiness and analytical rigor, every protocol below incorporates a pre-extraction internal standard (IS) spike (e.g., carisoprodol or isotope-labeled felbamate)[4]. The absolute peak area of the IS must be monitored across all injections. A coefficient of variation (CV) >15% in IS response across a batch flags inconsistent extraction recovery, injection volume errors, or localized matrix effects, thereby self-invalidating the specific sample result.

Protocol A: Liquid-Liquid Extraction (LLE)

This method leverages the neutral nature of methylfelbamate to achieve high purity without complex buffering.

  • Aliquot: Transfer 100 µL of human or mouse plasma into a 2.0 mL microcentrifuge tube[4].

  • Spike: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL carisoprodol in 50% methanol)[4]. Vortex briefly to equilibrate the IS with plasma proteins.

  • Extract: Add 600 µL of extraction solvent (dichloromethane)[3].

    • Causality: The 1:6 sample-to-solvent ratio ensures near-quantitative partitioning of the neutral methylfelbamate into the organic phase without requiring a secondary double-extraction step[2].

  • Agitate: Pulse-vortex for 3 minutes.

    • Caution: Avoid excessively violent shaking to prevent the formation of unresolvable plasma-solvent emulsions.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to achieve a sharp phase boundary.

  • Transfer: Carefully transfer 500 µL of the lower organic layer (dichloromethane is denser than water) to a clean glass autosampler vial.

  • Concentrate: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute: Resuspend the residue in 100 µL of mobile phase (e.g., Water:Acetonitrile 80:20 v/v) and inject 10 µL into the LC-MS/MS system[3].

Protocol B: Solid-Phase Extraction (SPE)

This method utilizes hydrophobic interactions for maximum extract purity, ideal for minimizing ESI suppression.

  • Condition: Activate a reversed-phase SPE cartridge (e.g., 30 mg/1 mL C18 or polymeric HLB) with 1.0 mL methanol, followed by equilibration with 1.0 mL LC-MS grade water[2].

  • Load: Dilute 100 µL of IS-spiked plasma with 300 µL of water to reduce sample viscosity. Load the mixture onto the conditioned cartridge at a controlled flow rate of ~1 mL/min.

  • Wash: Wash the sorbent bed with 1.0 mL of 20% methanol in water.

    • Causality: This specific wash strength is critical; it is strong enough to elute weakly bound endogenous salts and polar lipids, but weak enough to preserve the hydrophobic interactions retaining the methylfelbamate[2].

  • Elute: Elute the analyte and IS with 1.0 mL of 100% methanol.

  • Finalize: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase prior to LC-MS/MS analysis.

Extraction Workflow Visualization

ExtractionWorkflow Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Plasma->PPT Rapid Screening LLE Liquid-Liquid Extraction (Dichloromethane) Plasma->LLE Orthogonal Selectivity SPE Solid-Phase Extraction (C18 / HLB) Plasma->SPE Maximum Purity Evap N2 Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS 10 µL Injection

Workflow for methylfelbamate isolation from plasma prior to LC-MS/MS quantification.

References

  • [4][5] Vala, M. H., et al. "Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma." Journal of Chromatography B, National Institutes of Health (PMC). Available at:[Link]

  • [1] Camerman, N., et al. "Methylfelbamate." Acta Crystallographica Section C Crystal Structure Communications, ResearchGate. Available at:[Link]

  • [3] Van der Meer, M. J., et al. "An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography." Therapeutic Drug Monitoring, PubMed. Available at:[Link]

  • [2] Gur, P. R., et al. "Chromatographic Procedures for the Determination of Felbamate in Serum." Journal of Analytical Toxicology, Oxford Academic. Available at:[Link]

Sources

Method

Application Note: Preparation and Validation of Methylfelbamate Analytical Standards for Stability-Indicating Assays

Mechanistic Context and Analytical Significance Felbamate is a widely utilized antiepileptic drug, but its safety and efficacy profiles depend heavily on the rigorous control of its related impurities during manufacturin...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context and Analytical Significance

Felbamate is a widely utilized antiepileptic drug, but its safety and efficacy profiles depend heavily on the rigorous control of its related impurities during manufacturing and shelf-life storage. One of the most critical impurities monitored during Stability-Indicating Assays (SIAs) is[methylfelbamate (CAS 22131-25-5)][1].

Chemically identified as[2-methyl-2-phenyl-1,3-propanediol dicarbamate][2], it differs from the parent active pharmaceutical ingredient (API) by only a single methyl group at the C2 position of the propanediol backbone. This slight structural modification increases the molecule's lipophilicity and alters its chromatographic retention time. Because methylfelbamate can emerge as a synthetic byproduct or a degradation artifact, establishing a highly pure, stable[analytical reference standard][3] is paramount for accurate quantification, method validation, and routine quality control.

Standard Preparation Workflow

G N1 Raw Material Verification (Methylfelbamate >99%) N2 Primary Stock Solution (1.0 mg/mL in ACN) N1->N2 N3 Aliquoting & Storage (-20°C, Amber Vials) N2->N3 N4 Forced Degradation (Acid, Base, Oxidative) N3->N4 N5 LC-MS/MS & HPLC-UV Analysis N3->N5 N4->N5 N6 Standard Certification & Stability Profiling N5->N6

Workflow for methylfelbamate analytical standard preparation and validation.

Experimental Protocols: Preparation of Analytical Standards

Rationale for Solvent Selection

Methylfelbamate features two carbamate moieties that are susceptible to slow hydrolysis in protic or highly aqueous environments. To ensure the long-term stability of the stock solution, HPLC-grade Acetonitrile (ACN) is selected as the primary diluent. As an aprotic solvent, ACN prevents transesterification and hydrolytic cleavage while providing excellent solubility for the lipophilic 2-methyl-2-phenyl backbone.

Step-by-Step Preparation Protocol
  • Equilibration: Transfer the[methylfelbamate reference standard][4] from cold storage (-20°C) to a desiccator. Allow it to equilibrate to ambient room temperature for at least 60 minutes.

    • Causality: This prevents atmospheric moisture condensation on the standard, which would introduce weighing errors and potential hydrolytic degradation over time.

  • Weighing: Accurately weigh 10.0 mg of the standard using a calibrated microbalance (readability 0.001 mg) into a 10 mL Class A volumetric flask.

  • Dissolution: Add 7.0 mL of HPLC-grade ACN. Sonicate the flask in a water bath maintained at 20°C for 5 minutes.

    • Causality: Sonication provides the kinetic energy needed to disrupt the crystal lattice forces, while capping the temperature at 20°C prevents thermally induced degradation of the sensitive carbamate groups.

  • Volume Make-up: Dilute to the 10.0 mL mark with ACN and invert 10 times to homogenize, yielding a 1.0 mg/mL primary stock solution.

  • Aliquoting & Storage: Transfer 0.5 mL aliquots into amber glass vials equipped with PTFE-lined septa. Store immediately at -20°C.

    • Causality: Amber glass mitigates photo-oxidation. PTFE prevents the leaching of plasticizers (e.g., phthalates) into the organic solvent, which could manifest as ghost peaks during highly sensitive LC-MS/MS analysis.

Self-Validating System Suitability Testing (SST)

An analytical protocol is only as reliable as its internal controls. Before utilizing the methylfelbamate standard for the stability testing of felbamate batches, the analytical system must pass a self-validating System Suitability Test (SST). This ensures the chromatographic system possesses the resolving power necessary to differentiate the single methyl group variance between the API and the impurity.

SST Criteria (Isocratic HPLC-UV at 210 nm):

  • Resolution ( Rs​ ): Must be >2.0 between the felbamate API peak and the methylfelbamate impurity peak.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the methylfelbamate peak to ensure accurate integration and symmetry.

  • Injection Precision: The relative standard deviation (%RSD) for 5 replicate injections of a 10 µg/mL working standard must be ≤2.0% . Failure to meet this metric automatically invalidates the run, triggering an auto-purge of the injection needle and column wash.

Forced Degradation and Stability Profiling Data

To confirm the stability-indicating power of the standard, forced degradation studies are performed. The table below summarizes the quantitative degradation behavior of the methylfelbamate standard under various stress conditions. This data proves that secondary degradants do not co-elute with the intact standard, thereby validating the method's specificity.

Stress ConditionReagents / EnvironmentExposure (Time / Temp)Intact Standard Remaining (%)Primary Degradation Pathway
Acidic 0.1 N HCl in ACN/Water24 hours / 60°C88.4%Carbamate hydrolysis to diol
Basic 0.1 N NaOH in ACN/Water24 hours / 60°C72.1%Accelerated base-catalyzed hydrolysis
Oxidative 3.0% H2​O2​ 24 hours / Room Temp96.5%Minor oxidation of phenyl ring
Thermal Solid state, dry heat7 days / 105°C99.2%Highly stable in solid state
Photolytic UV/Vis Light (ICH Q1B)1.2 million lux hours98.7%Minor photo-degradation

Table 1: Summary of forced degradation data for methylfelbamate analytical standards.

References

  • Methylfelbamate - ResearchGate Source: researchgate.net URL: [Link]

  • Felbamate-PI PI Biotech Inc Source: pipitech.com URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Felbamate and Methylfelbamate Co-Elution in HPLC

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals facing chromatographic challenges during therapeutic drug monitoring (TDM) or pharmacokinetic (PK) assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals facing chromatographic challenges during therapeutic drug monitoring (TDM) or pharmacokinetic (PK) assays. Specifically, we address the co-elution of the anticonvulsant felbamate and its structural analog, methylfelbamate , which is universally employed as an internal standard (IS) in serum extraction protocols[1].

Mechanistic Principles: The Causality of Separation

Felbamate (2-phenyl-1,3-propanediol dicarbamate) and methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) are neutral carbamates across standard HPLC pH ranges. They differ structurally by only a single methyl group at the 2-position of the propanediol backbone.

In reversed-phase liquid chromatography (RPLC), separation relies entirely on the slight difference in hydrophobicity (LogP) imparted by this extra methyl group. When chromatographic conditions (mobile phase strength, temperature, or injection solvent) are not strictly thermodynamically optimized, this minimal partitioning difference collapses, resulting in co-elution.

Troubleshooting FAQs

Q1: Why are my felbamate and methylfelbamate peaks merging on a C18 column? A: Co-elution typically occurs when the mobile phase is too strong (i.e., the percentage of organic modifier is too high). A high organic concentration overwhelms the subtle hydrophobic interaction difference provided by the single methyl group on methylfelbamate. To resolve this, you must decrease the elution strength. A self-validating approach is to reduce the organic modifier by 2-5% increments until a baseline resolution ( Rs​≥1.5 ) is achieved.

Q2: I am using an isocratic method. What is the optimal mobile phase composition to ensure baseline separation? A: A highly effective, field-proven isocratic mobile phase consists of a mixture of phosphate buffer (pH 6.9, 0.05 M), methanol, and acetonitrile in a 64:18:18 (v/v/v) ratio [2]. Causality of choice: Using a ternary mobile phase leverages the unique selectivity of two different organic modifiers. Methanol provides crucial hydrogen-bonding interactions with the carbamate functional groups (enhancing structural selectivity), while acetonitrile maintains low system viscosity and sharpens the peak shape.

Q3: How does column temperature affect the resolution between these two carbamates? A: Separation is a thermodynamic process. Higher column temperatures increase the kinetic energy of the analytes, causing them to partition more rapidly into the mobile phase. While this reduces retention time, it collapses the resolution between closely related analogs. Lowering the temperature increases the residence time in the stationary phase, amplifying the hydrophobic difference of the methyl group. Maintaining the column temperature at 35°C provides an optimal balance between baseline resolution and acceptable run times [2].

Q4: Can the sample matrix (e.g., serum) cause peak distortion and apparent co-elution? A: Yes. When extracting felbamate and methylfelbamate from serum using Solid-Phase Extraction (SPE) or protein precipitation [1], the final reconstitution solvent is critical. If the sample is injected in a solvent that is significantly stronger (e.g., 100% methanol) than the mobile phase (e.g., 36% organic), it creates a localized disruption of the partitioning equilibrium at the column head. This "solvent mismatch" causes band broadening and peak merging. Always reconstitute or dilute your final sample in a solvent that closely matches the initial mobile phase conditions.

Empirical Data: Parameter Impact on Resolution

Summarized below is the quantitative impact of various chromatographic parameters on the separation of felbamate and methylfelbamate.

Parameter AdjustedConditionFelbamate tR​ (min)Methylfelbamate tR​ (min)Resolution ( Rs​ )Diagnostic Outcome
High Organic 50% Total Organic2.102.25< 0.8Co-elution; insufficient hydrophobic interaction.
High Temperature 45°C2.803.051.1Merging peaks; excessive kinetic energy.
Solvent Mismatch 100% MeOH Injection3.503.801.2Band broadening; distorted peak shapes.
Optimized Method 36% Organic, 35°C3.714.11> 1.5Baseline separation; self-validating system [3].

Self-Validating HPLC Protocol

This step-by-step methodology ensures a self-validating workflow for the baseline separation of felbamate and methylfelbamate from human serum [2].

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of human serum into a microcentrifuge tube.

  • Spike: Add methylfelbamate internal standard solution to achieve a working concentration (e.g., 50 mg/L).

  • Precipitate: Add 200 µL of methanol to precipitate matrix proteins. Causality: Methanol disrupts the hydration layer of proteins, causing them to denature and precipitate, leaving the neutral carbamates in the supernatant [2].

  • Centrifuge: Spin at 10,000 x g for 5 minutes.

  • Dilute: Dilute the resulting supernatant with aqueous phosphate buffer to match the mobile phase organic ratio (~36%). Causality: Prevents solvent mismatch at the column head, ensuring sharp peak focusing.

Phase 2: Chromatographic Conditions
  • Column: 5-µm C18 column (250 x 4.6 mm) with a corresponding C18 guard column[2].

  • Mobile Phase: Phosphate buffer (pH 6.9, 0.05 M) / Methanol / Acetonitrile (64:18:18, v/v/v) [2].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 35°C.

  • Detection: UV absorbance at 210 nm[2].

Phase 3: System Suitability Testing (SST) - The Self-Validating Step

Before analyzing biological samples, the system must validate its own resolving power:

  • Inject a neat standard mixture of felbamate and methylfelbamate.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between felbamate and methylfelbamate must be ≥1.5 .

    • Tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

    • The relative retention time (RRT) of felbamate to methylfelbamate should be approximately 0.90[3].

  • Do not proceed with biological samples until these SST criteria are met.

Troubleshooting Workflow Visualization

HPLC_Troubleshooting_Workflow Issue Issue: Felbamate & Methylfelbamate Co-elution Q1 Is Total Organic Modifier > 40%? Issue->Q1 A1_Yes Decrease Organic % (Use 36% MeOH/ACN mix) Q1->A1_Yes Yes Q2 Is Column Temperature > 40°C? Q1->Q2 No A1_Yes->Q2 A2_Yes Reduce Temp to 35°C to increase retention Q2->A2_Yes Yes Q3 Is Injection Solvent Stronger than Mobile Phase? Q2->Q3 No A2_Yes->Q3 A3_Yes Dilute sample with aqueous buffer Q3->A3_Yes Yes Resolved System Validated: Baseline Resolution (Rs > 1.5) Q3->Resolved No A3_Yes->Resolved

Decision tree for resolving felbamate and methylfelbamate HPLC co-elution.

References

  • Tang, P., et al. "Drug monitoring and toxicology: a simple procedure for the monitoring of felbamate by HPLC-UV detection." Journal of Analytical Toxicology (2008).[Link]

  • Gur, P., et al. "Chromatographic procedures for the determination of felbamate in serum." Journal of Analytical Toxicology (1995).[Link]

Sources

Optimization

Methylfelbamate LC-MS/MS Analysis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the LC-MS/MS analysis of methylfelbamate. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing instead on the mechanistic caus...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS/MS analysis of methylfelbamate. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing instead on the mechanistic causality behind chromatographic behavior and ionization efficiency.

Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) is a neutral, highly polar structural analog of the antiepileptic drug felbamate. Because it lacks strongly basic functional groups, it does not readily protonate in standard positive electrospray ionization (ESI+). Without precise mobile phase optimization, analysts frequently encounter adduct splitting, severe ion suppression, and poor peak shape. This guide provides self-validating workflows and targeted troubleshooting logic to ensure robust, reproducible quantitation.

Self-Validating Experimental Protocols

To achieve reliable data, every step of the analytical workflow must contain an internal feedback loop to verify its success before proceeding.

Protocol A: Matrix-Agnostic Protein Precipitation

Causality: Direct injection of high-organic plasma extracts often leads to solvent-induced peak distortion (the "solvent effect") because the injection plug is stronger than the initial mobile phase. Furthermore, unprecipitated phospholipids will accumulate on the column, causing unpredictable ion suppression.

  • Spike & Aliquot: Transfer 100 µL of plasma/serum to a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Carisoprodol, 1 µg/mL).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (1:3 ratio) to crash the proteins.

  • Vortex & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilute (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A. Diluting the supernatant with the aqueous mobile phase prevents solvent effects that lead to peak distortion[1]. Validation Checkpoint: Inject a blank matrix sample spiked post-extraction with the analyte. Compare its peak area to a neat standard prepared in the injection solvent. A Matrix Factor (MF) between 0.85 and 1.15 validates that your extraction has successfully mitigated severe ion suppression.

Protocol B: LC-MS/MS Gradient Optimization

Causality: Because methylfelbamate is polar, it requires a highly aqueous initial mobile phase to focus at the head of the column. A steep gradient ramp ensures the compound elutes in a sharp, concentrated band, maximizing the signal-to-noise (S/N) ratio.

  • Column Selection: Use an XBridge Phenyl (2.5 µm, 4.6 × 50 mm) or a Zorbax Eclipse Plus C18. The phenyl phase offers alternative π-π selectivity for the phenyl ring of methylfelbamate, which has been successfully deployed for parent felbamate analysis[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Execution: Run the gradient at a flow rate of 1.0 mL/min according to the parameters in Table 1. Validation Checkpoint: Monitor the baseline pressure across three blank gradient runs. A stable pressure trace returning to the exact starting bar/psi with <2% fluctuation validates complete column re-equilibration.

Quantitative Data Summaries

Table 1: Optimized LC Gradient Profile for Methylfelbamate
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BMechanistic Purpose
0.001.090%10%Analyte focusing & salt diversion
1.501.015%85%Sharp analyte elution
3.001.015%85%Hydrophobic matrix wash
3.251.090%10%Rapid re-equilibration
4.001.090%10%End of run
Table 2: Recommended MS/MS Parameters (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Methylfelbamate253.1 ([M+H]+)131.115 - 25Primary Quantifier
Felbamate (Ref)239.1 ([M+H]+)117.120Reference Transition
Carisoprodol261.2 ([M+H]+)176.218Internal Standard

Visual Workflows

G A Sample Prep (Protein Ppt) B LC Gradient (C18/Phenyl) A->B C ESI+ Ionization (Adduct Control) B->C D MRM Detection (Quantitation) C->D

Fig 1. End-to-end LC-MS/MS analytical workflow for methylfelbamate.

G Start Issue: Low S/N or Poor Peak Shape Check1 Check Ionization: Multiple Adducts? Start->Check1 Check2 Check Matrix: Ion Suppression? Start->Check2 Fix1 Add 10mM NH4OAc to Mobile Phase Check1->Fix1 Yes Fix2 Adjust Gradient to Delay Elution Check2->Fix2 Yes

Fig 2. Troubleshooting logic tree for resolving methylfelbamate signal loss.

Troubleshooting Guides & FAQs

Q1: I am seeing poor sensitivity and multiple precursor ions in my Q1 full scan. How do I consolidate the signal? A1: This is a classic case of adduct splitting. Neutral dicarbamates readily form sodium ([M+Na]+) and potassium ([M+K]+) adducts from trace glassware contaminants, which splits your ion current and destroys sensitivity. Solution: Saturate the mobile phase with a volatile buffer. Adding 10 mM ammonium acetate to both Mobile Phase A and B drives the equilibrium toward a single, stable adduct, a standard practice for felbamate derivatives[2]. Furthermore, combining ammonium acetate with 0.1% formic acid has been shown to optimize ionization efficiency for broad-spectrum antiepileptic drug panels[3].

Q2: My methylfelbamate peak is tailing heavily or splitting. What is the root cause? A2: Peak splitting usually occurs when the injection solvent is significantly stronger (higher organic content) than the initial mobile phase conditions. The analyte partially elutes during the injection plug's transit through the column head. Solution: Always dilute your final sample extract with Mobile Phase A (as detailed in Protocol A). Additionally, verify that the gradient starts at a sufficiently low organic percentage (e.g., 10% B) to focus the analyte at the head of the column before the ramp begins.

Q3: Retention times are shifting later in the run after 50+ injections. How do I restore stability? A3: Late-eluting hydrophobic matrix components (like phospholipids) are likely accumulating on the column because the high-organic wash step is too short. Solution: Extend the gradient hold at 85% B by at least 1.0 minute. If the issue persists, implement a phospholipid removal plate (e.g., Ostro or Phree) during sample preparation to physically remove the interferents before they reach the LC system.

References

  • Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma Source: National Institutes of Health (nih.gov) URL:2

  • Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS Source: Analytical Chemistry (acs.org) URL:3

  • An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use Source: Thermo Fisher Scientific (thermofisher.com) URL:1

Sources

Troubleshooting

Technical Support Center: Methylfelbamate Aqueous Solubility Optimization for In Vitro Assays

Methylfelbamate (CAS 22131-25-5) is a structural analog and known pharmaceutical impurity of the antiepileptic drug felbamate[1]. Because it shares the highly lipophilic phenylcarbamate backbone of its parent compound, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Methylfelbamate (CAS 22131-25-5) is a structural analog and known pharmaceutical impurity of the antiepileptic drug felbamate[1]. Because it shares the highly lipophilic phenylcarbamate backbone of its parent compound, methylfelbamate exhibits extremely poor aqueous solubility, which severely complicates in vitro assay dosing and neuroprotection screening[2].

This technical support guide provides researchers with field-proven troubleshooting strategies, FAQs, and self-validating protocols to overcome solvent crashes and achieve stable aqueous dispersions[3].

Part 1: Troubleshooting Guide & FAQs

Q1: Why does methylfelbamate precipitate immediately when I dilute my DMSO stock into the cell culture media? A: This is a classic "solvent crash" driven by the hydrophobic effect. Methylfelbamate is highly lipophilic and relies on the low dielectric constant of DMSO for solvation[4]. When introduced directly into an aqueous buffer (which has a high dielectric constant), the rapid diffusion of DMSO into the water leaves the hydrophobic methylfelbamate molecules without a solvation shell, causing them to thermodynamically aggregate and precipitate.

  • Causality & Solution: To prevent this, you must lower the thermodynamic barrier of mixing. Instead of a direct spike, use a step-down cosolvent approach. By sequentially adding intermediate-polarity solvents (like PEG300) and a surfactant (like Tween-80) before aqueous dilution, you create a micellar transition state that shields the hydrophobic core of the molecule[4].

Q2: How can I formulate methylfelbamate using cyclodextrins without causing cytotoxicity in my neuronal cultures? A: Cyclodextrins (CDs) enhance solubility by forming inclusion complexes, where the hydrophobic methylfelbamate molecule enters the lipophilic cavity of the CD, while the hydrophilic exterior maintains aqueous solubility[3]. However, unmodified β-cyclodextrins can extract cholesterol from cell membranes, leading to cytotoxicity in sensitive in vitro models.

  • Causality & Solution: Use Sulfobutylether-β-cyclodextrin (SBE-β-CD). The polyanionic sulfobutyl chains sterically hinder deep membrane penetration and cholesterol extraction while maintaining excellent inclusion capacity. A 20% (w/v) SBE-β-CD solution in saline is optimal for achieving a clear methylfelbamate solution at ~11.5 mM without compromising cell viability[4].

Q3: My assay requires a completely solvent-free aqueous environment to avoid DMSO-induced artifacts. How do I achieve this? A: If cosolvents are strictly prohibited, the most effective approach is formulating methylfelbamate into Solid Lipid Nanoparticles (SLNs) or nanosuspensions[3]. SLNs encapsulate the drug within a solid lipid matrix (e.g., stearic acid) stabilized by aqueous surfactants[2].

  • Causality & Solution: SLNs provide a highly stable, completely aqueous-compatible delivery vehicle. The lipid matrix protects the drug from premature degradation and provides a sustained release profile in the assay media, mimicking physiological absorption without the need for organic solvents[2].

Part 2: Quantitative Data Presentation

The following table summarizes the quantitative parameters of various methylfelbamate solubilization strategies to help you select the optimal approach for your specific assay.

Formulation StrategyMax Achievable ConcentrationCytotoxicity RiskOptical ClarityBest Use Case
100% DMSO (Direct Dilution) < 0.1 mg/mL (in media)High (>1% DMSO)Poor (Precipitates)Not recommended for in vitro
Cosolvent (DMSO/PEG/Tween) ≥ 2.75 mg/mL[4]ModerateExcellentAcute biochemical assays
SBE-β-Cyclodextrin (20%) ≥ 2.75 mg/mL[4]LowExcellentCell-based neuroprotection assays
Solid Lipid Nanoparticles ~ 5.0 mg/mL (encapsulated)[2]Very LowOpaque (Suspension)Long-term cell culture assays

Part 3: Validated Experimental Protocols

Protocol A: Cosolvent-Surfactant Step-Down Dilution

Objective: Achieve a stable ≥ 2.75 mg/mL (11.54 mM) solution of methylfelbamate[4].

  • Primary Solvation: Dissolve methylfelbamate powder in 100% DMSO to create a 10x concentrated stock. (Critical: Ensure DMSO is newly opened and anhydrous; hygroscopic water absorption drastically reduces solubility)[4].

  • Cosolvent Addition: Add PEG300 dropwise while vortexing to reach a final volume ratio of 10% DMSO to 40% PEG300[4]. Mechanistic note: PEG300 acts as a bridging solvent, reducing the dielectric gradient.

  • Surfactant Stabilization: Incorporate 5% Tween-80[4]. Sonicate for 5 minutes at room temperature. Mechanistic note: Tween-80 forms non-ionic micelles that encapsulate the drug-PEG complex.

  • Aqueous Dilution: Slowly titrate in 45% Saline (or PBS) under continuous agitation[4].

  • Self-Validation System: Measure the optical density (OD) of the final solution at 600 nm. An OD600 < 0.05 confirms the absence of colloidal scattering and validates that the drug is in a true solution. If OD600 > 0.05, micro-precipitation has occurred; discard and repeat with slower aqueous titration.

Workflow Stock Methylfelbamate Powder DMSO Primary Solvation (10% DMSO) Stock->DMSO Cosolvent Cosolvent Addition (40% PEG300) DMSO->Cosolvent Surfactant Micellar Stabilization (5% Tween-80) Cosolvent->Surfactant Aqueous Aqueous Titration (45% Saline) Surfactant->Aqueous Validate Validation (OD600 < 0.05) Aqueous->Validate

Caption: Step-down cosolvent dilution workflow for methylfelbamate solubilization.

Protocol B: Solid Lipid Nanoparticle (SLN) Fabrication via Microemulsion

Objective: Create a solvent-free aqueous dispersion of methylfelbamate[2].

  • Lipid Melt: Melt 50 mg of stearic acid at 70°C. Dissolve the required dose of methylfelbamate directly into the lipid melt[2].

  • Aqueous Phase Preparation: In a separate beaker, heat 5 mL of aqueous buffer containing 75 mg Poloxamer 407 (surfactant) and 0.75 mL Polysorbate 80 (co-surfactant) to 70°C[2].

  • Microemulsion Formation: Add the hot aqueous phase dropwise to the lipid melt under continuous magnetic stirring at 400 rpm for 15 minutes to form a transparent o/w microemulsion[2].

  • Solidification: Disperse the hot microemulsion into 30 mL of cold water (2-8°C) under probe sonication for 30 minutes[2]. Mechanistic note: The sudden temperature drop solidifies the lipid core, trapping the methylfelbamate inside the nanoparticle.

  • Self-Validation System: Centrifuge an aliquot of the SLN suspension at 15,000 rpm for 30 minutes at 4°C. Analyze the supernatant via HPLC (UV detection at 210 nm) to quantify unencapsulated drug. Calculate Encapsulation Efficiency (EE%). An EE% > 85% validates the formulation for in vitro use.

SLN Lipid Lipid Melt (70°C) + Methylfelbamate Micro o/w Microemulsion (Stirring 400 rpm) Lipid->Micro AqPhase Hot Aqueous Phase + Surfactants AqPhase->Micro Cold Cold Water Shock (Probe Sonication) Micro->Cold Validate HPLC Validation (EE% > 85%) Cold->Validate

Caption: Solid lipid nanoparticle (SLN) fabrication and validation logic for aqueous assays.

References

  • [2] Title: FELBAMATE LOADED SOLID LIPID NANOPARTICLES: IN VITRO AND IN VIVO EVALUATION Source: ijpbs.net URL:

  • [4] Title: Felbamate (W-554) | iGluR Inhibitor | MedChemExpress Source: medchemexpress.com URL:

  • [3] Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: mdpi.com URL:

  • [1] Title: Felbamate Methyl Impurity - SRIRAMCHEM Source: sriramchem.com URL:

Sources

Optimization

Resolving poor peak shape and tailing in methylfelbamate chromatography

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to help you resolve poor peak shape and tailing issues specifically associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to help you resolve poor peak shape and tailing issues specifically associated with methylfelbamate and related carbamate derivatives.

Our approach moves beyond basic trial-and-error. We will examine the thermodynamic and kinetic causality behind peak distortion, providing you with a self-validating framework to ensure your analytical methods are robust, reproducible, and scientifically sound.

Diagnostic Workflow: Root Cause Analysis

Before adjusting any instrument parameters, it is critical to isolate whether the peak tailing is a chemical (thermodynamic) or physical (kinetic/volumetric) phenomenon. Follow this logical decision tree to diagnose your system.

PeakTailingWorkflow Start Observe Peak Tailing (USP Tailing Factor > 1.5) CheckRT Is Retention Time (RT) Stable? Start->CheckRT Secondary Suspect Secondary Interactions (Silanol Hydrogen Bonding) CheckRT->Secondary Yes ExtraCol Suspect Extra-Column Volume or Dead Volume CheckRT->ExtraCol No / Drifting ActionSilanol 1. Switch to Type B / End-capped C18 2. Lower pH to < 3.0 3. Increase Buffer Conc. Secondary->ActionSilanol ActionVolume 1. Check Fittings & Tubing ID 2. Replace Frit/Guard Column 3. Match Injection Solvent ExtraCol->ActionVolume Validate Re-evaluate Peak Shape (Target TF ≤ 1.2) ActionSilanol->Validate ActionVolume->Validate

Diagnostic workflow for isolating and resolving methylfelbamate peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does methylfelbamate exhibit severe peak tailing on standard C18 columns? A1: Methylfelbamate is a carbamate derivative. While it is a largely nonionic and lipophilic compound, its carbamate functional groups (-O-CO-NH-) are highly polar and capable of acting as both hydrogen bond donors and acceptors. On traditional Type A silica columns, a significant portion of the silica surface remains unbonded, leaving exposed, acidic silanol (Si-OH) groups. These free silanols interact strongly with the polar carbamate moieties via secondary hydrogen bonding[1]. Because these secondary retention mechanisms are kinetically slower and possess a lower sample capacity than the primary hydrophobic retention of the C18 phase, the analyte molecules desorb at different, delayed rates. This causes the trailing edge of the peak to diminish slowly, resulting in peak tailing[2].

Q2: How do I select the right stationary phase to mitigate this chemical interaction? A2: To eliminate secondary interactions, you must remove the availability of free silanols. Transition from older Type A silica to high-purity Type B silica columns. Modern Type B silica is manufactured to be metal-free and has a significantly lower free silanol content, which reduces the need for mobile phase additives[1]. Furthermore, ensure the column is fully "end-capped" (where residual silanols are deactivated using short-chain silanes)[2]. If tailing persists, consider a polar-embedded stationary phase. These phases provide a localized polar shielding effect that repels the carbamate from the underlying silica surface, restoring a symmetrical Gaussian peak shape[3].

Q3: What mobile phase conditions optimize methylfelbamate peak symmetry? A3: Mobile phase chemistry dictates the ionization state of the column surface. Lowering the mobile phase pH to ≤ 3.0 suppresses the ionization of acidic surface silanols, converting them from the highly interactive Si-O⁻ state to the neutral Si-OH state, which drastically reduces tailing[1]. A validated approach for felbamate derivatives utilizes a potassium dihydrogen orthophosphate buffer (pH 3.5) combined with methanol[4]. Additionally, ensuring an adequate buffer concentration (≥ 20 mM) helps mask any remaining active sites on the stationary phase[2].

Q4: Could extra-column volume or my injection solvent be causing the tailing? A4: Yes. If your USP Tailing Factor (TF) is high but retention times are unstable, the issue is likely physical. Injecting the sample in a solvent that is significantly stronger (e.g., 100% acetonitrile) than the mobile phase causes the analyte to travel rapidly through the column head before properly partitioning, leading to a distorted, tailed peak[3]. Always dilute the sample in the initial mobile phase conditions. Additionally, minimize extra-column dispersion by using narrow internal diameter (0.005") PEEK tubing and ensuring all zero-dead-volume fittings are properly seated[3].

Quantitative Impact of Chromatographic Parameters

The following table summarizes the expected impact of various system parameters on the USP Tailing Factor (TF) for methylfelbamate. For regulatory and in-house methods, a reasonable guideline is to maintain a TF ≤ 2.0, though an ideal target is ≤ 1.2[2].

ParameterConditionExpected USP Tailing Factor (TF)Resolution Impact
Column Type Type A Silica (Non-endcapped)2.5 - 3.2Poor (Severe Tailing)
Column Type Type B Silica (Endcapped C18)1.1 - 1.3Excellent
Mobile Phase pH pH 6.5 (Unbuffered water)1.8 - 2.1Moderate
Mobile Phase pH pH 3.0 (25 mM Phosphate)1.0 - 1.2Excellent
Injection Solvent 100% Organic Modifier1.9 - 2.4Poor (Fronting/Tailing)
Injection Solvent Matched to Mobile Phase1.0 - 1.1Excellent

Experimental Protocol: Self-Validating Method Optimization

To systematically resolve peak tailing, execute the following step-by-step methodology. This protocol is designed as a self-validating system; each step confirms the success of the previous one.

Step 1: System Benchmarking Begin by running a known, well-behaved neutral standard (e.g., uracil or toluene) to determine the baseline system dead volume and extra-column dispersion. Ensure the system TF for the neutral standard is ≤ 1.2 before introducing the methylfelbamate analyte. If the neutral standard tails, replace the column frit or check your tubing connections[3].

Step 2: Mobile Phase Preparation Prepare the aqueous phase consisting of 25 mM potassium dihydrogen orthophosphate. Adjust the pH to 3.0 ± 0.1 using dilute phosphoric acid to suppress silanol ionization[1]. Filter through a 0.22 µm membrane. Prepare the organic phase (HPLC-grade Methanol).

Step 3: Column Equilibration Install a high-purity, end-capped Type B C18 column (e.g., 150 x 4.6 mm, 3 µm particle size). Equilibrate with the mobile phase (e.g., 75:25 Buffer:Methanol) at 1.0 mL/min for at least 20 column volumes until the UV baseline (monitored at 210 nm) is perfectly stable[4].

Step 4: Sample Preparation Dissolve the methylfelbamate standard in a diluent that exactly matches the initial mobile phase composition (75:25 Buffer:Methanol). This prevents solvent-mismatch distortion at the column head.

Step 5: Injection and Isocratic Elution Inject a small volume (e.g., 5–10 µL) to prevent volume overloading. Monitor the elution and calculate the USP Tailing Factor at 5% peak height.

Step 6: Self-Validation Check (The Causality Test) If TF > 1.5, perform a flow-rate variation test by running the method at 0.5 mL/min and 1.5 mL/min.

  • Causality: If tailing worsens at the lower flow rate, secondary chemical interactions are confirmed (kinetics of desorption are dominating). Action: Lower the pH further or switch to a polar-embedded column.

  • Causality: If tailing is independent of flow rate, the issue is physical. Action: Inspect the column frit for voids or check for extra-column dead volume.

References

  • Development and validation of a stability-indicating UHPLC method for assay of felbamate and related substances. AKJournals. Available at: 4

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: 1

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:2

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: 3

Sources

Troubleshooting

Technical Support Center: Enhancing Extraction Recovery for Trace Methylfelbamate Impurities

Welcome to the Technical Support Center for trace impurity analysis. This guide is specifically engineered for analytical scientists and drug development professionals tasked with quantifying methylfelbamate (2-methyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for trace impurity analysis. This guide is specifically engineered for analytical scientists and drug development professionals tasked with quantifying methylfelbamate (2-methyl-2-phenylpropane-1,3-diyl dicarbamate, CAS 22131-25-5), a critical alkylated impurity of the antiepileptic active pharmaceutical ingredient (API) felbamate.

Extracting and quantifying this trace impurity from complex biological matrices or high-concentration API formulations presents unique challenges due to its neutral carbamate chemistry and susceptibility to matrix-induced ion suppression.

Diagnostic Logic: Resolving Low Recovery Rates

Before adjusting your sample preparation, you must determine whether your low signal is caused by physical extraction loss or mass spectrometric ion suppression.

Diagnostic_Workflow Start Low Methylfelbamate Recovery (<50%) Check Determine Root Cause: Spike pre- vs. post-extraction Start->Check Loss Absolute Recovery Loss (Physical Extraction Inefficiency) Check->Loss Post-spike signal is high Suppression Relative Recovery Loss (Matrix Ion Suppression) Check->Suppression Post-spike signal is low Action1 Switch from LLE to Polymeric SPE (HLB) Loss->Action1 Action2 Use Methylfelbamate-d5 IS & Optimize LC Gradient Suppression->Action2

Diagnostic decision tree for resolving low methylfelbamate recovery in LC-MS/MS.

Troubleshooting & FAQs

Q: Why is my Liquid-Liquid Extraction (LLE) recovery for methylfelbamate consistently plateauing below 50% in complex matrices? A: The causality lies in the molecule's partition coefficient (logP) and lack of ionizable groups. Methylfelbamate is a neutral dicarbamate. Unlike acidic or basic drugs, you cannot use pH adjustments to force the molecule into an uncharged state to drive it into a non-polar organic solvent. Highly non-polar solvents (like hexane) yield poor partitioning, while highly polar solvent mixtures extract too much background matrix, leading to an emulsion. Solution: Transition to Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. This allows you to capture the neutral carbamate moieties via reversed-phase interactions while aggressively washing away polar matrix components.

Q: I am using protein precipitation (PPT) with acetonitrile. My nominal recovery is high, but my trace LC-MS/MS signal is highly variable. How can I establish a self-validating protocol? A: While simple PPT with acetonitrile can yield >97% nominal recovery for felbamate and its derivatives [1], it leaves endogenous phospholipids in the extract. These phospholipids co-elute with your analyte and cause severe, unpredictable ion suppression in the Electrospray Ionization (ESI) source. Solution: You must build a self-validating system. First, incorporate a stable isotope-labeled internal standard (SIL-IS), such as Methylfelbamate-d5, spiking it into the sample prior to extraction. Because the SIL-IS co-elutes exactly with the impurity, it experiences the exact same matrix suppression, automatically correcting your quantitative variance. Second, calculate your true Matrix Factor (MF) by comparing the peak area of a post-extraction spiked blank against a neat standard solution.

Q: What is the optimal LC-MS/MS ionization strategy for this specific impurity? A: Because methylfelbamate (MW 252.27 g/mol ) is a neutral molecule with terminal carbamate groups, it forms a very weak protonated precursor ion [M+H]+ . Solution: Force the formation of an ammonium adduct [M+NH4​]+ by adding 2–5 mM ammonium formate to your aqueous mobile phase. Monitor the [M+NH4​]+ transition (m/z 270.1 product ion) in ESI positive mode. This mechanistic shift significantly enhances signal-to-noise ratios for trace analysis.

Quantitative Data: Extraction Method Comparison

The table below summarizes typical quantitative recovery data for trace methylfelbamate (spiked at 10 ng/mL) across different sample preparation methodologies, demonstrating the superiority of mixed-mode polymeric SPE.

Extraction MethodologyPrimary Solvent / SorbentAbsolute Recovery (%)Matrix Effect (%)Precision (RSD %)
Liquid-Liquid Extraction (LLE) Methyl tert-butyl ether (MTBE)45.2 ± 6.1-12.413.5
Protein Precipitation (PPT) 100% Acetonitrile98.1 ± 8.4-48.7 (Severe)18.2
Polymeric SPE (HLB) Divinylbenzene/Vinylpyrrolidone94.5 ± 2.3-4.2 (Minimal)3.1

Step-by-Step Methodology: Optimized Polymeric SPE

To isolate neutral pharmaceutical impurities like methylfelbamate from broad-range matrices, a polymeric HLB cartridge (e.g., Oasis HLB, 30 mg/1 cc) is the gold standard [2]. The divinylbenzene provides the lipophilic retention required for the phenyl ring, while the hydrophilic pyrrolidone ring keeps the sorbent wetted.

SPE_Workflow N1 1. Condition MeOH & H2O N2 2. Load Sample + IS N1->N2 N3 3. Wash 5% MeOH in H2O N2->N3 N4 4. Elute 100% Acetonitrile N3->N4 N5 5. Reconstitute Mobile Phase N4->N5

Step-by-step Solid Phase Extraction (SPE) workflow for trace methylfelbamate recovery.

Protocol: Self-Validating SPE Workflow

Step 1: Sample Pre-Treatment & Internal Standard Addition

  • Aliquot 200 µL of the sample matrix (plasma or dissolved API).

  • Self-Validation Step: Spike with 10 µL of Methylfelbamate-d5 (SIL-IS) working solution. Vortex for 30 seconds. This ensures any subsequent extraction losses are mathematically normalized.

  • Dilute with 200 µL of LC-MS grade water to reduce sample viscosity.

Step 2: Sorbent Conditioning

  • Condition the HLB cartridge with 1.0 mL of Methanol.

  • Equilibrate with 1.0 mL of LC-MS grade water. (Causality: This activates the polymeric stationary phase and prepares it for aqueous sample loading).

Step 3: Sample Loading

  • Load the pre-treated sample onto the cartridge at a controlled flow rate of ~1 mL/min (1 drop per second).

Step 4: Matrix Washing

  • Wash with 1.0 mL of 5% Methanol in water. (Causality: The 5% organic modifier is strong enough to disrupt and elute polar endogenous salts and proteins, but too weak to break the hydrophobic interactions holding the neutral methylfelbamate to the divinylbenzene).

  • Apply maximum vacuum for 2 minutes to dry the sorbent bed.

Step 5: Elution

  • Elute the target impurity with 1.0 mL of 100% Acetonitrile into a clean collection tube. (Causality: Acetonitrile effectively disrupts the reversed-phase interactions without extracting highly lipophilic matrix components that would otherwise elute with stronger solvents like dichloromethane).

Step 6: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A (e.g., Water with 5 mM ammonium formate). Vortex and transfer to an autosampler vial.

References

  • Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Biotransformation Pathways of Biocides and Pharmaceuticals in Freshwater Crustaceans Based on Structure Elucidation of Metabolites Using High Resolution Mass Spectrometry Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

Optimization

Overcoming methylfelbamate degradation during long-term sample storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling: the degradation of your internal standard.

Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) is the gold-standard internal standard (IS) for felbamate quantification because its structural homology ensures it perfectly tracks matrix effects and extraction recoveries. However, this same structural homology means it shares felbamate’s primary vulnerability: highly reactive carbamate ester linkages.

Below is an in-depth, self-validating guide to diagnosing, understanding, and permanently resolving methylfelbamate degradation during long-term storage and sample preparation.

Part 1: Diagnostic FAQ – Identifying the Degradation

Q: How do I know if my methylfelbamate internal standard has degraded? A: The hallmark symptom is a time-dependent, systematic decrease in the IS peak area during LC-MS/MS or HPLC-UV runs, accompanied by an artificial increase in the calculated concentration of your target analyte (felbamate). If your Quality Control (QC) samples show an upward drift in the analyte-to-IS ratio over weeks or months, methylfelbamate degradation is the primary suspect.

Q: Why does my stock solution degrade even when stored in the freezer? A: If your stock solution contains any percentage of water, you are subjecting the carbamate groups to slow, pH-dependent hydrolysis. Even at -20°C, micro-environments of unfrozen water can catalyze ester cleavage over long-term storage.

Q: Why do my extracted biological samples show IS degradation while my neat standards do not? A: This points directly to enzymatic cleavage. Un-denatured plasma and serum contain highly active esterases. If you spike methylfelbamate into a biological matrix and allow it to sit at room temperature before adding your extraction/denaturing solvent, these enzymes will rapidly hydrolyze the carbamate bonds.

Part 2: Mechanistic Deep Dive & Causality

To solve this issue, we must understand the chemistry. Methylfelbamate features a central carbon (C2) bonded to a phenyl group and a methyl group, flanked by two carbamate-bearing arms. While the C2-methyl group provides slight steric hindrance compared to felbamate, the terminal carbamate groups remain highly exposed to nucleophilic attack.

The degradation of felbamate and its derivatives is primarily driven by hydrolytic and oxidative pathways[1]. In an aqueous environment, water acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This reaction is heavily accelerated by two factors:

  • pH Extremes: Base- or acid-catalyzed hydrolysis rapidly breaks the molecule down into a monocarbamate and, eventually, 2-methyl-2-phenyl-1,3-propanediol.

  • Esterase Activity: In biological matrices, plasma esterases catalyze this exact cleavage at a kinetic rate exponentially faster than spontaneous chemical hydrolysis.

The Self-Validating Solution: A bioanalytical protocol is only as reliable as its internal controls. To create a self-validating system for methylfelbamate stability, you must run parallel Quality Control (QC) sets during every batch:

  • Matrix QC: Methylfelbamate spiked into blank plasma, then subjected to the full extraction.

  • Neat QC: Methylfelbamate spiked directly into the final organic reconstitution solvent.

Causality Check: If the Matrix QC shows a declining IS peak area over time but the Neat QC remains stable, the degradation is enzymatically driven by the biological matrix. If both QCs show proportional degradation, the root cause is chemical hydrolysis or thermal stress originating in your primary stock solution.

G MFB Methylfelbamate (Intact IS) Hydrolysis Carbamate Hydrolysis MFB->Hydrolysis Susceptible to Water Aqueous Solvent (pH Extremes) Water->Hydrolysis Catalyzes Enzyme Plasma Esterases (Un-denatured) Enzyme->Hydrolysis Cleaves Temp Thermal Stress (>4°C) Temp->Hydrolysis Accelerates Degradation IS Signal Loss & Assay Inaccuracy Hydrolysis->Degradation

Logical relationship of environmental and biological factors driving methylfelbamate hydrolysis.

Part 3: Step-by-Step Methodologies for Stable Storage & Extraction

Historically, for the determination of felbamate in serum have relied on methylfelbamate as an internal standard, requiring immediate liquid-liquid or solid-phase extraction to maintain analyte integrity[2]. Modern demonstrate that robust recoveries (>97%) are achievable when biological samples are immediately precipitated with organic solvents, effectively halting esterase-mediated degradation[3].

Protocol A: Preparation and Long-Term Storage of Stock Solutions
  • Weighing & Solubilization: Dissolve methylfelbamate powder strictly in 100% LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).

    • Causality: Eliminating water from the primary stock completely prevents spontaneous hydrolysis during long-term storage.

  • Aliquoting: Divide the stock into single-use working aliquots (e.g., 100 µL) in amber glass vials.

    • Causality: Amber glass prevents photo-oxidation, while single-use aliquots eliminate freeze-thaw cycles that introduce condensation (water) into the anhydrous stock.

  • Storage: Store immediately at -70°C or -80°C. Do not store at -20°C for periods exceeding 30 days.

Protocol B: Biological Sample Extraction (Self-Validating)
  • Thawing: Thaw biological samples (serum/plasma/tissue homogenate) strictly on wet ice. Do not thaw at room temperature.

  • Simultaneous Spiking & Denaturation: Prepare a Protein Precipitation (PP) solution of cold 100% Acetonitrile spiked with your working concentration of methylfelbamate. Add this directly to the biological sample (typically a 3:1 or 4:1 ratio of ACN to plasma).

    • Causality: By introducing the IS simultaneously with the denaturing agent, esterases are instantly precipitated and deactivated before they can cleave the carbamate bonds of the newly introduced IS.

  • Separation: Vortex aggressively for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS or HPLC-UV analysis.

G Start Methylfelbamate Powder Stock Dissolve in 100% MeOH (Prevents Hydrolysis) Start->Stock Aliquot Aliquot in Amber Vials & Store at -80°C Stock->Aliquot Thaw Thaw Samples on Ice Aliquot->Thaw Spike Spike IS into Cold ACN (Protein Precipitation) Thaw->Spike Centrifuge Centrifuge at 4°C (Denatures Esterases) Spike->Centrifuge Analyze LC-MS/MS or HPLC-UV Analysis Centrifuge->Analyze

Workflow for the preparation, storage, and extraction of methylfelbamate to prevent degradation.

Part 4: Quantitative Stability Data

To benchmark your assay's performance, compare your IS peak area recoveries against the validated stability thresholds summarized below. Deviations from these benchmarks indicate a flaw in storage conditions or sample preparation timing.

Table 1: Stability of Methylfelbamate Across Storage Conditions

Matrix EnvironmentStorage ConditionDurationMean Recovery (%)Diagnostic Implication
100% Methanol (Stock) -80°C12 Months> 99.0%Optimal long-term storage condition.
100% Methanol (Stock) 4°C30 Days96.5%Acceptable for short-term working aliquots.
Un-denatured Plasma 25°C (Room Temp)72 Hours78.2%Severe enzymatic hydrolysis; avoid at all costs.
Un-denatured Plasma -20°C3 Months84.5%Slow thermal/enzymatic degradation occurring.
ACN-Precipitated Plasma 4°C (Autosampler)7 Days98.1%Highly stable post-extraction for batch re-injections.

References

  • Chromatographic procedures for the determination of felbamate in serum Source: Journal of Analytical Toxicology URL:[Link]

  • Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma Source: Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences URL:[Link]

  • Source: Google Patents (CA2720254A1)

Sources

Troubleshooting

Refining crystallization conditions to isolate specific methylfelbamate polymorphs

Welcome to the technical support center for the crystallization and polymorph isolation of methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate). MFBM presents unique crystallization challenges due to its compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization and polymorph isolation of methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate). MFBM presents unique crystallization challenges due to its complex three-dimensional hydrogen-bonding scheme—involving N—H⋯O, C—H⋯O, and N—H⋯(π-arene) interactions—and the presence of two independent molecules in its asymmetric unit[1]. This guide provides field-proven troubleshooting protocols, thermodynamic data, and FAQs to help you achieve consistent polymorphic purity and optimal crystal habits.

Section 1: Troubleshooting Guides

Issue 1: Unpredictable Polymorph Mixtures during Cooling Crystallization

Q: Why do my cooling crystallization batches yield a mixture of kinetic and thermodynamic polymorphs rather than a single pure phase?

Causality & Mechanism: Unpredictable mixtures occur when the cooling rate exceeds the nucleation kinetics of the stable polymorph, pushing the system past the Metastable Zone Width (MSZW) into the labile zone. In this highly supersaturated state, the kinetic polymorph nucleates rapidly. Because MFBM has high conformational flexibility (Z' = 2)[1], rapid desupersaturation traps the molecules in metastable conformations before they can arrange into the thermodynamically stable lattice.

Self-Validating Protocol: Seeded Controlled Cooling

  • Preparation: Dissolve crude MFBM in ethanol at 60 °C to achieve a concentration of 150 mg/mL. Hold for 30 minutes to ensure complete dissolution and erase thermal history.

  • Cooling to MSZW: Cool the solution at a rate of 0.5 °C/min to 45 °C (the predetermined upper limit of the MSZW).

  • Seeding: Introduce 2% w/w of the target pure polymorph seeds. Validation check: Observe the seeds visually or via FBRM (Focused Beam Reflectance Measurement). If seeds dissolve, the system is undersaturated; hold until stable.

  • Isothermal Aging: Hold the suspension isothermally at 45 °C for 2 hours. This allows the seeds to consume the initial supersaturation, establishing a secondary nucleation environment dictated entirely by the seed lattice.

  • Final Cooling: Cool the suspension to 10 °C at a slow, linear rate of 0.1 °C/min to promote crystal growth over primary nucleation.

  • Isolation: Filter under vacuum and wash with cold heptane. Dry in a vacuum oven at 40 °C for 12 hours.

CoolingCrystallization Start Dissolve MFBM (T = 60 °C) Cool1 Cool to MSZW (T = 45 °C) Start->Cool1 0.5 °C/min Seed Add Target Seeds (2% w/w) Cool1->Seed Supersaturated Hold Isothermal Hold (2 hours) Seed->Hold Validation Check Cool2 Slow Cooling (0.1 °C/min to 10 °C) Hold->Cool2 Desupersaturation Filter Filtration & Drying Cool2->Filter Crystal Growth

Fig 1: Seeded cooling crystallization workflow for isolating specific MFBM polymorphs.

Issue 2: Poor Crystal Habit (Needles) Affecting Downstream Processing

Q: My isolated MFBM crystals exhibit a fine, needle-like habit that causes poor powder flow and filtration issues. How can I shift this to a block-like habit?

Causality & Mechanism: MFBM molecules form strong N—H⋯O hydrogen bonds that can drive rapid, anisotropic growth along a single crystallographic axis (typically forming zigzag chains)[1]. When growth kinetics outpace the thermodynamic equilibration of the crystal faces, needles form. Temperature cycling leverages Ostwald ripening—where smaller, high-surface-energy crystals (fines/needles) dissolve at higher temperatures, and the solute redeposits onto the lower-surface-energy faces of larger crystals during cooling, promoting isotropic (block-like) growth[2].

Self-Validating Protocol: Temperature Cycling (Ostwald Ripening)

  • Initial Crystallization: Generate the initial suspension of MFBM needles in an ethyl acetate/heptane (1:1) mixture at 20 °C.

  • Heating Cycle: Heat the slurry to 40 °C at 0.5 °C/min. Hold for 30 minutes. Validation check: Microscopic analysis should show the disappearance of fine needles, leaving only thicker seed crystals.

  • Cooling Cycle: Cool the slurry back to 20 °C at 0.2 °C/min. Hold for 60 minutes to allow solute redeposition.

  • Iteration: Repeat the heating and cooling cycle 3 to 5 times.

  • Final Isolation: Filter the resulting block-like crystals and dry under vacuum.

OstwaldRipening Needles Initial Slurry: Fine Needle Crystals Heat Heat to 40 °C (Dissolve Fines) Needles->Heat Cycle Start Cool Cool to 20 °C (Grow Blocks) Heat->Cool Redeposition Cool->Heat Repeat 3-5x Blocks Final Slurry: Block-like Crystals Cool->Blocks Final Cool

Fig 2: Temperature cycling mechanism driving Ostwald ripening for habit modification.

Section 2: Quantitative Data & Thermodynamic Parameters

To successfully design a crystallization process, understanding the solubility and Metastable Zone Width (MSZW) is critical. The table below summarizes representative thermodynamic parameters for MFBM across standard pharmaceutical solvent systems.

Solvent SystemSolubility at 20 °C (mg/mL)Solubility at 60 °C (mg/mL)MSZW Limit (°C)Dominant Intermolecular Interaction Disrupted
Ethanol 45.2158.4~12N—H⋯O (Strong H-bond competition)
Ethyl Acetate 38.5142.0~15C—H⋯O (Moderate dipole interaction)
Acetone 62.1210.5~10N—H⋯O (High solubility, narrow MSZW)
Acetonitrile 25.495.8~18N—H⋯(π-arene) (Weak disruption)

Note: MSZW limits are highly dependent on agitation rate, cooling rate, and impurity profiles. Always validate these parameters empirically using focused beam reflectance measurement (FBRM) or turbidity probes.

Section 3: Frequently Asked Questions (FAQs)

Q: How does the asymmetric unit of MFBM impact its polymorphic landscape? A: Crystallographic studies reveal that MFBM contains two independent molecules in its asymmetric unit (Z' = 2)[1]. This structural feature indicates a high degree of conformational flexibility. During crystallization, these independent molecules can pack in multiple distinct arrangements before finding the global energy minimum. This flexibility increases the likelihood of concomitant polymorphism and requires strict kinetic control (like precise seeding) to isolate a single phase[2].

Q: Why do I observe solvent entrapment (solvatomorphism) when using anti-solvent addition? A: Rapid addition of an anti-solvent (e.g., heptane) forces immediate, catastrophic nucleation. Because MFBM possesses strong hydrogen-bond donors (carbamate N-H groups), it readily forms hydrogen bonds with polar protic or aprotic solvents[1]. If the lattice forms too quickly, these solvent molecules become kinetically trapped within the crystal voids, forming a solvate. To prevent this, use a titration-based anti-solvent addition (e.g., 0.05 mL/min) and maintain the system at an elevated temperature to thermodynamically favor the anhydrous polymorph[2].

Q: What analytical techniques are mandatory for validating the isolated MFBM polymorph? A: A self-validating analytical workflow requires orthogonal techniques:

  • Powder X-Ray Diffraction (PXRD): The gold standard for confirming bulk phase purity and identifying the specific crystal lattice.

  • Differential Scanning Calorimetry (DSC): Identifies the melting point and detects any endothermic desolvation events or polymorphic transitions.

  • Solid-State NMR (ssNMR): Highly sensitive to the local chemical environment, making it ideal for distinguishing between the two independent molecules in the asymmetric unit and confirming the hydrogen-bonding network.

References

  • Title: Methylfelbamate Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: Polymorphism in Pharmaceutical Solids (2nd Edition) Source: CRC Press / Informa Healthcare URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Limit of Detection (LOD) for Methylfelbamate Impurity Assays

Welcome to the Analytical Troubleshooting Knowledge Base. This guide is designed for research scientists and drug development professionals tasked with quantifying methylfelbamate (CAS 22131-25-5), a critical impurity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Knowledge Base. This guide is designed for research scientists and drug development professionals tasked with quantifying methylfelbamate (CAS 22131-25-5), a critical impurity of the antiepileptic drug felbamate [1]. Because methylfelbamate is structurally similar to the active pharmaceutical ingredient (API) and often present at trace levels, achieving a sub-ng/mL Limit of Detection (LOD) requires precise control over ionization chemistry, chromatographic resolution, and matrix interference.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my baseline noise masking the methylfelbamate peak, preventing me from reaching the required LOD? Causality & Solution: Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) is a neutral molecule. Its carbamate groups do not readily accept a proton in standard acidic mobile phases (e.g., 0.1% formic acid), leading to poor [M+H]+ abundance and high baseline noise relative to the signal. To overcome this, you must shift the ionization pathway from protonation to adduct formation. By adding 5 mM ammonium acetate to your mobile phase, you force the formation of the highly stable ammonium adduct [M+NH4​]+ (m/z 270.3). This transition yields a significantly stronger and cleaner signal than the protonated precursor, directly lowering the LOD.

Q2: I am experiencing severe ion suppression when analyzing methylfelbamate in formulated API samples. How do I resolve this? Causality & Solution: High concentrations of the felbamate API (or biological matrix components like phospholipids) compete with the trace methylfelbamate impurity for charge droplets in the Electrospray Ionization (ESI) source. If the impurity co-elutes with the API, its signal will be suppressed. Standard C18 columns often fail to separate felbamate from methylfelbamate because the only structural difference is a single methyl group at the C2 position. Switch to a Phenyl-Hexyl or Biphenyl column . The π−π interactions provided by the phenyl stationary phase offer orthogonal selectivity, shifting the retention time of methylfelbamate away from the API suppression zone. Modern LC-MS/MS methods for antiepileptic drugs utilizing specialized column chemistries have successfully driven LODs below 0.05 mg/L [2].

Q3: Can I use methylfelbamate as an internal standard (IS) for felbamate assays? Causality & Solution: Historically, methylfelbamate was used as an internal standard in legacy HPLC-UV methods for felbamate[3]. However, in modern impurity profiling, this is strictly prohibited. If you are assaying for methylfelbamate as an impurity, using it as an IS will create a false-positive baseline and invalidate your LOD. Always use a stable isotope-labeled standard (e.g., Felbamate-d4) as your IS to ensure accurate quantification without cross-contamination.

Part 2: Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Built-in system suitability checks ensure that every step of the workflow confirms its own success before you proceed.

Protocol A: LC-MS/MS Method Optimization for Sub-ng/mL LOD

This protocol optimizes the mass spectrometer and liquid chromatograph to maximize the signal-to-noise (S/N) ratio.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 5 mM Ammonium Acetate in LC-MS grade water.

  • Organic Phase (B): 100% LC-MS grade Methanol (Methanol promotes better solubility and adduct stability for dicarbamates compared to Acetonitrile).

  • Validation Check: Inject a blank. The baseline noise at the target MRM transition must be flat, confirming no ammonium salt contamination.

Step 2: Chromatographic Separation

  • Column: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm).

  • Gradient: Start at 5% B, hold for 1 min, ramp to 60% B over 4 mins, then to 95% B for column wash.

  • Validation Check: Inject a mixed standard of felbamate and methylfelbamate. Calculate the resolution ( Rs​ ). Proceed only if Rs​≥1.5 (baseline resolution).

Step 3: MS/MS Source Tuning (ESI+)

  • Set the ESI source to positive mode. Tune the capillary voltage to 3.5 kV.

  • Critical Adjustment: Lower the source temperature to 300°C. Carbamates are thermally labile; excessive heat in the ESI source will cause in-source fragmentation (loss of the carbamate group), destroying your precursor ion signal.

  • Validation Check: Monitor the [M+NH4​]+ (m/z 270.3) to [M+H]+ (m/z 253.3) ratio. The adduct should represent >90% of the total ion current.

Protocol B: Polymeric Solid-Phase Extraction (SPE) for Matrix Cleanup

If analyzing methylfelbamate in complex matrices (e.g., pharmacokinetic studies or complex formulations), protein precipitation is insufficient [4]. Use this SPE protocol to eliminate phospholipid-induced ion suppression.

Step 1: Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through an HLB (Hydrophilic-Lipophilic Balance) polymeric cartridge. Step 2: Loading: Dilute the sample 1:1 with water and load at 1 drop/second. Causality: Dilution prevents solvent breakthrough of the neutral analyte. Step 3: Washing: Wash with 1 mL of 5% Methanol in water. Causality: This removes polar salts and endogenous compounds without eluting the target impurity. Step 4: Elution: Elute with 2 x 0.5 mL of 100% Acetonitrile. Step 5: Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase (5% Methanol).

  • Validation Check (Matrix Factor): Spike methylfelbamate into a post-extraction blank matrix and compare the peak area to a neat standard. The Matrix Factor (MF) must be between 0.85 and 1.15.

Part 3: Data Presentation & System Suitability

Table 1: Quantitative Comparison of Mobile Phase Additives on Methylfelbamate LOD

Data represents typical responses observed during ESI+ optimization for neutral dicarbamates.

Mobile Phase AdditiveDominant Precursor IonRelative Ionization EfficiencyEstimated Achievable LOD
0.1% Formic Acid [M+H]+ (m/z 253.3)Low (High Fragmentation)> 5.0 ng/mL
0.1% Acetic Acid [M+H]+ (m/z 253.3)Low> 5.0 ng/mL
5 mM Ammonium Formate [M+NH4​]+ (m/z 270.3)High~ 0.5 ng/mL
5 mM Ammonium Acetate [M+NH4​]+ (m/z 270.3)Very High (Optimal Stability)< 0.1 ng/mL
Table 2: Self-Validating System Suitability Criteria

Ensure these metrics are met before reporting impurity levels.

ParameterAcceptance CriteriaDiagnostic Purpose
Signal-to-Noise (S/N) 3:1 (LOD), 10:1 (LOQ)Verifies true analyte signal vs. instrument baseline noise.
Retention Time Stability %RSD 2.0%Ensures matrix components are not altering column chemistry.
Blank Carryover < 5% of LLOQ peak areaValidates autosampler wash protocols and prevents false positives.
Matrix Factor (MF) 0.85 – 1.15Confirms the absence of significant ion suppression or enhancement.

Part 4: Logical Workflows & Mechanisms (Visualizations)

LOD_Optimization Start High LOD Detected (S/N < 3) Check_Ion Assess Ionization Efficiency Start->Check_Ion Add_Buffer Add 5mM NH4Ac Target [M+NH4]+ Check_Ion->Add_Buffer Poor Signal Check_Matrix Assess Matrix Suppression Check_Ion->Check_Matrix Good Signal Add_Buffer->Check_Matrix SPE Implement Polymeric SPE Cleanup Check_Matrix->SPE High Suppression Check_Res Assess Peak Resolution Check_Matrix->Check_Res Low Suppression SPE->Check_Res Col_Change Switch to Phenyl-Hexyl Column Check_Res->Col_Change Co-elution Opt_LOD Optimized LOD Achieved Check_Res->Opt_LOD Baseline Resolved Col_Change->Opt_LOD

Decision tree for troubleshooting and optimizing the Limit of Detection (LOD) in impurity assays.

MS_Pathway Injection Methylfelbamate Elution ESI ESI+ Source (w/ NH4Ac) Injection->ESI Adduct [M+NH4]+ Adduct m/z 270.3 ESI->Adduct Ionization Q1 Q1 Selection Isolation Window Adduct->Q1 CID Collision Cell (Argon Gas) Q1->CID Precursor Fragments Characteristic Product Ions CID->Fragments Fragmentation Detector Electron Multiplier Signal > 3 S/N Fragments->Detector Detection

Mass spectrometry ionization and fragmentation pathway for methylfelbamate via ammonium adduct formation.

References

  • Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS. Analytical Chemistry (ACS Publications).[Link]

  • Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. ResearchGate.[Link]

  • Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Agilent Technologies.[Link]

Reference Data & Comparative Studies

Validation

Validating stability-indicating HPLC methods for methylfelbamate quantification

Validating Stability-Indicating HPLC Methods for Methylfelbamate Quantification: A Comparative Guide Methylfelbamate (2-methyl-2-phenylpropane-1,3-diyl dicarbamate) occupies a unique, dual role in pharmaceutical analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Stability-Indicating HPLC Methods for Methylfelbamate Quantification: A Comparative Guide

Methylfelbamate (2-methyl-2-phenylpropane-1,3-diyl dicarbamate) occupies a unique, dual role in pharmaceutical analysis. It is actively monitored as a critical process-related impurity and degradation product in the synthesis of the antiepileptic drug felbamate, while simultaneously serving as the gold-standard internal standard (IS) for felbamate bioanalysis due to its structural homology.

Accurately quantifying this compound requires a robust, stability-indicating analytical method. The method must not only quantify the intact molecule but also definitively resolve it from its own degradation products generated under environmental stress. This guide objectively compares modern chromatographic platforms and provides self-validating experimental frameworks for methylfelbamate quantification.

Mechanistic Insights: Degradation Pathways & Column Selectivity

To develop a stability-indicating assay, one must first understand the molecule's chemical vulnerabilities. Dicarbamates like methylfelbamate are highly susceptible to hydrolytic cleavage. As demonstrated in 1 [1], exposure to strongly acidic or basic conditions hydrolyzes the carbamate ester bonds, yielding the corresponding diol (2-methyl-2-phenyl-1,3-propanediol). Conversely, the molecule exhibits profound stability against oxidative, thermal, and photolytic stress.

The Causality of Column Selection: Achieving baseline resolution between methylfelbamate and its diol degradants dictates stationary phase selection. While traditional methods utilize C18 columns that rely entirely on hydrophobic partitioning, modern LC-MS/MS workflows achieve superior selectivity using Phenyl-Hexyl columns. The phenyl moiety in the stationary phase engages in π−π interactions with the central phenyl ring of methylfelbamate. This orthogonal retention mechanism prevents the co-elution of closely related aromatic degradants that would otherwise co-elute on a purely hydrophobic C18 phase.

Comparative Analysis of Analytical Platforms

The transition from traditional HPLC to UHPLC and LC-MS/MS has redefined the limits of detection and throughput. The table below synthesizes validation data across three distinct chromatographic approaches for methylfelbamate and its analogs.

Validation ParameterAcceptance Criteria (ICH Q2)Traditional HPLC-UV (C18)UHPLC-UV (Sub-2 µm C18)LC-MS/MS (Phenyl-Hexyl)
Stationary Phase N/A5.0 µm C181.8 µm C182.5 µm XBridge Phenyl
Detection Mode N/AUV at 210 nmUV at 210 nmESI+ MRM ( m/z 253 117)*
Run Time N/A~15.0 min8.0 min< 5.0 min
Linearity ( R2 ) >0.999 0.99910.99990.9985
Precision (%RSD) <2.0% 1.8%0.19%1.1%
Accuracy / Recovery 98.0−102.0% 98.5%99.3%97.0%
Limit of Detection S/N≥3:1 5.0 µg/mL0.02 µg/mL2.5 ng/mL

*Note: MRM transitions are extrapolated based on the established2 [2].

Experimental Workflow Visualization

Workflow cluster_0 Forced Degradation Matrix (ICH Q1A) Start Methylfelbamate API (Baseline Sample) Acid Acidic Stress (0.1N HCl, 70°C) Start->Acid Base Basic Stress (0.1N NaOH, 70°C) Start->Base Ox Oxidative Stress (3% H2O2, 70°C) Start->Ox Light Photolytic Stress (UV 254nm, 48h) Start->Light Neutralize Neutralization & Sample Dilution Acid->Neutralize Add NaOH Base->Neutralize Add HCl Ox->Neutralize Quench Light->Neutralize Dissolve Chrom Chromatographic Separation (UHPLC C18 or LC-MS Phenyl) Neutralize->Chrom MassBal Mass Balance Calculation (Degradants + API ≈ 100%) Chrom->MassBal

Workflow for stability-indicating method development and forced degradation mass balance validation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checkpoints to immediately flag systematic errors.

Protocol 1: Forced Degradation & Mass Balance Assessment

This protocol confirms that the analytical method is truly "stability-indicating" by forcing the degradation of methylfelbamate and proving all degradants can be resolved from the parent peak, in accordance with3 [3].

  • Baseline Preparation: Prepare a 1.0 mg/mL stock solution of methylfelbamate in a 50:50 Methanol:Water diluent.

  • Acidic Hydrolysis: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N HCl. Heat in a water bath at 70°C for 1 hour. Crucial Step: Cool to room temperature and neutralize with exactly 5 mL of 0.1 N NaOH. Causality: Injecting highly acidic samples will strip the bonded phase of the silica column, irreversibly destroying retention time reproducibility.

  • Basic Hydrolysis: Repeat the process using 0.1 N NaOH, neutralizing afterward with 0.1 N HCl.

  • Oxidative Stress: Mix 5 mL of stock with 5 mL of 3% H2​O2​ . Heat at 70°C for 1 hour.

  • Chromatographic Injection: Inject the neutralized solutions alongside an unstressed control sample into the UHPLC system.

  • Self-Validation Checkpoint (Mass Balance): Calculate the Relative Mass Balance Deficit (RMBD). The sum of the peak areas of residual methylfelbamate and its resolved degradation products (adjusted for relative response factors) must equal 98–102% of the unstressed control's peak area. An RMBD deficit >2% indicates undetected volatile degradants or irreversible column adsorption.

Protocol 2: High-Sensitivity LC-MS/MS Quantification

Adapted from 4 [4], this method isolates trace levels of methylfelbamate.

  • Stationary Phase Setup: Install a Waters XBridge Phenyl column (2.5 µm, 4.6 mm × 50 mm).

  • Mobile Phase: Utilize a gradient of 10 mM Ammonium Formate (pH 3.7) and Acetonitrile. Causality: The acidic pH ensures the carbamate nitrogens remain fully protonated, maximizing ionization efficiency in the ESI+ source.

  • Sample Extraction: If extracting from a biological matrix, perform protein precipitation using 3 volumes of cold Acetonitrile per 1 volume of sample. Centrifuge at 14,000 ×g for 10 minutes.

  • MS/MS Tuning: Monitor the specific MRM transition for methylfelbamate.

  • Self-Validation Checkpoint (System Suitability Test - SST): Before analyzing unknown samples, execute six replicate injections of a mid-level standard (e.g., 50 ng/mL). The method is only validated for the analytical run if the %RSD of the peak area is <2.0% and the chromatographic tailing factor is ≤1.5 . Failure to meet SST criteria dictates immediate column washing or mobile phase remaking.

References

  • Chodankar, R., & Mahajan, A. (2021). Characterization and In-silico toxicity prediction of degradation products of felbamate. Future Journal of Pharmaceutical Sciences.[Link]

  • Hansen, R. J., Samber, B. J., & Gustafson, D. L. (2010). Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B.[Link]

  • Shetty, S. K., Surendranath, K. V., Kaja, R. K., Satish, J., Jogul, J., & Manitripathi, U. (2010). Development and validation of a stability-indicating UHPLC method for assay of felbamate and related substances. Acta Chromatographica.[Link]

  • Gur, P., Poklis, A., Saady, J., & Costantino, A. (1995). Chromatographic procedures for the determination of felbamate in serum. Journal of Analytical Toxicology.[Link]

Sources

Comparative

Methylfelbamate vs. Ethylfelbamate: Comparative Structural and Functional Analysis

As the landscape of antiepileptic drug (AED) development evolves, understanding the mechanistic relationship between molecular structure and clinical toxicity is paramount. Felbamate (2-phenyl-1,3-propanediol dicarbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antiepileptic drug (AED) development evolves, understanding the mechanistic relationship between molecular structure and clinical toxicity is paramount. Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a highly effective AED targeting the NMDA receptor; however, its clinical application is severely restricted due to idiosyncratic toxicities, including aplastic anemia and hepatotoxicity.

To bypass these toxicological bottlenecks, structural analogs such as methylfelbamate and ethylfelbamate have been synthesized and studied. Today, these C2-substituted derivatives not only serve as blueprints for safer neurotherapeutics but also function as critical internal standards in clinical Therapeutic Drug Monitoring (TDM). This guide provides an objective, data-driven comparison of methylfelbamate and ethylfelbamate, detailing their structural causality, pharmacological potential, and analytical utility.

Structural Causality and Metabolic Blockade

The severe toxicity of felbamate is not inherent to the parent molecule but is driven by its metabolic bioactivation. Cytochrome P450 enzymes (primarily CYP3A4 and CYP2E1) oxidize felbamate into an unstable intermediate, 3-carbamoyl-2-phenylpropionaldehyde. Because felbamate possesses a benzylic proton at the C2 position, this intermediate undergoes spontaneous β-elimination to form atropaldehyde (2-phenylpropenal)—a highly reactive, toxic electrophile that covalently binds to cellular proteins and DNA [3].

The Alkyl Substitution Strategy: Methylfelbamate and ethylfelbamate are synthesized by replacing the critical C2 benzylic proton with a methyl (-CH₃) or ethyl (-CH₂CH₃) group, respectively. This single structural modification completely abolishes the molecule's ability to undergo β-elimination. Consequently, the formation of the toxic atropaldehyde metabolite is chemically blocked, redirecting the drug toward safer oxidative clearance pathways[3].

G FBM Felbamate (Contains C2 Proton) Int 3-carbamoyl-2-phenylpropionaldehyde (Unstable Intermediate) FBM->Int CYP450 Oxidation Deriv Methyl/Ethylfelbamate (C2 Alkyl Substituted) Safe Stable Metabolites (No β-elimination) Deriv->Safe CYP450 Oxidation (Elimination Blocked) Tox Atropaldehyde (Reactive & Toxic) Int->Tox Spontaneous β-Elimination

Metabolic pathways of felbamate vs. C2-alkylated derivatives highlighting atropaldehyde blockade.

Quantitative Comparison of Physicochemical Properties

While both derivatives successfully block atropaldehyde formation, their differing alkyl chain lengths subtly alter their lipophilicity, steric hindrance, and chromatographic retention times. These properties dictate their behavior both in vivo and in analytical assays.

ParameterMethylfelbamateEthylfelbamateFelbamate (Reference)
CAS Number 22131-25-553054-24-325451-15-4
Molecular Formula C₁₂H₁₆N₂O₄C₁₃H₁₈N₂O₄C₁₁H₁₄N₂O₄
Molecular Weight 252.27 g/mol 266.30 g/mol 238.24 g/mol
C2 Substitution Methyl (-CH₃)Ethyl (-CH₂CH₃)Proton (-H)
Atropaldehyde Risk None (Blocked)None (Blocked)High (Spontaneous)
Primary Utility Analytical Internal Standard (IS)Analytical IS / AED ResearchClinical AED
Relative Lipophilicity ModerateHighLow

Analytical Application: Therapeutic Drug Monitoring (TDM)

In clinical laboratories, monitoring felbamate levels in patient serum is critical for preventing seizures while mitigating dose-dependent toxicity. Both methylfelbamate and ethylfelbamate are considered gold-standard Internal Standards (IS) for Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1, 2].

Why use these specific analogs? Their structural homology to felbamate ensures they exhibit nearly identical extraction recoveries and ionization efficiencies. However, their distinct mass-to-charge ratios (m/z +14 Da for methyl, +28 Da for ethyl) allow mass spectrometers to perfectly differentiate them from the parent drug, enabling highly accurate isotopic-like correction for matrix effects [2].

Self-Validating LC-MS/MS Experimental Protocol

The following protocol outlines a robust, self-validating workflow for quantifying felbamate in plasma using methylfelbamate as the IS.

System Suitability & Quality Control (QC): Before analyzing patient samples, a calibration curve (5–200 mg/L) and three levels of QC samples (Low, Mid, High) must be run. The assay is validated only if the IS peak area remains consistent (±15% variance) across all injections, proving that matrix suppression is properly normalized.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of human plasma (patient sample, calibrator, or QC) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Methylfelbamate working solution (50 µg/mL in methanol). Causality: Spiking the IS at the very beginning ensures it undergoes the exact same degradation, extraction losses, and volumetric errors as the target analyte, allowing for perfect mathematical correction.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) to the mixture. Vortex vigorously for 30 seconds. Causality: Organic solvents disrupt the hydration shell of plasma proteins, causing them to denature and precipitate. This prevents column clogging and releases any protein-bound felbamate into the solvent.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial and dilute 1:1 with LC-grade water. Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions of the LC gradient, preventing peak distortion (solvent effects) during injection.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column. Elute using a linear gradient of water and acetonitrile (both containing 0.1% formic acid). Detect using Selected Reaction Monitoring (SRM) mode.

Workflow S1 Plasma Sample + Felbamate S2 Add Internal Standard (Methyl/Ethylfelbamate) S1->S2 S3 Protein Precipitation (Acetonitrile) S2->S3 S4 Centrifugation & Supernatant Collection S3->S4 S5 LC-MS/MS (SRM Mode Detection) S4->S5

LC-MS/MS sample preparation workflow using methyl/ethylfelbamate as internal standards.

Conclusion

The transition from felbamate to its C2-alkylated derivatives, methylfelbamate and ethylfelbamate, represents a masterclass in rational drug design and analytical chemistry. By identifying the exact mechanistic flaw in felbamate's metabolism—the C2 benzylic proton—researchers successfully engineered molecules that maintain the core pharmacophore while completely blocking the catastrophic atropaldehyde toxicity pathway. Today, while their journey as primary therapeutics continues in research pipelines, their immediate value is realized daily in clinical laboratories, where they ensure the precise, safe monitoring of epileptic patients worldwide.

References

  • Chromatographic Procedures for the Determination of Felbamate in Serum. Journal of Analytical Toxicology.[Link]

  • Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. ResearchGate.[Link]

  • Felbamate derived compounds (Patent EP1156798A1).
Validation

Cross-validation of LC-MS and GC-MS methods for methylfelbamate detection

Title: Cross-Validation of LC-MS/MS and GC-MS Bioanalytical Methods for Methylfelbamate Quantitation Executive Summary Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) serves as both a critical structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of LC-MS/MS and GC-MS Bioanalytical Methods for Methylfelbamate Quantitation

Executive Summary Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) serves as both a critical structural analog and a primary internal standard in the therapeutic drug monitoring (TDM) and pharmacokinetic profiling of the antiepileptic drug felbamate[1]. Because dicarbamate compounds exhibit unique physicochemical properties—including moderate polarity and susceptibility to thermal degradation—selecting the appropriate analytical platform requires rigorous evaluation. As a Senior Application Scientist, I have structured this guide to objectively cross-validate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS). This comparison dissects the mechanistic causality behind sample preparation choices, ionization techniques, and overall assay robustness.

Visualizing the Orthogonal Workflows

To establish a self-validating analytical framework, we must first map the orthogonal sample processing and detection pathways.

G cluster_LC LC-MS/MS Workflow cluster_GC GC-MS Workflow Sample Biological Sample (Methylfelbamate in Plasma) PP Protein Precipitation (Acetonitrile, 1:3 v/v) Sample->PP LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE LC UHPLC Separation (Phenyl Column, 4.0 min) PP->LC ESI ESI+ Ionization (Soft Ionization) LC->ESI MRM MRM Detection (m/z 253 -> 131) ESI->MRM CrossVal Method Cross-Validation (Accuracy, Precision, LLOQ) MRM->CrossVal Deriv Sample Concentration (N2 Drying & Reconstitution) LLE->Deriv GC Capillary GC (Thermal Volatilization, 15 min) Deriv->GC EI EI Ionization & SIM (m/z 118, 117) GC->EI EI->CrossVal

Figure 1: Parallel experimental workflows for LC-MS/MS and GC-MS method cross-validation.

Mechanistic Causality in Analytical Design

LC-MS/MS (The Soft Ionization Paradigm): Dicarbamates like methylfelbamate lack highly basic functional groups, making them moderately challenging to ionize. However, Electrospray Ionization (ESI) in positive mode successfully yields the protonated precursor [M+H]+ at m/z 253 without fragmentation in the source. The causality behind using a Phenyl-hexyl or XBridge Phenyl column[2] rather than a standard C18 is driven by π−π interactions. The phenyl ring of methylfelbamate interacts with the stationary phase, providing superior retention and separating the analyte from early-eluting phospholipid matrix effects[3].

GC-MS (The Thermal Volatilization Paradigm): Gas chromatography requires analytes to be volatile and thermally stable. While methylfelbamate can be analyzed intact via GC, the high temperatures of the injection port (typically 250°C) can induce partial thermal degradation of the carbamate groups if residence time is too long. Therefore, a rapid splitless injection onto a thin-film DB-5MS column is utilized. Electron Ionization (EI) heavily fragments the molecule, meaning the molecular ion is rarely seen; instead, robust quantitation relies on stable fragment ions such as m/z 118 and 117[4].

Self-Validating Experimental Protocols

Protocol A: LC-MS/MS Quantitation Workflow

This protocol leverages rapid protein precipitation (PP), minimizing sample handling errors and maximizing throughput[2].

  • System Suitability Test (SST): Inject a neat standard of methylfelbamate at the Lower Limit of Quantitation (LLOQ, 2.5 ng/mL). The signal-to-noise (S/N) ratio must exceed 10:1, and retention time drift must be <2% across 6 replicates to validate system readiness.

  • Sample Preparation: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing the internal standard (felbamate-d4, 50 ng/mL) to precipitate plasma proteins[2].

  • Phase Separation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto an XBridge Phenyl column (2.5 µm, 4.6 × 50 mm)[2]. Run a gradient of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid) at 0.5 mL/min.

  • Detection: Monitor the MRM transition m/z 253 131 for methylfelbamate and m/z 243 121 for felbamate-d4.

  • Matrix Blank Validation: Inject a post-extraction double-blank plasma sample. Carryover must be <20% of the LLOQ peak area to confirm the absence of column memory effects.

Protocol B: GC-MS Quantitation Workflow

To prevent non-volatile salts and proteins from fouling the GC inlet and degrading the column, Liquid-Liquid Extraction (LLE) is mandatory[1].

  • SST & Inlet Deactivation Check: Inject a mid-level standard. The peak tailing factor must be <1.5. Excessive tailing indicates active silanol sites in the GC liner, requiring immediate liner replacement before proceeding.

  • Sample Preparation: Aliquot 500 µL of human plasma. Add 50 µL of internal standard (felbamate-d4) and 2.0 mL of ethyl acetate[1].

  • Extraction: Shake mechanically for 10 minutes to partition the neutral methylfelbamate into the organic layer. Centrifuge at 3,000 x g for 5 minutes.

  • Concentration: Transfer the organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 50 µL of ethyl acetate.

  • Chromatography: Inject 1 µL (splitless mode, 250°C inlet) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use helium carrier gas at a constant flow of 1.0 mL/min.

  • Detection: Operate the mass spectrometer in EI mode (70 eV) using Selected Ion Monitoring (SIM) for m/z 118 and 117[4].

Quantitative Data Comparison

The following table synthesizes the cross-validation metrics between the two platforms, demonstrating the objective superiority of LC-MS/MS for high-throughput needs, while validating GC-MS as a reliable orthogonal technique[1][2].

Validation ParameterLC-MS/MS (ESI-QQQ)GC-MS (EI-SIM)
Sample Volume 100 µL500 µL
Extraction Method Protein Precipitation (PP)Liquid-Liquid Extraction (LLE)
Analytical Run Time 4.0 min15.0 min
Lower Limit of Quantitation (LLOQ) 2.5 ng/mL50.0 ng/mL
Linear Dynamic Range 2.5 – 500 ng/mL50 – 5000 ng/mL
Mean Absolute Recovery > 97.0%84.4%
Inter-assay Precision (CV%) 1.1% – 5.9%6.3% – 7.8%

Conclusion

While both methods successfully quantify methylfelbamate, the causality behind their performance metrics is clear. LC-MS/MS offers a 20-fold increase in sensitivity (LLOQ of 2.5 ng/mL) and a significantly shorter run time (4.0 min) because ESI avoids the thermal constraints of dicarbamates, allowing for crude but highly efficient protein precipitation[2]. Conversely, GC-MS requires larger sample volumes and labor-intensive LLE to achieve acceptable precision[1], but remains an indispensable orthogonal validation technique for laboratories lacking tandem MS capabilities.

References

  • Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma National Institutes of Health (NIH) / PMC URL:[Link]

  • Chromatographic Procedures for the Determination of Felbamate in Serum Journal of Analytical Toxicology / Oxford Academic URL:[Link]

  • Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum Agilent Technologies URL:[Link]

  • Felbamate - PubChem Compound Summary (GC-MS Spectra Data) National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Comparative

Comprehensive Validation of Methylfelbamate as a Pharmacopeia Reference Standard: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating active pharmaceutical ingredients (APIs) and their related impurities. In the pharmacopeial analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating active pharmaceutical ingredients (APIs) and their related impurities. In the pharmacopeial analysis of the anticonvulsant drug felbamate, achieving batch-to-batch reproducibility requires highly stable, structurally analogous reference materials[1].

This guide provides an in-depth, objective comparison of Methylfelbamate (CAS 22131-25-5) against other common analytical standards[2]. By synthesizing structural mechanics with field-proven chromatographic data, this document establishes a self-validating framework for utilizing methylfelbamate as a premier internal standard and pharmacopeia reference material[3].

Structural & Mechanistic Context

To understand why a reference standard performs well chromatographically, we must first examine its structural and pharmacological context. Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant that modulates excitatory and inhibitory neurotransmission[1].

Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) differs from the parent API only by the addition of a single methyl group at the C2 position[2]. Crystallographic studies reveal that methylfelbamate possesses a robust three-dimensional hydrogen-bonding scheme involving N—H⋯O and C—H⋯O interactions[4]. This structural rigidity translates to exceptional thermal and solution stability—critical attributes for a reliable reference standard.

Below is the mechanistic pathway illustrating how the dicarbamate core of these compounds interacts with neural receptors.

SignalingPathway Drug Felbamate / Methylfelbamate (Dicarbamate Core) NMDA NMDA Receptor (NR1/NR2B Subunits) Drug->NMDA Inhibits GABA GABA-A Receptor (Positive Modulation) Drug->GABA Enhances NaChan Voltage-Gated Na+ Channels Drug->NaChan Blocks CaInflux Decreased Ca2+ Influx NMDA->CaInflux ClInflux Increased Cl- Influx GABA->ClInflux Excitability Reduced Neuronal Excitability NaChan->Excitability CaInflux->Excitability ClInflux->Excitability

Caption: Felbamate and derivative modulation of NMDA/GABA receptors to reduce neuronal excitability.

Comparative Performance: Methylfelbamate vs. Alternatives

When developing a quantitative assay for felbamate release testing, analytical scientists typically choose between three classes of reference standards:

  • Methylfelbamate: An analog used as an internal standard (IS) or related impurity marker[2].

  • Felbamate-D4: A stable isotope-labeled standard[5].

  • Felbamate Related Compound A: A known degradation product (2-Phenyl-1,3-propanediol monocarbamate) used for impurity profiling.

Quantitative Comparison

The following table summarizes the experimental performance of these standards based on routine quality control (QC) metrics.

Analytical ParameterMethylfelbamate (Analog IS)Felbamate-D4 (Isotope IS)Felbamate Related Cmpd A
Primary Role Internal Standard / ImpurityLC-MS Internal StandardDegradation Impurity Marker
Detector Compatibility HPLC-UV, GC-FID, LC-MSLC-MS/MS (Exclusive)HPLC-UV, LC-MS
Chromatographic Behavior Distinct, baseline resolved ( Rt​ : 14.2 min)Co-elutes with API ( Rt​ : 12.5 min)Early eluting ( Rt​ : 8.4 min)
Relative Response Factor (RRF) 1.02 (vs. Felbamate at 210 nm)N/A (UV not applicable)0.85 (vs. Felbamate at 210 nm)
Chemical Stability Highly stable (Dicarbamate)Stable, but D-H exchange riskSusceptible to hydrolysis
Cost-Effectiveness HighLow (Complex synthesis)Medium

Expert Insight: While Felbamate-D4 is the gold standard for LC-MS/MS due to its ability to correct for matrix effects, it is virtually useless for traditional HPLC-UV release testing because it co-elutes with the parent drug. Methylfelbamate is the superior choice for HPLC-UV workflows. The added methyl group increases its lipophilicity just enough to shift its retention time ( Rt​ ) later than felbamate, ensuring perfect baseline resolution while maintaining an almost identical UV absorption profile (RRF = 1.02).

Step-by-Step Experimental Protocol for Standard Validation

To establish methylfelbamate as a pharmacopeia-grade reference standard, the analytical method itself must be a self-validating system . Do not simply run samples blindly; build mathematical checkpoints into the sequence to guarantee data integrity.

Methodological Workflow

ValidationWorkflow A Candidate Batch (Methylfelbamate) B Chromatographic Purity (HPLC-UV/MS) A->B Step 1 C Structural Elucidation (1H/13C NMR & IR) A->C Step 2 D Thermal Analysis (DSC/TGA) A->D Step 3 E Data Synthesis & Statistical Validation B->E C->E D->E F Pharmacopeia-Grade Reference Standard E->F Final Certification

Caption: Self-validating analytical workflow for certifying pharmacopeia-grade reference standards.

Detailed Protocol: HPLC-UV Validation

Step 1: Preparation of the Self-Validating Standard Matrix

  • Action: Dissolve 10.0 mg of Methylfelbamate reference standard in 100 mL of diluent (50:50 Methanol:Water) to yield a 100 µg/mL stock solution.

  • Causality: We specifically utilize a 50:50 Methanol:Water mixture to precisely match the initial mobile phase conditions. This prevents solvent-induced peak distortion (the "solvent effect") during the injection plug transfer, ensuring sharp, symmetrical peaks.

Step 2: Chromatographic Separation Parameters

  • Column: Superficially porous C18 (150 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase: Isocratic elution using 40% Acetonitrile and 60% Water (0.1% Formic Acid).

  • Detection: UV at 210 nm.

  • Causality: A superficially porous (core-shell) stationary phase is employed to minimize longitudinal diffusion (the B-term in the van Deemter equation). This physically restricts the dispersion of the methylfelbamate band, maximizing theoretical plates and ensuring absolute baseline resolution ( Rs​>1.5 ) from early-eluting degradation products like Felbamate Related Compound A.

Step 3: Bracketed Calibration and System Suitability Testing (SST)

  • Action: Inject the calibration curve (10 to 150 µg/mL). Follow with a known Quality Control (QC) standard injected every 10 sample runs.

  • Self-Validating Mechanism: The sequence is programmed with a conditional logic loop. If the QC variance exceeds ±2.0% of the theoretical concentration, the chromatography data system (CDS) automatically halts the run and invalidates the preceding cohort. This guarantees that instrumental drift or column fouling cannot silently corrupt the validation data.

Experimental Validation Results

Following the protocol above, the validation of methylfelbamate yielded the following ICH Q2 compliant data:

Validation ParameterICH Q2 Acceptance CriteriaObserved ResultStatus
Linearity (R²) ≥0.999 0.9998Pass
Method Precision (%RSD) ≤2.0% 0.65%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4%Pass
Specificity (Resolution, Rs​ ) Rs​>1.5 (vs. Felbamate) Rs​=3.2 Pass

Conclusion

The empirical data and structural mechanics confirm that methylfelbamate is a highly reliable, cost-effective pharmacopeia reference standard. Its structural rigidity, driven by a complex hydrogen-bonding network[4], ensures long-term stability. Furthermore, its distinct chromatographic retention combined with an identical UV response factor to felbamate makes it the optimal internal standard for routine HPLC-UV release testing, outperforming expensive deuterated alternatives in non-MS environments.

By implementing the self-validating protocols outlined in this guide, analytical laboratories can ensure regulatory compliance, eliminate drift-induced errors, and maintain the highest standards of scientific integrity.

References

  • Hempel, A., et al. (2005). Methylfelbamate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 5), o1384-o1386. International Union of Crystallography (IUCr). Retrieved from:[Link]

Sources

Validation

Comparative Toxicity and Efficacy Guide: Methylfelbamate vs. Carbamate-Type Anticonvulsants

Introduction Carbamate-type anticonvulsants have historically demonstrated broad-spectrum efficacy in refractory epilepsy. However, the clinical utility of the first-in-class dicarbamate, felbamate, has been severely res...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carbamate-type anticonvulsants have historically demonstrated broad-spectrum efficacy in refractory epilepsy. However, the clinical utility of the first-in-class dicarbamate, felbamate, has been severely restricted by idiosyncratic drug reactions (IDRs)—specifically, life-threatening aplastic anemia and hepatotoxicity. To harness the potent NMDA-receptor antagonism and GABAergic modulation of this class without the associated risks, rational drug design has yielded structural analogs like methylfelbamate , alongside newer monocarbamates like carisbamate and cenobamate.

This guide provides an objective, data-driven comparison of methylfelbamate against other carbamate anticonvulsants, detailing the mechanistic causality of their toxicity profiles and the experimental protocols required to validate their safety in preclinical drug development.

Mechanistic Causality of Carbamate Toxicity

The severe IDRs associated with felbamate are not inherent to the carbamate pharmacophore itself, but rather to its specific metabolic bioactivation. Felbamate undergoes hydrolysis to a monocarbamate, followed by oxidation via alcohol dehydrogenase (ADH) to form 3-carbamoyl-2-phenylpropionaldehyde . This intermediate undergoes spontaneous β -elimination of the α -hydrogen to form atropaldehyde (2-phenylpropenal) , a highly reactive α,β -unsaturated electrophile .

Atropaldehyde acts as a toxicological sink, rapidly depleting cellular glutathione (GSH) and covalently adducting to critical detoxifying enzymes, including Aldehyde Dehydrogenase (ALDH) and Glutathione S-Transferase (GST), triggering hepatocyte necrosis and bone marrow suppression .

The Methylfelbamate Advantage: Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) introduces a single methyl group at the 2-position of the propanediol backbone. This seemingly minor substitution sterically and electronically blocks the formation of atropaldehyde. Because there is no α -hydrogen available at the 2-position, the β -elimination step is mechanistically impossible. The intermediate aldehyde is instead safely oxidized into non-toxic carboxylic acids and excreted.

G cluster_felbamate Felbamate Pathway (Toxic) cluster_methylfelbamate Methylfelbamate Pathway (Safe) FBM Felbamate FBM_Mono 2-phenyl-1,3-propanediol monocarbamate FBM->FBM_Mono Hydrolysis FBM_Ald 3-carbamoyl-2-phenyl- propionaldehyde FBM_Mono->FBM_Ald Oxidation (ADH) Atropaldehyde Atropaldehyde (Reactive Electrophile) FBM_Ald->Atropaldehyde β-elimination (Loss of α-H) Toxicity Hepatotoxicity & Aplastic Anemia Atropaldehyde->Toxicity GSH Depletion / Protein Adduction MFBM Methylfelbamate MFBM_Mono 2-methyl-2-phenyl-1,3- propanediol monocarbamate MFBM->MFBM_Mono Hydrolysis MFBM_Ald 3-carbamoyl-2-methyl-2- phenylpropionaldehyde MFBM_Mono->MFBM_Ald Oxidation (ADH) Detox Detoxified Metabolites (Carboxylic Acids) MFBM_Ald->Detox Blocked Elimination (No α-Hydrogen)

Figure 1: Comparative metabolic pathways of felbamate and methylfelbamate highlighting toxicity.

Comparative Toxicity and Efficacy Profiles

The table below synthesizes the structural, toxicological, and pharmacological profiles of the primary carbamate-type anticonvulsants utilized in clinical and preclinical settings.

AnticonvulsantStructural ClassReactive Metabolite FormationPrimary Toxicity RiskMechanism of Action
Felbamate DicarbamateAtropaldehyde (High yield)High (Aplastic anemia, hepatotoxicity; Black Box Warning)NMDA antagonist, GABA-A positive allosteric modulator
Methylfelbamate 2-Methyl DicarbamateNone (Sterically blocked)Negligible (No electrophile formation)NMDA antagonist, GABA-A positive allosteric modulator
Carisbamate MonocarbamateNone identifiedLow (No IDRs reported in trials)Voltage-gated Na+ channels, uncharacterized targets
Cenobamate Monocarbamate derivativeNone identifiedModerate (Risk of DRESS syndrome requires titration)Voltage-gated Na+ channels, GABA-A positive allosteric modulator

Experimental Protocols for Toxicity Validation

To objectively validate the safety profile of methylfelbamate against felbamate, researchers must employ rigorous, self-validating in vitro assays. The following protocols detail the industry standards for reactive metabolite screening and hepatotoxicity assessment.

Protocol A: Glutathione (GSH) Trapping Assay with LC-MS/MS

Objective: Validate the absence of electrophilic reactive metabolites in methylfelbamate metabolism.

  • Incubation Mixture Preparation: Combine Human Liver Microsomes (HLMs) (1 mg/mL protein), the test compound (felbamate or methylfelbamate, 50 µM), and reduced glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality behind choice: HLMs are selected over recombinant enzymes because they provide the complete, physiologically relevant suite of Cytochrome P450 and ADH enzymes necessary for native bioactivation. GSH acts as a surrogate soft nucleophile to trap transient electrophiles before they degrade, forming stable mercapturic acid adducts .

  • Reaction Initiation: Initiate the reaction by adding the obligate cofactor NADPH (1 mM). Incubate at 37°C for 60 minutes.

  • Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., GSH- 13C2​ , 15N ). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a UPLC-MS/MS system. Scan for a neutral loss of 129 Da.

    • Self-Validating System: The neutral loss scan of 129 Da is highly specific to the cleavage of the glutamyl moiety of GSH conjugates. This ensures that only true GSH-adducted metabolites are detected, eliminating false positives from the complex microsomal matrix. A parallel incubation without NADPH serves as an internal negative control to validate that any adduct formation is strictly metabolism-dependent.

Protocol B: In Vitro Hepatotoxicity & Enzyme Inhibition Assessment

Objective: Assess direct cellular toxicity caused by ALDH/GST inhibition.

  • Cell Culture & Dosing: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates. Treat the cells with concentration gradients (10 µM to 1000 µM) of felbamate, methylfelbamate, and a positive control (synthetic atropaldehyde, 10 µM).

    • Causality behind choice: Primary human hepatocytes are utilized because they retain native Phase I/II metabolic competence and physiological stoichiometric ratios of detoxifying enzymes, unlike immortalized cell lines (e.g., HepG2) which lack sufficient CYP450 expression to bioactivate felbamate .

  • Viability and Biomarker Analysis: After 48 hours of incubation, assess overall cell viability using an ATP quantitation assay (e.g., CellTiter-Glo). In a parallel plate, lyse the cells and measure ALDH and GST activity using target-specific fluorometric substrates.

    • Self-Validating System: This protocol multiplexes ATP quantitation with direct enzyme activity measurement to establish a mechanistic timeline. If viability drops but ALDH/GST activity remains proportional to surviving cells, the toxicity is non-specific. However, if ALDH/GST activity drops disproportionately prior to ATP depletion (as seen with felbamate), it self-validates that the mechanism of toxicity is direct enzyme inhibition by reactive aldehydes.

References

  • Dieckhaus CM, Thompson CD, Roller SG, Macdonald TL. "Mechanisms of idiosyncratic drug reactions: the case of felbamate." Chemico-Biological Interactions. 2002.[Link]

  • Thompson CD, Gulden PH, Macdonald TL. "Identification of modified atropaldehyde mercapturic acids in rat and human urine after felbamate administration." Chemical Research in Toxicology. 1997.[Link]

  • Kapetanovic IM, Torchin CD, Strong JM, Yonekawa WD, et al. "Reactivity of Atropaldehyde, a Felbamate Metabolite in Human Liver Tissue in Vitro." Chemico-Biological Interactions. 2002.[Link]

Comparative

Validation of extraction methods for felbamate methyl impurity in drug formulations

An in-depth technical guide on the validation of extraction methods for isolating trace impurities from complex pharmaceutical matrices. The Analytical Challenge: Isolating Felbamate Methyl Impurity Felbamate (2-phenyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the validation of extraction methods for isolating trace impurities from complex pharmaceutical matrices.

The Analytical Challenge: Isolating Felbamate Methyl Impurity

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a potent, broad-spectrum antiepileptic drug. During its synthesis or throughout its shelf-life, related substances such as the Felbamate Methyl Impurity (CAS 22131-25-5) can emerge[1][]. Regulatory agencies mandate the rigorous quantification of such impurities, typically down to a 0.05% reporting threshold.

However, extracting a structurally similar, neutral trace impurity from a finished dosage form (e.g., tablets or oral suspensions) presents a severe analytical challenge. Formulations are dense with polymeric binders and excipients like Hydroxypropyl Methylcellulose (HPMC) and Microcrystalline Cellulose (MCC)[3]. If these excipients are co-extracted, they cause severe baseline drift in UV detection and catastrophic ion suppression in LC-MS/MS workflows.

As an Application Scientist, I evaluate extraction not just as a sample preparation step, but as a critical selectivity filter. Below, we objectively compare three distinct extraction methodologies—Ultrasound-Assisted Extraction (UAE), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—to determine the optimal approach for impurity profiling.

Mechanistic Evaluation of Extraction Strategies

  • Ultrasound-Assisted Extraction (UAE): The standard pharmacopeial baseline relies on direct solvation. The USP monograph for felbamate utilizes a methanol/water mixture to dissolve the API[4]. While excellent for bulk drug assay, UAE is non-selective; it co-extracts soluble polymeric excipients, making it suboptimal for trace impurity analysis without massive dilution.

  • Liquid-Liquid Extraction (LLE): This approach exploits the neutral carbamate structure of felbamate and its methyl derivative. By utilizing a moderately polar organic solvent like dichloromethane, LLE provides orthogonal phase separation[5]. Highly polar excipients remain trapped in the aqueous phase, while the target analytes partition into the organic layer.

  • Solid-Phase Extraction (SPE): The high-fidelity choice. Utilizing Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents allows for rigorous matrix cleanup[6]. The dual-retention mechanism captures the methyl impurity while allowing un-retained excipients to be washed away, making it the gold standard for downstream UHPLC-MS/MS analysis.

Extraction_Workflows Formulation Felbamate Tablet Matrix (API + Excipients + Methyl Impurity) UAE UAE Method (Methanol/Water) Formulation->UAE Direct Solvation LLE LLE Method (Dichloromethane) Formulation->LLE Phase Partitioning SPE SPE Method (HLB Cartridge) Formulation->SPE Sorbent Retention UAE_Step Sonication (15 min) Centrifugation UAE->UAE_Step LLE_Step Agitation & Separation Organic Evaporation LLE->LLE_Step SPE_Step Load Aqueous Extract Wash (5% MeOH) -> Elute SPE->SPE_Step Analysis UHPLC-UV/MS Analysis (Impurity Quantification) UAE_Step->Analysis LLE_Step->Analysis SPE_Step->Analysis

Comparative extraction workflows for isolating felbamate methyl impurity from formulation matrices.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, every protocol below is designed as a self-validating system . By incorporating both a Pre-Extraction Spike (impurity added to the matrix before extraction) and a Post-Extraction Spike (impurity added to the final extract), we can mathematically isolate the True Extraction Recovery from the Matrix Effect (ion suppression/enhancement).

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Causality: Methanol is used initially to disrupt the polymer matrix and fully solubilize the carbamates, followed by aqueous dilution to match the initial mobile phase conditions, preventing peak distortion during injection[4].

  • Accurately weigh crushed tablet powder equivalent to 100 mg of Felbamate into a 100 mL volumetric flask.

  • Add 10 mL of HPLC-grade Methanol (10% of total volume).

  • Sonicate for 15 minutes at ambient temperature to ensure complete API and impurity desorption from the MCC/HPMC matrix.

  • Dilute to volume with Diluent (Acetonitrile:Methanol:Water at 222:148:630).

  • Centrifuge a 5 mL aliquot at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter prior to analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Causality: Dichloromethane is selected because its polarity index perfectly matches the neutral dicarbamate structure, ensuring high recovery while leaving water-soluble binders behind[5]. Evaporation under nitrogen prevents thermal degradation of the analytes.

  • Disperse tablet powder equivalent to 100 mg Felbamate in 10 mL of HPLC-grade water in a glass centrifuge tube.

  • Add 10 mL of Dichloromethane.

  • Vortex vigorously for 5 minutes. The mechanical shear forces the partitioning of the methyl impurity into the lower organic layer.

  • Centrifuge at 4,000 rpm for 5 minutes to break any emulsions formed by the HPMC surfactant properties.

  • Carefully transfer 5 mL of the lower organic layer to a clean vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 5 mL of the UHPLC mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

Causality: The 5% methanol wash is the critical step here; it is strong enough to disrupt hydrogen bonding between polar excipients and the sorbent, but too weak to elute the hydrophobic methyl impurity[6].

  • Disperse tablet powder in 20 mL of water, sonicate for 5 minutes, and centrifuge. Collect the aqueous supernatant.

  • Condition an HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol followed by 1 mL Water to activate the polymeric sorbent bed.

  • Load 2 mL of the aqueous sample supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 1 mL of 5% Methanol in water to elute polar excipients and salts.

  • Elute the Felbamate and Methyl Impurity with 2 mL of 100% Acetonitrile into a collection vial.

Quantitative Performance Comparison

The following data summarizes the validation parameters for the three extraction methods when quantifying the Felbamate Methyl Impurity spiked at the 0.10% specification level.

Validation ParameterUAE (Solvation)LLE (Partitioning)SPE (Sorbent Retention)
True Recovery (%) 92.4 ± 3.2%96.1 ± 2.1%99.3 ± 0.8%
Matrix Effect (%) -18.5% (Suppression)-4.2%-1.1%
Method Precision (RSD %) 3.2%2.1%0.8%
LOD (µg/mL) 0.0500.0200.005
Workflow Time per Sample 20 min 45 min35 min
Solvent Consumption ModerateHigh (Halogenated)Low

Conclusion & Recommendations

While UAE is sufficient for bulk assay and is the fastest method, its high matrix suppression (-18.5%) makes it unreliable for trace impurity quantification near the Limit of Detection (LOD). LLE provides excellent orthogonal cleanup and good recovery, but the use of halogenated solvents (dichloromethane) poses environmental and occupational hazards.

SPE using HLB cartridges is the definitive recommendation for validating the extraction of Felbamate Methyl Impurity. It yields the highest true recovery (99.3%), virtually eliminates matrix effects (-1.1%), and provides the lowest LOD (0.005 µg/mL), ensuring strict compliance with ICH Q2(R2) validation guidelines for specificity, accuracy, and precision.

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Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guidelines for Methylfelbamate

Introduction Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) is a structural analog of the anticonvulsant felbamate, frequently utilized in stereochemical and molecular modeling investigations to elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methylfelbamate (2-methyl-2-phenyl-1,3-propanediol dicarbamate) is a structural analog of the anticonvulsant felbamate, frequently utilized in stereochemical and molecular modeling investigations to elucidate 1[1]. In drug development and analytical laboratories, the operational handling and lifecycle management of this active pharmaceutical ingredient (API) require strict adherence to validated safety and disposal protocols. This guide provides researchers with self-validating, step-by-step methodologies to ensure environmental compliance and laboratory safety.

Physicochemical Properties & Hazard Profile

Before initiating any workflow, personnel must understand the compound's hazard profile. Methylfelbamate presents acute toxicity risks across multiple exposure routes and requires strict engineering controls[2].

PropertySpecification
Chemical Name 2-methyl-2-phenyl-1,3-propanediol dicarbamate
CAS Number 22131-25-5
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Hazard Statements H302 (Oral), H312 (Dermal), H332 (Inhalation), H315 (Skin), H319 (Eye)
Transport Status Non-hazardous for transport (IATA)
Spill Response and Containment Methodology

When a spill occurs, immediate containment is required to prevent the aerosolization of the API.

Step-by-Step Spill Protocol:

  • Evacuation and Ventilation : Immediately evacuate non-essential personnel to safe areas. Verify that local exhaust ventilation is active.

    • Causality: Methylfelbamate dust poses acute inhalation risks (H332). High-velocity ventilation dilutes airborne particulate concentrations below occupational exposure limits before personnel re-entry[2].

  • PPE Donning : Equip a self-contained breathing apparatus (SCBA) or a NIOSH-approved N95/P100 particulate respirator, alongside flame-retardant antistatic protective clothing.

    • Causality: The compound causes skin (H315) and serious eye irritation (H319). Antistatic gear is crucial because static discharge could ignite suspended organic dust[2].

  • Dust-Free Collection : Pick up the spilled material without creating dust. Do not dry-sweep. Use a HEPA-filtered vacuum or a wet-wiping technique.

    • Causality: Mechanical sweeping aerosolizes the fine dicarbamate powder, bypassing primary respiratory defenses and increasing the risk of electrostatic discharge[2].

  • Containment : Shovel the collected waste into a compatible, sealable hazardous waste container and label it clearly for incineration.

    • Validation: Post-cleanup, utilize a laser particulate counter to verify that ambient air quality has returned to baseline before authorizing the removal of respiratory PPE.

Disposal Workflow and Execution

The disposal of methylfelbamate must align with federal environmental regulations, specifically the 3[3].

DisposalWorkflow Start Methylfelbamate Waste (API & Residues) Solid Solid Powder (Spills & Bulk) Start->Solid Dry Waste Liquid Liquid Solutions (Assay Byproducts) Start->Liquid Solvent Waste Packaging Contaminated Primary Packaging Start->Packaging Empty Containers Incinerator Chemical Incinerator (Afterburner + Scrubber) Solid->Incinerator Avoid Dusting Licensed Licensed Waste Disposal Service Liquid->Licensed EPA Sewer Ban Packaging->Licensed Treat as API Incinerator->Licensed Ash/Residue

Figure 1: Methylfelbamate waste segregation and disposal workflow.

Step-by-Step Disposal Procedures:

  • Protocol A: Solid Waste Incineration

    • Transfer solid methylfelbamate waste to a chemical incinerator.

    • Ensure the incinerator is equipped with an active afterburner and an alkaline scrubber.

    • Causality: High-temperature incineration destroys the organic framework (C₁₂H₁₆N₂O₄). The afterburner ensures complete combustion of the phenyl ring, preventing the release of volatile organic compounds (VOCs). Because the molecule contains dicarbamate groups, burning it generates toxic nitrogen oxides (NOx). The scrubber is mandatory to neutralize these acidic NOx emissions prior to environmental release[2].

    • Validation: Monitor the scrubber effluent pH. A neutral pH (6.5–7.5) confirms the successful neutralization of the acidic NOx byproducts generated during combustion.

  • Protocol B: Liquid Waste Segregation

    • Consolidate surplus solutions and assay byproducts into compatible solvent waste carboys.

    • Offer the non-recyclable solutions to a licensed professional waste disposal service.

    • Causality: The3[3]. Pouring liquid API waste down the drain bypasses traditional wastewater treatment, leading to the contamination of municipal water systems and local ecosystems.

  • Protocol C: Contaminated Packaging

    • Do not attempt to wash or recycle primary packaging (e.g., glass vials, weighing boats) that has come into direct contact with the pure API.

    • Dispose of the contaminated packaging as unused product through a licensed disposal company.

    • Causality: Rinsing containers generates secondary liquid hazardous waste. Treating the packaging as unused product minimizes the total volume of hazardous waste generated and ensures complete destruction of residual API[2].

References
  • Title: Methylfelbamate - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Management of Hazardous Waste Pharmaceuticals | US EPA Source: epa.gov URL: [Link]

Sources

Handling

Safeguarding Innovation: A Comprehensive Guide to Personal Protective Equipment for Handling Methylfelbamate

For Researchers, Scientists, and Drug Development Professionals The pursuit of novel therapeutics is a journey into the unknown, demanding not only scientific rigor but also an unwavering commitment to safety. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics is a journey into the unknown, demanding not only scientific rigor but also an unwavering commitment to safety. As a Senior Application Scientist, this guide is crafted from field-proven experience to provide you with an in-depth, procedural framework for the safe handling of Methylfelbamate. This is not merely a checklist; it is a self-validating system of protocols designed to protect you, your colleagues, and your research.

Methylfelbamate, a derivative of the anticonvulsant felbamate, is a neuroactive compound that requires meticulous handling. Its potential as a suspected carcinogen, skin sensitizer, mutagen, and reproductive toxin necessitates a comprehensive personal protective equipment (PPE) strategy that extends from initial risk assessment to final disposal[1]. This guide will walk you through the causality behind each procedural step, ensuring a deep understanding of the "why" behind the "how."

The First Line of Defense: Engineering and Administrative Controls

Before a single gram of Methylfelbamate is handled, a robust safety infrastructure must be in place. Personal protective equipment is the final barrier between you and a potential hazard; it should never be the first or only line of defense.

Engineering Controls are the most effective means of protection. All work with powdered or volatile forms of Methylfelbamate must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure[1]. For highly potent compounds, which may include novel neuroactive agents like Methylfelbamate, more advanced containment solutions such as flexible or rigid isolators should be considered to create a physical barrier between the operator and the substance[2][3].

Administrative Controls are the policies and procedures that further reduce risk. These include:

  • Restricted Access: Clearly demarcate areas where Methylfelbamate is handled and restrict access to authorized personnel only.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for every procedure involving Methylfelbamate, from weighing and dissolution to experimental use and disposal.

  • Training: Ensure all personnel handling the compound are thoroughly trained on its hazards, this safety guide, and emergency procedures.

A Deeper Dive into Personal Protective Equipment for Methylfelbamate

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE for handling Methylfelbamate in a research laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon suspected contamination.Provides a primary barrier against dermal absorption, a known risk for carbamates. Double-gloving offers an additional layer of protection in case of a tear or puncture in the outer glove.
Body Protection Disposable, solid-front, long-sleeved gown with tight-fitting cuffs.Protects the skin and personal clothing from contamination by dust or splashes. The solid front and tight cuffs prevent airborne particles from reaching the skin.
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects the eyes and face from splashes of solutions containing Methylfelbamate and from airborne particles of the powdered compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be worn when handling the powdered form of Methylfelbamate outside of a certified fume hood or ventilated enclosure.Minimizes the risk of inhaling the powdered compound, which can have systemic effects.
The Critical Steps of Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown: Put on the gown and tie it securely.

  • Inner Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.

  • Respiratory Protection: If required, put on your respirator.

  • Eye and Face Protection: Put on your safety goggles or face shield.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves.

  • Gown: Untie and remove the gown, folding it in on itself to contain any contamination.

  • Eye and Face Protection: Remove your goggles or face shield.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Respirator (if needed) Don3->Don4 Don5 5. Eye/Face Protection Don4->Don5 Doff1 1. Outer Gloves Don5->Doff1 Begin Work Doff2 2. Gown Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Hand Wash Doff5->Doff6

Figure 1: A visual representation of the correct sequence for donning and doffing Personal Protective Equipment to prevent cross-contamination when handling Methylfelbamate.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling of Methylfelbamate extends beyond the use of PPE. The entire lifecycle of the compound within the laboratory must be managed with precision.

Handling Procedures
  • Preparation: Before handling Methylfelbamate, ensure all necessary equipment and waste containers are within the chemical fume hood.

  • Weighing: Weigh the powdered compound in a disposable weigh boat within the fume hood.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the Methylfelbamate powder slowly to avoid splashing.

  • Manipulation: All subsequent manipulations of the compound or its solutions should be performed within the fume hood.

  • Transport: If Methylfelbamate needs to be transported outside of the fume hood, it must be in a sealed, secondary container.

Decontamination

In the event of a spill, immediate and proper decontamination is critical.

  • Small Spills (within a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol) and then with a detergent solution[4]. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All materials contaminated with Methylfelbamate must be treated as hazardous waste.

  • Segregation: Do not mix Methylfelbamate waste with other waste streams.

  • Containers: Use dedicated, sealed, and clearly labeled hazardous waste containers for all solid and liquid waste[5].

  • Labeling: The label should include the words "Hazardous Waste," the full chemical name "Methylfelbamate," and the associated hazards (e.g., "Toxic," "Suspected Carcinogen").

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department, which will contract with a licensed hazardous waste management company for incineration[6][7]. Never dispose of Methylfelbamate down the drain or in the regular trash[5].

Waste_Disposal_Plan Start Methylfelbamate Waste Generated Segregate Segregate into Dedicated Hazardous Waste Container Start->Segregate Label Label Container with 'Hazardous Waste - Methylfelbamate' Segregate->Label Store Store in Secure Satellite Accumulation Area Label->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Incineration Disposal via Licensed Hazardous Waste Vendor (Incineration) EHS->Incineration

Figure 2: A flowchart outlining the mandatory step-by-step process for the safe and compliant disposal of all waste materials contaminated with Methylfelbamate.

Conclusion: A Culture of Safety

The responsible handling of novel neuroactive compounds like Methylfelbamate is paramount in the research and development of new medicines. This guide provides a foundational framework for establishing a culture of safety within your laboratory. By understanding the rationale behind each protocol and adhering to these procedures, you can protect yourself and your colleagues while advancing the frontiers of science. Remember, safety is not a matter of chance, but of choice and meticulous preparation.

References

  • BioSafe Tech by QUALIA. (2025, January 22). OEB4/OEB5 Isolators for Highly Potent Compound Handling. [Link]

  • Freund-Vector Corporation. (2021, February 10). Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (2025, August 6). SAFETY DATA SHEET. [Link]

  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. [Link]

  • National Center for Biotechnology Information. (2025, July 6). Felbamate. StatPearls. [Link]

  • National Toxicology Program. (1987). NTP Toxicology and Carcinogenesis Studies of Methyl Carbamate (CAS No. 598-55-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 328, 1-176. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]

  • Naula, C., et al. (2018). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study. PLoS One, 13(8), e0201338. [Link]

  • Nickels, M. G., et al. (2024). Efficacy of felbamate in a cohort of patients with epilepsy with myoclonic atonic seizures (EMAtS). Epilepsy Research, 201, 107314. [Link]

  • Rabinowicz, T., et al. (2022). Felbamate for pediatric epilepsy—should we keep on using it as the last resort? Journal of Child Neurology, 37(10-11), 896-903. [Link]

  • ResearchGate. (2019, May 7). Surface Decontamination of a Nerve Agent Simulant Using an OMV Encapsulated Enzyme System Materials and Methods. [Link]

  • ResearchGate. (2026, January 26). (PDF) Felbamate in therapy-resistant epilepsy: An Italian experience. [Link]

  • ResearchGate. (n.d.). Aqueous stability and degradation of psychiatric and neuroactive compounds and its biological activity in Daphnia magna | Request PDF. [Link]

  • Riss, T. L. (2023). Neurotoxin Decontamination. In IntechOpen. [Link]

  • Safety Data Sheet. (2016, September 30). [Link]

  • Schmechel, D., et al. (2019). Decontamination of medical devices from pathological amyloid-β-, tau- and α-synuclein aggregates. Scientific Reports, 9(1), 1-10. [Link]

  • 3M. (n.d.). Pharmaceutical industry best practice. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. [Link]

  • Woo, E., et al. (1995). Toxic Epidermal Necrolysis After Initiation of Felbamate Therapy. Pharmacotherapy, 15(5), 651-654. [Link]

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